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  • Product: 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride
  • CAS: 1177354-16-3

Core Science & Biosynthesis

Foundational

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride Abstract This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathwa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. The target compound, a substituted cyclohexylamine, represents a valuable building block in medicinal chemistry and materials science. This document details a multi-step synthesis commencing from readily available starting materials. The chosen pathway proceeds through a Friedel-Crafts alkylation to install the key tertiary pentyl group, followed by aromatic ring hydrogenation, subsequent oxidation to a ketone intermediate, and finally, a diastereoselective reductive amination to yield the target amine, which is then converted to its stable hydrochloride salt. Each step is presented with a detailed experimental protocol, mechanistic insights, and a rationale for the selected reagents and conditions, reflecting field-proven strategies for efficiency, scalability, and control. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a chemical entity characterized by a cyclohexane core functionalized with a tert-pentyl (also known as tert-amyl) group at the C4 position and an amine group at the C1 position. The presence of the bulky, lipophilic tert-pentyl group significantly influences the molecule's conformational behavior and physicochemical properties. The hydrochloride salt form enhances stability, crystallinity, and aqueous solubility, making it more suitable for handling and formulation.[1]

The synthesis of such a molecule requires a strategic approach that allows for the precise installation of substituents and control over stereochemistry. A logical retrosynthetic analysis points to a pathway that builds the molecule in a stepwise fashion, leveraging well-established and high-yielding chemical transformations.

Retrosynthetic Strategy:

The primary disconnection occurs at the C-N bond of the amine, suggesting a reductive amination as the key final bond-forming step.[2][3] This approach is highly efficient for converting ketones into amines.[4][5] The precursor for this step is the corresponding ketone, 4-(2-methylbutan-2-yl)cyclohexan-1-one .[6][7]

The ketone intermediate can be synthesized via the oxidation of the corresponding secondary alcohol, 4-(2-methylbutan-2-yl)cyclohexan-1-ol . This is a standard transformation in organic synthesis.[8][9]

The substituted cyclohexanol can be accessed through the catalytic hydrogenation of its aromatic precursor, 4-(2-methylbutan-2-yl)phenol . This reduction efficiently saturates the benzene ring to form the cyclohexane core.[8][10]

Finally, the substituted phenol is best prepared via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation of phenol with a suitable tert-pentyl source.[11][12][13] This multi-step pathway, illustrated below, offers excellent control and utilizes common, cost-effective starting materials.

Overall Synthesis Workflow Visualization

The complete synthetic pathway from phenol to the final hydrochloride salt is depicted below. This workflow diagram outlines the sequence of core reactions and the transformation of intermediates.

Synthesis_Pathway Phenol Phenol SubstitutedPhenol 4-(2-methylbutan-2-yl)phenol Phenol->SubstitutedPhenol Step 1: Friedel-Crafts Alkylation (+ tert-Amyl Alcohol, Acid Catalyst) Cyclohexanol 4-(2-methylbutan-2-yl)cyclohexan-1-ol SubstitutedPhenol->Cyclohexanol Step 2: Catalytic Hydrogenation (H₂, Rh/C) Cyclohexanone 4-(2-methylbutan-2-yl)cyclohexan-1-one Key Intermediate Cyclohexanol->Cyclohexanone Step 3: Oxidation (e.g., NaOCl/TEMPO) Amine 4-(2-methylbutan-2-yl)cyclohexan-1-amine (Free Base) Cyclohexanone->Amine Step 4: Reductive Amination (NH₃, H₂, Catalyst) HCl_Salt 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride Amine->HCl_Salt Step 5: Salt Formation (+ HCl)

Caption: Overall synthetic pathway for the target compound.

Detailed Experimental Protocols and Mechanistic Discussion

This section provides step-by-step methodologies for each stage of the synthesis, accompanied by expert insights into the underlying mechanisms and rationale for procedural choices.

Step 1: Friedel-Crafts Alkylation of Phenol

The initial step involves the electrophilic substitution of phenol to install the tert-pentyl group at the para-position. Using a solid acid catalyst like Amberlyst-15 is preferred over traditional Lewis acids (e.g., AlCl₃) as it simplifies workup (catalyst is removed by simple filtration) and enhances the green chemistry profile of the reaction.[14] The ortho- and para-directing nature of the hydroxyl group, combined with steric hindrance, strongly favors substitution at the C4 position.[14]

Protocol:

  • Catalyst Preparation: If required, wash Amberlyst-15 resin with methanol and dry under vacuum at 60°C for 12 hours to activate the acid sites.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add phenol (1.0 eq) and a suitable solvent such as heptane.

  • Catalyst Addition: Add the activated Amberlyst-15 catalyst (typically 15-20% by weight relative to phenol).

  • Reagent Addition: Heat the stirred mixture to 80-90°C. Add tert-amyl alcohol (1.1 eq) dropwise over 1 hour. The use of the alcohol as the alkylating agent is effective in the presence of a strong acid catalyst, which facilitates the formation of the tert-pentyl carbocation electrophile.[8]

  • Reaction Monitoring: Maintain the reaction at 90°C for 4-6 hours. Monitor the consumption of phenol by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst and wash it with a small amount of solvent. The filtrate is then washed sequentially with a 5% NaOH solution to remove unreacted phenol, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4-(2-methylbutan-2-yl)phenol, which can be purified by vacuum distillation.

Step 2: Catalytic Hydrogenation of 4-(2-methylbutan-2-yl)phenol

This step reduces the aromatic ring to a cyclohexane ring. Rhodium-on-carbon (Rh/C) is a highly effective catalyst for the hydrogenation of phenolic rings under relatively mild conditions, often providing good yields of the corresponding cyclohexanol.[10] The stereochemical outcome (cis/trans ratio) of the resulting alcohol can be influenced by the choice of catalyst and reaction conditions.

Protocol:

  • Reactor Charging: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-(2-methylbutan-2-yl)phenol (1.0 eq) and a solvent such as isopropanol or ethanol.

  • Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C) catalyst (1-2 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to 100-150 psi.

  • Reaction Execution: Heat the mixture to 50-70°C and agitate vigorously. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The combined filtrate is concentrated under reduced pressure to yield 4-(2-methylbutan-2-yl)cyclohexan-1-ol as a mixture of cis and trans isomers. This crude product is often of sufficient purity for the next step.

Step 3: Oxidation of 4-(2-methylbutan-2-yl)cyclohexan-1-ol

The secondary alcohol is oxidized to the key ketone intermediate. While classic reagents like Jones reagent (CrO₃/H₂SO₄) are effective, modern, greener methods are preferred to avoid heavy metal waste.[8] A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an excellent alternative that is efficient and environmentally benign.[15]

Protocol:

  • Reaction Setup: To a flask equipped with an overhead stirrer, add the crude 4-(2-methylbutan-2-yl)cyclohexan-1-ol (1.0 eq) dissolved in dichloromethane (DCM).

  • Catalyst and Buffer: Add an aqueous solution of sodium bicarbonate (NaHCO₃) followed by potassium bromide (KBr, ~0.1 eq) and TEMPO (~0.01 eq).

  • Oxidant Addition: Cool the vigorously stirred biphasic mixture to 0°C in an ice bath. Add a solution of sodium hypochlorite (NaOCl, ~1.2 eq, commercial bleach) dropwise, ensuring the internal temperature does not exceed 5°C. The reaction is often characterized by a color change.

  • Reaction Monitoring: Stir at 0°C for 1-2 hours. Monitor the disappearance of the starting alcohol by TLC or GC.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure to afford 4-(2-methylbutan-2-yl)cyclohexan-1-one, which can be purified by vacuum distillation if necessary.

Step 4: Reductive Amination of 4-(2-methylbutan-2-yl)cyclohexan-1-one

This is the crucial amine-forming step. A direct, one-pot reductive amination using ammonia and hydrogen over a heterogeneous catalyst is an efficient and scalable method.[4] This process avoids the use of stoichiometric hydride reagents.[16] The reaction proceeds via the initial formation of an enamine or imine intermediate, which is then hydrogenated in situ.[2]

Protocol:

  • Reactor Charging: In a high-pressure reactor, combine 4-(2-methylbutan-2-yl)cyclohexan-1-one (1.0 eq), a solvent like methanol saturated with ammonia, and a hydrogenation catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then introduce ammonia gas to a desired pressure (e.g., 50 psi). Subsequently, introduce hydrogen gas to a final pressure of 300-500 psi.

  • Heating and Agitation: Heat the mixture to 60-80°C with vigorous stirring. The reaction progress can be monitored by GC for the disappearance of the ketone.

  • Work-up and Isolation: After 12-24 hours, or upon completion, cool the reactor, vent carefully, and purge with nitrogen. Filter the catalyst off through Celite®. Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude 4-(2-methylbutan-2-yl)cyclohexan-1-amine (a mixture of isomers) can be purified by acid-base extraction. Dissolve the residue in diethyl ether, extract with 1M HCl. Wash the aqueous layer with ether to remove non-basic impurities. Basify the aqueous layer with 6M NaOH to pH >12 and extract the free amine product back into diethyl ether. Dry the organic layer over Na₂SO₄ and concentrate to yield the purified free amine.

Step 5: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is a straightforward procedure that improves the compound's stability and handling characteristics.

Protocol:

  • Solution Preparation: Dissolve the purified 4-(2-methylbutan-2-yl)cyclohexan-1-amine (1.0 eq) in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in diethyl ether (or bubble HCl gas through the solution) with stirring until the solution is acidic (test with pH paper).

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

  • Drying: Collect the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under vacuum to yield the final product, 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

Summary of Key Data

The following table summarizes expected outcomes for the described synthetic pathway. Yields are representative and may vary based on reaction scale and optimization.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldKey Analytical Notes
14-(2-methylbutan-2-yl)phenolC₁₁H₁₆O164.2485-95%¹H NMR will show characteristic aromatic and tert-pentyl signals.
24-(2-methylbutan-2-yl)cyclohexan-1-olC₁₁H₂₂O170.29>95%Disappearance of aromatic signals in ¹H NMR; appearance of broad cyclohexyl signals.
34-(2-methylbutan-2-yl)cyclohexan-1-one[6]C₁₁H₂₀O168.2890-98%IR spectroscopy shows a strong C=O stretch around 1715 cm⁻¹.
44-(2-methylbutan-2-yl)cyclohexan-1-amineC₁₁H₂₃N169.3175-85%IR spectroscopy shows N-H stretches around 3300-3400 cm⁻¹.
54-(2-methylbutan-2-yl)cyclohexan-1-amine HClC₁₁H₂₄ClN205.77>98%White, crystalline solid, typically characterized by melting point and elemental analysis.

Conclusion

This guide has detailed a logical, efficient, and scalable five-step synthesis for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride starting from phenol. The pathway leverages fundamental and robust organic reactions, including Friedel-Crafts alkylation, catalytic hydrogenation, alcohol oxidation, and reductive amination. By providing detailed protocols and explaining the causality behind experimental choices, this document serves as a practical resource for researchers and professionals engaged in synthetic chemistry. The described methodology is amenable to optimization and can be adapted for the synthesis of analogous structures.

References

  • Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. Retrieved from [Link]

  • Shukla, A. (2021). How to synthesize 4-tert-butylcyclohexanone. Quora. Retrieved from [Link]

  • Columbia University. (n.d.). CHEM 330 Topics Discussed on Oct 19: Alkylation of cyclohexanone enolates. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Müller, W., et al. (1976). U.S. Patent No. US3932518A: Methylation of cyclohexanone with simultaneous dehydrogenation. Google Patents.
  • AA Blocks. (n.d.). 4-methyl-3-(2-methylbutan-2-yl)cyclohexan-1-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Meyers, A. I., et al. (1974). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Eliel, E. L., et al. (1973). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Di‐coupling alkylation of cyclohexanone (8 k) with different alcohols (9)a. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-(tert-Pentyl)-cyclohexanone. Retrieved from [Link]

  • ChemTube3D. (n.d.). Stereoselective Axial Alkylation of Cyclohexanone via Enamine. Retrieved from [Link]

  • CN112778108A. (2021). Synthesis method of 4-substituted cyclohexanone. Google Patents.
  • Valente, A. A., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • CN101337870B. (2011). Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. Google Patents.
  • NIH. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

  • PubChem. (n.d.). cis-4-(tert-Butyl)cyclohexanamine hydrochloride. Retrieved from [Link]

  • U.S. Patent Office. (n.d.). United States Patent Office 3,506,723. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl: A Critical Component for Drug Development

Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is not merely a regulatory formality bu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a fundamental cornerstone for successful therapeutic innovation. These intrinsic characteristics of a molecule govern its behavior from the earliest stages of formulation to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. This guide provides an in-depth technical exploration of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a novel cyclohexylamine derivative with potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to offer a holistic perspective on why these properties are critical and how they are reliably determined. The methodologies described herein are grounded in authoritative guidelines from regulatory bodies and scientific organizations, ensuring a framework of trustworthiness and scientific integrity. By understanding the principles and protocols outlined, researchers can effectively characterize this and other novel chemical entities, thereby accelerating the journey from laboratory discovery to clinical reality.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its chemical structure and molecular formula. For 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl, this involves a suite of spectroscopic and spectrometric techniques that, when used in concert, provide a comprehensive molecular fingerprint.

Chemical Structure and Molecular Formula
  • Chemical Name: 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

  • Synonyms: 4-(1,1-dimethylpropyl)cyclohexanamine hydrochloride[1]

  • Molecular Formula: C₁₁H₂₄ClN

  • Molecular Weight: 205.77 g/mol

Table 1: Key Molecular and Structural Information

ParameterValueMethod of Determination
Molecular Formula C₁₁H₂₄ClNHigh-Resolution Mass Spectrometry
Molecular Weight 205.77 g/mol Mass Spectrometry
Chemical Structure See Figure 1NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

Figure 1: Chemical Structure of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl

A 2D representation of the molecular structure.

Experimental Protocols for Structural Elucidation

The confirmation of the structure of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl is achieved through a combination of spectroscopic methods.

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a small molecule.[2][3][4][5] A standard suite of experiments is performed to assign all proton (¹H) and carbon (¹³C) signals and to establish their connectivity.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the chemical environment of each proton, their integration (number of protons), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This reveals the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different parts of the molecule.[2][4]

  • Data Analysis: Integrate and analyze the spectra to assemble the molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve API in Deuterated Solvent + TMS nmr NMR Spectrometer (e.g., 400 MHz) prep->nmr Insert Sample h1 1D ¹H NMR nmr->h1 c13 1D ¹³C NMR nmr->c13 cosy 2D COSY nmr->cosy hsqc 2D HSQC nmr->hsqc hmbc 2D HMBC nmr->hmbc analysis Integrate & Analyze Spectra h1->analysis c13->analysis cosy->analysis hsqc->analysis hmbc->analysis structure Confirm Molecular Structure analysis->structure

Workflow for NMR-based structural elucidation.

Mass spectrometry provides the molecular weight of the compound and its elemental composition with high accuracy.[6][7][8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the API in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like amines.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[10]

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ for the free base). Use this mass to calculate the elemental formula, which should match the expected C₁₁H₂₄N⁺ for the protonated free base.

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[1][11][12][13][14]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups. For 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl, key expected peaks include N-H stretching (amine salt), C-H stretching (alkane), and N-H bending.

Physicochemical Properties and Their Importance in Drug Development

The physicochemical properties of an API are critical determinants of its biopharmaceutical performance. The following sections detail the importance of these properties and the standard protocols for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure substance.

Importance in Drug Development:

  • Purity Assessment: A broad melting range can indicate the presence of impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, which in turn can affect solubility and stability.

  • Manufacturing: The melting point is a critical parameter in manufacturing processes such as melt granulation and hot-melt extrusion.

Experimental Protocol: Melting Point Determination (USP <741>)

  • Sample Preparation: The sample should be a fine, dry powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat the sample at a controlled rate (e.g., 1 °C/minute) near the expected melting point.

  • Observation: Record the temperature at which the substance begins to collapse (onset of melting) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.[15]

Table 2: Illustrative Melting Point Data

ParameterExpected Range
Melting Point 210 - 215 °C (Hypothetical)
Solubility

Solubility, particularly aqueous solubility, is a critical factor influencing drug absorption. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption.

Importance in Drug Development:

  • Bioavailability: Poor aqueous solubility is a major cause of low oral bioavailability.

  • Formulation Development: Solubility data guides the selection of appropriate formulation strategies (e.g., salt formation, use of solubilizing excipients).

  • Biopharmaceutics Classification System (BCS): Solubility is a key parameter in classifying drugs under the BCS, which can guide regulatory decisions regarding bioequivalence studies.[16]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method, OECD 105) [17][18][19][20][21]

  • Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[16]

  • Sample Addition: Add an excess amount of the API to a known volume of each buffer in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 °C for biopharmaceutical relevance) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the dissolved API in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • pH Measurement: Measure the pH of the final saturated solution.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis prep1 Prepare Buffers (pH 1.2, 4.5, 6.8) prep2 Add Excess API to Buffers prep1->prep2 agitate Agitate at 37°C (24-48 hours) prep2->agitate separate Centrifuge/Filter agitate->separate analyze Quantify API in Supernatant (HPLC) separate->analyze ph_measure Measure Final pH separate->ph_measure result Determine Solubility (mg/mL) analyze->result ph_measure->result

Workflow for shake-flask solubility determination.

Table 3: Illustrative Aqueous Solubility Data

pHSolubility (mg/mL) at 37 °C (Hypothetical)
1.2 > 100
4.5 50 - 100
6.8 10 - 20
Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For an amine like 4-(2-methylbutan-2-yl)cyclohexan-1-amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral (free base) forms.

Importance in Drug Development:

  • Solubility-pH Profile: The pKa dictates how the solubility of the drug changes with pH.

  • Absorption: The degree of ionization affects the ability of a drug to permeate biological membranes. The non-ionized form is generally more lipophilic and more readily absorbed.

  • Formulation: Knowledge of the pKa is essential for developing stable liquid formulations and for selecting appropriate salt forms.

Experimental Protocol: Potentiometric Titration [22][23][24][25][26]

  • Sample Preparation: Dissolve an accurately weighed amount of the API in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic salt or a strong acid (e.g., 0.1 M HCl) for a free base. Add the titrant in small increments.

  • Data Collection: Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization).

Table 4: Illustrative pKa Data

ParameterExpected Value (Hypothetical)
pKa 10.5
Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP is a measure of the lipophilicity of the non-ionized form of a drug, defined as the ratio of its concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. LogD is the distribution coefficient at a specific pH and accounts for both ionized and non-ionized forms.

Importance in Drug Development:

  • Membrane Permeability: Lipophilicity is a key driver of passive diffusion across biological membranes.

  • ADME Properties: LogP/LogD values are used to predict absorption, distribution, metabolism, and excretion (ADME) properties.

  • Drug-Target Interactions: Lipophilicity can influence how a drug binds to its target receptor.

Experimental Protocol: Shake-Flask Method for LogD [27][28][29]

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer of the desired pH (e.g., pH 7.4) and vice versa.

  • Partitioning: Add a known amount of the API to a mixture of the pre-saturated n-octanol and buffer in a flask.

  • Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the API in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC).

  • Calculation: Calculate LogD using the formula: LogD = log ([API]octanol / [API]aqueous).

Table 5: Illustrative LogP and LogD Data

ParameterExpected Value (Hypothetical)
LogP (free base) 3.5
LogD at pH 7.4 1.5
Stability

Stability testing evaluates how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.

Importance in Drug Development:

  • Shelf-Life Determination: Stability data are used to establish the retest period for an API and the shelf-life of the final drug product.

  • Storage Conditions: This information dictates the recommended storage conditions.

  • Degradation Profile: It identifies potential degradation products, which must be characterized and monitored for safety.

Experimental Protocol: Forced Degradation and ICH Stability Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify likely degradation products and pathways. ICH (International Council for Harmonisation) guidelines (Q1A) define the conditions for formal stability testing.[30][31][32][33]

  • Forced Degradation:

    • Hydrolysis: Expose the API to acidic, basic, and neutral aqueous solutions.

    • Oxidation: Treat the API with an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Heat the solid API at an elevated temperature.

    • Photostability: Expose the API to light of a specified intensity and wavelength.

  • ICH Stability Testing:

    • Long-Term: Store the API at 25 °C / 60% RH for a minimum of 12 months.

    • Accelerated: Store the API at 40 °C / 75% RH for 6 months.

  • Analysis: At specified time points, analyze the samples for appearance, assay (potency), and degradation products using a stability-indicating analytical method (typically HPLC).

Conclusion

The thorough physicochemical characterization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl, as outlined in this guide, is an indispensable component of its development as a potential therapeutic agent. Each property—from molecular structure and melting point to solubility, pKa, lipophilicity, and stability—provides a critical piece of the puzzle, informing decisions at every stage of the drug development lifecycle. By adhering to standardized, authoritative protocols, researchers can generate reliable and reproducible data, ensuring a robust foundation for formulation design, toxicological assessment, and clinical evaluation. This systematic approach not only satisfies regulatory expectations but, more importantly, de-risks the development process, ultimately enhancing the probability of translating a promising molecule into a safe and effective medicine.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Lu, YN., Che, C., Zhen, G. et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15, 4585-4592. [Link]

  • Specac Ltd, The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

  • FILAB, Solubility testing in accordance with the OECD 105. [Link]

  • Babic, S. et al. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Agilent, A Comprehensive Guide to FTIR Analysis. [Link]

  • DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • AZoM (2022). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs. HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • Jadab, M. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • RAPS (2023). ICH releases overhauled stability guideline for consultation. [Link]

  • ResearchGate (2022). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • YouTube (2023). Q1A (R2) A deep dive in Stability Studies. [Link]

  • ResearchGate (2014). Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. [Link]

  • European Medicines Agency. ICH guideline Q1A(R2) on stability testing of new drug substances and products. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • FDA (2018). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Pharma Innovation. API Molecular Weight and Molecular Formula. [Link]

  • OECD iLibrary. Test No. 105: Water Solubility. [Link]

  • Scymaris. Water Solubility. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

  • PubMed. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • University of Gothenburg. Small molecule-NMR. [Link]

  • ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. [Link]

  • PubMed Central (PMC). Development of Methods for the Determination of pKa Values. [Link]

  • European Medicines Agency (EMA). Guideline on the chemistry of active substances. [Link]

  • LCGC International. LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. [Link]

  • KBI Biopharma (2023). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]

  • Labinsights (2023). Physical and Chemical Characterization for APIs. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. [Link]

  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • EDQM. Testing of Active Pharmaceutical Ingredients (APIs). [Link]

  • ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. [Link]

  • FDA. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • USP. <791> pH. [Link]

  • Mettler Toledo. pH Measurements Following USP 791. [Link]

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Foundational

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride CAS 1177354-16-3

An In-depth Technical Guide to 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (CAS 1177354-16-3) Executive Summary 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (CAS 1177354-16-3)

Executive Summary

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a substituted cyclohexylamine derivative. While specific research on this molecule is not extensively published, its structural motifs are of significant interest in medicinal chemistry. Compounds featuring the cyclohexylamine scaffold are explored for a variety of therapeutic applications, often as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, hereafter referred to as Compound 1, based on established principles of organic chemistry, analysis of related structures found in patent literature, and standard analytical methodologies. The document is intended for researchers, scientists, and drug development professionals interested in the potential of this and similar chemical entities.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While extensive experimental data for Compound 1 is not publicly available, its key properties can be summarized and predicted based on its chemical structure.

PropertyValue (or Predicted)Source/Rationale
CAS Number 1177354-16-3Chemical Abstracts Service registration
Molecular Formula C₁₁H₂₄ClNCalculated from structure
Molecular Weight 205.77 g/mol Calculated from atomic weights
Physical State Likely a solidTypical for amine hydrochloride salts[1]
Purity ≥95%As specified by commercial suppliers[1]
Solubility (Predicted) Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The hydrochloride salt form enhances aqueous solubility.
Stereochemistry The molecule contains two stereocenters, leading to the possibility of four stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). The specific stereochemistry is not defined by the CAS number alone.Structural analysis.

Proposed Synthesis Pathway

A specific, validated synthesis for Compound 1 is not detailed in publicly accessible literature. However, a plausible and robust synthetic route can be designed based on well-established reactions in organic chemistry, particularly reductive amination. This method is a cornerstone for the synthesis of amines from ketones.

The proposed synthesis starts from the commercially available ketone, 4-(2-methylbutan-2-yl)cyclohexan-1-one.

Workflow for Proposed Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Ketone 4-(2-methylbutan-2-yl)cyclohexan-1-one Imine Intermediate Imine/Oxime Ketone->Imine Reaction Ammonia Ammonia (NH3) or Hydroxylamine Ammonia->Imine Amine 4-(2-methylbutan-2-yl)cyclohexan-1-amine (Free Base) Imine->Amine Reductive Amination ReducingAgent Reducing Agent (e.g., NaBH4, H2/Pd-C) ReducingAgent->Amine FinalProduct 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (Compound 1) Amine->FinalProduct Protonation HCl HCl in solvent (e.g., ether, isopropanol) HCl->FinalProduct

Caption: Proposed synthetic workflow for Compound 1.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and has not been experimentally validated for this specific compound. Optimization would be required.

Objective: To synthesize 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

Materials:

  • 4-(2-methylbutan-2-yl)cyclohexan-1-one

  • Ammonium acetate or Hydroxylamine hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reductive Amination:

    • To a solution of 4-(2-methylbutan-2-yl)cyclohexan-1-one (1.0 eq) in methanol, add ammonium acetate (3-5 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by TLC or GC-MS. Causality: The excess of the ammonia source drives the equilibrium towards imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine over the ketone starting material.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction to completion by GC-MS.

  • Work-up and Isolation of the Free Base:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol under reduced pressure.

    • Make the aqueous solution basic (pH > 10) by adding a saturated solution of sodium bicarbonate or sodium hydroxide. This deprotonates the ammonium salt to the free amine.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base amine.

  • Purification (Optional):

    • If necessary, the crude amine can be purified by column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether.

    • Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride as a solid.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Assess purity using HPLC analysis.

Potential Applications and Mechanism of Action

While there are no specific studies detailing the biological activity of Compound 1, patent literature points to the use of related cyclohexylamine derivatives in the development of novel therapeutics. For instance, various substituted cyclohexylamines are key intermediates in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) or ion channels.[2]

The structural features of Compound 1—a bulky, lipophilic tert-amyl group on a cyclohexane ring with a primary amine—suggest potential for it to be a building block in drug discovery. The amine group provides a key reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules.[3]

Logical Relationship Diagram

G Compound1 Compound 1 (CAS 1177354-16-3) Scaffold Cyclohexylamine Scaffold Compound1->Scaffold Intermediate Chemical Intermediate Scaffold->Intermediate Derivatization Further Derivatization (e.g., amidation, alkylation) Intermediate->Derivatization API Active Pharmaceutical Ingredients (APIs) Derivatization->API Targets Potential Biological Targets (e.g., GPCRs, Ion Channels) API->Targets Modulate Activity

Caption: Role of Compound 1 as a potential intermediate.

Analytical Methodologies

Robust analytical methods are crucial for confirming the identity, purity, and stability of any chemical compound used in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment. Expected signals would include those for the methyl and ethyl groups of the tert-amyl substituent, the protons on the cyclohexane ring, and the amine proton.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)
  • MS analysis would confirm the molecular weight of the free base (170.33 g/mol ) after loss of HCl. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds.

Typical HPLC Protocol for Purity Assessment:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm or 220 nm (as the molecule lacks a strong chromophore) or using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Validation: The method should be validated for linearity, accuracy, and precision. The purity is determined by the area percentage of the main peak.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling Compound 1.

  • Hazard Class: While specific toxicity data is unavailable, amine hydrochlorides should be handled as potentially corrosive and irritating.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a chemical entity with potential as a building block in synthetic and medicinal chemistry. Although direct research on this specific molecule is sparse, its structural relationship to compounds described in the pharmaceutical patent literature suggests its value as an intermediate. This guide has provided a framework for its synthesis, analysis, and handling based on established chemical principles and data from analogous structures. Further research is warranted to fully characterize this compound and explore its potential applications.

References

  • AK Scientific, Inc. Product Page for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. [URL: https://www.aksci.com/item_detail.php?
  • Google Patents. US Patent US8742099B2 - Compounds. [URL: https://patents.google.
  • ChemBK. 4-(2-Methylbutan-2-yl)cyclohexan-1-amine hydrochloride Product Information. [URL: https://www.chembk.com/en/chem/4-(2-Methylbutan-2-yl)cyclohexan-1-amine%20hydrochloride]
  • MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters. [URL: https://www.mdpi.com/2305-6304/11/8/414]
  • Google Patents. US Patent US4460604A - 4-Amino-4-aryl-cyclohexanones. [URL: https://patents.google.
  • Google Patents. US Patent US8487112B2 - Process for preparing 4-aminobut-2-enolides. [URL: https://patents.google.
  • Google Patents. US Patent US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient. [URL: https://patents.google.
  • Google Patents. International Patent WO2013134298A1 - (1,6-Naphthyridin-3-yl) Phenyl Ureas Exhibiting Anti-Cancer and Anti-Proliferative Activities. [URL: https://patents.google.
  • Google Patents. US Patent US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof. [URL: https://patents.google.
  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 28105028, 4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/28105028]

Sources

Exploratory

A Comprehensive Spectroscopic and Analytical Profile of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

The accurate determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR...

Author: BenchChem Technical Support Team. Date: January 2026

The accurate determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor. This document provides a detailed interpretation of the predicted spectra for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, alongside generalized, field-proven protocols for data acquisition.

Molecular Structure:

Caption: Molecular structure of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride in a suitable deuterated solvent such as D₂O or DMSO-d₆ would exhibit distinct signals corresponding to the protons of the cyclohexyl ring and the tert-amyl substituent. The presence of cis and trans isomers, arising from the 1,4-disubstitution on the cyclohexane ring, may lead to a more complex spectrum with two sets of signals. The data presented below represents a generalized prediction, and the actual spectrum may show variations depending on the isomeric ratio.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
~3.0 - 3.2Multiplet1HCH-NH₃⁺
~1.2 - 2.2Multiplet9HCyclohexyl CH and CH₂
~1.2 - 1.4Quartet2HCH₂ (tert-amyl)
~0.8 - 1.0Singlet6H2 x CH₃ (tert-amyl)
~0.7 - 0.9Triplet3HCH₃ (tert-amyl)
~8.0 - 8.5Broad Singlet3HNH₃⁺

Interpretation of the Predicted ¹H NMR Spectrum

The chemical shifts in the ¹H NMR spectrum are influenced by the electronic environment of the protons.

  • Amine Proton (CH-NH₃⁺): The proton on the carbon bearing the ammonium group is expected to be deshielded due to the electron-withdrawing effect of the positively charged nitrogen, appearing as a multiplet around 3.0-3.2 ppm.[1][2]

  • Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets in the range of 1.2-2.2 ppm.[3][4] The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.[4][5] The presence of both cis and trans isomers would further complicate this region.

  • tert-Amyl Protons: The tert-amyl group will show a quartet for the methylene (CH₂) protons and a triplet for the terminal methyl (CH₃) group, characteristic of an ethyl moiety. The two methyl groups attached to the quaternary carbon are expected to appear as a singlet.

  • Ammonium Protons (NH₃⁺): The protons of the ammonium group are expected to be significantly deshielded and will likely appear as a broad singlet between 8.0 and 8.5 ppm. This peak will exchange with D₂O, leading to its disappearance from the spectrum upon addition of a few drops of D₂O.[1]

Caption: Key proton environments in 4-(2-methylbutan-2-yl)cyclohexan-1-amine.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.[6]

  • Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts to 0.00 ppm.[7]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Proposed Assignment
~50 - 55C H-NH₃⁺
~45 - 50Quaternary C (tert-amyl)
~30 - 40Cyclohexyl C H₂ and C H
~30 - 35C H₂ (tert-amyl)
~25 - 302 x C H₃ (tert-amyl)
~8 - 12C H₃ (tert-amyl)

Interpretation of the Predicted ¹³C NMR Spectrum

  • Carbons Attached to Nitrogen: The carbon atom bonded to the ammonium group is expected to be in the range of 50-55 ppm.[2]

  • Cyclohexyl Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region, typically between 30 and 40 ppm. The symmetry of the molecule will influence the number of distinct signals. For the trans isomer, three signals are expected for the ring carbons (excluding the substituted carbons), while the cis isomer would show four.

  • tert-Amyl Carbons: The quaternary carbon of the tert-amyl group will be around 45-50 ppm. The methylene carbon will be in the 30-35 ppm range, and the methyl carbons will appear further upfield, with the two equivalent methyls around 25-30 ppm and the terminal methyl of the ethyl group at approximately 8-12 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Instrumentation: Use the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum with singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For the analysis of the hydrochloride salt, a soft ionization technique like electrospray ionization (ESI) would show the protonated molecule of the free amine. Electron ionization (EI) would lead to fragmentation of the free amine. The molecular ion of an amine will have an odd mass, in accordance with the nitrogen rule.[8]

Table 3: Predicted Mass Spectrum Data (EI of the free amine)

m/zInterpretation
169[M]⁺ (Molecular ion of the free base)
154[M - CH₃]⁺
140[M - C₂H₅]⁺
112[M - C₄H₉]⁺
83[C₆H₁₁]⁺ (Cyclohexyl fragment)
71[C₅H₁₁]⁺ (tert-Amyl fragment)
57[C₄H₉]⁺

Interpretation of the Predicted Mass Spectrum

  • Molecular Ion: The molecular ion peak for the free base (C₁₁H₂₃N) is expected at m/z 169. This peak may be weak in the EI spectrum of aliphatic amines.[8]

  • Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[8]

  • Fragmentation of the tert-Amyl Group: Loss of a methyl radical (•CH₃) would result in a fragment at m/z 154. Loss of an ethyl radical (•C₂H₅) would give a fragment at m/z 140.

  • Cleavage of the Cyclohexyl Ring: Fragmentation can also occur within the cyclohexane ring, leading to various smaller fragments. The cyclohexyl cation itself would appear at m/z 83.

Mass_Spec_Fragmentation M [M]⁺ m/z = 169 F1 [M - CH3]⁺ m/z = 154 M->F1 - •CH3 F2 [M - C2H5]⁺ m/z = 140 M->F2 - •C2H5 F3 [C6H11]⁺ m/z = 83 M->F3 - C5H12N•

Caption: Proposed mass spectrometry fragmentation pathway for 4-(2-methylbutan-2-yl)cyclohexan-1-amine.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., EI or ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and then ionized by a beam of electrons. For ESI, the sample solution is sprayed into the source, forming charged droplets.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3000 - 2800StrongN-H stretch (amine salt)
~2950 - 2850StrongC-H stretch (aliphatic)
~1600 - 1500MediumN-H bend (asymmetric and symmetric)
~1470 - 1450MediumC-H bend (CH₂)
~1380, ~1365MediumC-H bend (gem-dimethyl)
~1250 - 1020MediumC-N stretch

Interpretation of the Predicted IR Spectrum

  • N-H Vibrations: The hydrochloride salt of a primary amine will show broad and strong absorption bands in the 3000-2800 cm⁻¹ region due to the stretching vibrations of the N-H bonds in the NH₃⁺ group.[9] The N-H bending vibrations are expected to appear in the 1600-1500 cm⁻¹ range.[10][11]

  • C-H Vibrations: Strong absorptions between 2950 and 2850 cm⁻¹ are characteristic of C-H stretching in the alkyl groups.[1] The presence of a gem-dimethyl group in the tert-amyl substituent may give rise to two distinct C-H bending bands around 1380 and 1365 cm⁻¹.

  • C-N Vibration: The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ region.[10][11]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically generate the final transmittance or absorbance spectrum.

Summary and Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectral data provides a robust framework for the structural confirmation of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. The predicted data, based on established spectroscopic principles and comparison with analogous structures, offers a detailed spectral signature for this compound. This guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this molecule and facilitating its potential applications in drug development and other scientific endeavors.

References

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1955). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 33(10), 1435-1442. [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Charki, P., Cordier, M., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, August 8). Proton NMR of tert-amyl alcohol. Retrieved from [Link]

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Foundational

A Comprehensive Guide to the Structural Elucidation of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

Foreword: The Imperative of Unambiguous Structural Characterization In the landscape of drug development and chemical research, the precise and unequivocal determination of a molecule's three-dimensional structure is a f...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Characterization

In the landscape of drug development and chemical research, the precise and unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of scientific integrity. The identity, purity, and isomeric composition of an active pharmaceutical ingredient (API) or a key intermediate directly influence its biological activity, safety profile, and manufacturing consistency. This guide presents a holistic, multi-technique strategy for the structural elucidation of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a substituted cyclohexylamine that represents a common structural motif in medicinal chemistry.[1][2]

Our approach is rooted in the principle of orthogonal validation, where data from disparate analytical techniques converge to build an irrefutable structural model. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how each piece of spectroscopic evidence contributes to a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Molecular Architecture: Stereochemistry and Conformational Dynamics

The target molecule, 4-(2-methylbutan-2-yl)cyclohexan-1-amine, possesses a cyclohexane scaffold, a system renowned for its complex conformational behavior. Understanding its potential stereoisomers is the first critical step in its elucidation.

  • Core Structure: The molecule consists of a cyclohexane ring substituted at the 1-position with an amino group (-NH₂) and at the 4-position with a bulky tertiary-pentyl group (2-methylbutan-2-yl).

  • Diastereomerism: Due to the 1,4-substitution pattern, the molecule can exist as two distinct diastereomers: cis and trans. The spatial relationship between the amino group and the tert-pentyl group defines the isomer.

  • Conformational Preference: The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[3] The exceptionally bulky tert-pentyl group acts as a "conformational lock," strongly preferring the equatorial position to avoid debilitating 1,3-diaxial interactions.[4] This has profound implications for the orientation of the amino group in each isomer:

    • trans Isomer: The thermodynamically more stable isomer, where both the tert-pentyl group and the amino group occupy equatorial positions.

    • cis Isomer: The tert-pentyl group occupies an equatorial position, forcing the amino group into an axial orientation.

The hydrochloride salt form protonates the basic amino group to form an ammonium cation (-NH₃⁺), which influences its spectroscopic properties but does not alter the fundamental conformational preferences of the ring system.

The Analytical Workflow: An Integrated Spectroscopic Approach

A definitive structural assignment requires the synthesis of data from multiple analytical techniques. Our workflow is designed to systematically determine the molecular formula, identify functional groups, map the atomic connectivity, and finally, resolve the stereochemistry.

G cluster_NMR NMR Suite MS Mass Spectrometry (MS) Result1 Molecular Formula & Nitrogen Rule Confirmation MS->Result1 IR Infrared (IR) Spectroscopy Result2 Functional Group ID (Amine Salt) IR->Result2 NMR Nuclear Magnetic Resonance (NMR) H1 1H NMR NMR->H1 IC Ion Chromatography (IC) Result5 Salt Form Confirmation & Quantification IC->Result5 C13 13C & DEPT H1->C13 Result4 Stereochemical Assignment (cis/trans) H1->Result4 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Result3 Connectivity Map & Carbon Skeleton HMBC->Result3 Final Final Structure Confirmed Result1->Final Result2->Final Result3->Final Result4->Final Result5->Final

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry serves as the initial analytical checkpoint, providing the molecular weight and elemental formula of the free amine.

Causality of Choice: High-Resolution Mass Spectrometry (HRMS) is selected over standard MS for its ability to provide highly accurate mass measurements, which is crucial for unequivocally determining the elemental composition.[5]

Expected Data: The analysis will identify the protonated free amine, [C₁₁H₂₅N + H]⁺.

ParameterExpected ValueRationale
Molecular Formula C₁₁H₂₅N---
Nominal Mass 183---
Exact Mass [M+H]⁺ 184.2060For C₁₁H₂₆N⁺
Nitrogen Rule Odd nominal mass (183)Consistent with the presence of a single nitrogen atom.[6]

Fragmentation Analysis: Tandem MS (MS/MS) experiments will reveal characteristic fragmentation patterns. For cyclic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway.[6] The fragmentation pattern of the parent compound, cyclohexylamine, shows a characteristic base peak at m/z 56.[7][8] Similar fragmentation pathways involving the loss of the tert-pentyl group and ring cleavage are expected.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride in 1 mL of methanol. Dilute this stock solution 1:100 in 50:50 methanol:water with 0.1% formic acid to promote ionization.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula.

    • Perform MS/MS on the parent ion (m/z 184.2) to obtain fragmentation data for structural confirmation.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and definitive confirmation of the functional groups present, particularly the characteristic signature of an amine hydrochloride salt.

Causality of Choice: The formation of an ammonium salt dramatically alters the N-H stretching vibrations, creating a uniquely broad and intense absorption band that is easily distinguishable from that of a free primary amine.

Expected Absorptions:

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceReference
~3200-2500N⁺-H Stretch (Ammonium)Very broad, strong, and complex band[9][10][11]
~2960-2850C-H Stretch (Aliphatic)Strong, sharp peaks
~1600-1500N⁺-H Bend (Ammonium)Medium to strong, broad "ammonium band"[12][13]

The presence of the broad absorption centered around 3000 cm⁻¹ is a hallmark of an amine salt and provides immediate, compelling evidence for the hydrochloride form of the compound.[11]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and label the key absorption bands corresponding to the functional groups listed in the table above.

Nuclear Magnetic Resonance: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of atomic connectivity and the stereochemical arrangement of the molecule.[14][15]

Causality of Choice: A full suite of 1D and 2D NMR experiments is required to build the structure from the ground up. ¹H NMR reveals proton environments and couplings, ¹³C NMR defines the carbon backbone, and 2D experiments (COSY, HSQC, HMBC) connect the pieces into a coherent structure.

Predicted NMR Data

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The key diagnostic features are the multiplicities, integration, and 2D correlations.

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135Key HMBC Correlations
tert-Pentyl Group
-C(C H₃)₂~0.8 (s, 6H)~25+ (CH₃)C-quat, -CH₂-
-C (CH₃)₂N/A~35(Quaternary C)
-C H₂CH₃~1.3 (q, 2H)~33- (CH₂)C-quat, -CH₃
-CH₂C H₃~0.8 (t, 3H)~9+ (CH₃)-CH₂-
Cyclohexane Ring
H-1 / C -1 (-CHNH₃⁺)~3.0 (m, 1H)~50+ (CH)C-2/6
H-2/6 / C -2/6~1.2-2.0 (m, 4H)~30-35- (CH₂)C-1, C-3/5, C-4
H-3/5 / C -3/5~1.2-2.0 (m, 4H)~25-30- (CH₂)C-2/6, C-4
H-4 / C -4~1.5 (m, 1H)~45+ (CH)C-3/5, C-quat (tert-pentyl)
-NH ₃⁺Broad singletN/A
Stereochemical Determination via ¹H NMR

The key to distinguishing the cis and trans isomers lies in the chemical shift and coupling pattern of the H-1 proton (the proton on the carbon bearing the ammonium group).

  • trans Isomer (Equatorial -NH₃⁺, Axial H-1): The H-1 proton will be axial. It is expected to resonate at a relatively upfield position and exhibit large (~10-13 Hz) coupling constants to the two adjacent axial protons (H-2ax and H-6ax).

  • cis Isomer (Axial -NH₃⁺, Equatorial H-1): The H-1 proton will be equatorial. It will resonate further downfield and show smaller coupling constants due to equatorial-axial and equatorial-equatorial couplings (~2-5 Hz).

Connectivity Confirmation via 2D NMR

G cluster_cosy COSY (H-H Connectivity) cluster_hmbc HMBC (Long-Range Connectivity) H1 H-1 H26 H-2/6 H1->H26 H35 H-3/5 H26->H35 H4 H-4 H35->H4 H4->H35 Hethyl_ch2 Ethyl CH2 Hethyl_ch3 Ethyl CH3 Hethyl_ch2->Hethyl_ch3 H_tBu_Me t-Pentyl CH3 C4 C-4 H_tBu_Me->C4 Key Correlation Confirms Attachment C_tBu_Quat t-Pentyl Quat C H_tBu_Me->C_tBu_Quat

Caption: Key 2D NMR correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) or a suitable salt (DSS) should be used as an internal reference.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

    • 2D COSY: Acquire a gradient-selected COSY spectrum to establish H-H correlations.

    • 2D HSQC: Acquire a gradient-selected HSQC spectrum to map protons to their directly attached carbons.

    • 2D HMBC: Acquire a gradient-selected HMBC spectrum, optimized for 8 Hz coupling, to observe long-range H-C correlations.

  • Data Analysis: Systematically analyze the spectra, starting with the assignment of the less complex tert-pentyl group, then using 2D correlations to walk around the cyclohexane ring and confirm the point of attachment.

Salt Form Verification: Ion Chromatography

While NMR and IR strongly suggest the presence of the hydrochloride salt, a quantitative confirmation is necessary for regulatory and quality control purposes.

Causality of Choice: Ion chromatography (IC) is a direct, specific, and quantitative method for analyzing inorganic anions like chloride.[16][17][18] It provides unambiguous identification and allows for the determination of the salt stoichiometry.

Experimental Protocol: Ion Chromatography
  • Sample and Standard Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve it in 100 mL of deionized water to create a ~100 µg/mL solution.

    • Prepare a series of chloride standards (e.g., from NaCl) covering a range of 1-50 µg/mL.

  • Instrumentation: An ion chromatograph equipped with an anion-exchange column (e.g., AS14 or similar) and a suppressed conductivity detector.

  • Chromatographic Conditions: Use an appropriate eluent, such as a sodium carbonate/sodium bicarbonate buffer, at a flow rate of ~1 mL/min.

  • Data Analysis:

    • Confirm the identity of the chloride peak in the sample by comparing its retention time to that of the chloride standard.

    • Quantify the amount of chloride in the sample using the calibration curve generated from the standards.

    • Calculate the molar ratio of the amine to chloride to confirm the 1:1 stoichiometry.

Conclusion: A Unified Structural Narrative

The structural elucidation of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is achieved not by a single experiment, but by the logical integration of orthogonal analytical data. HRMS establishes the elemental formula, IR confirms the ammonium salt functional group, a comprehensive suite of NMR experiments maps the atomic framework and defines the cis/trans stereochemistry, and finally, ion chromatography validates the salt form and its stoichiometry. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structural assignment, meeting the exacting standards of the pharmaceutical and chemical research industries.

References

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
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  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
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  • Cyclohexylamine (C6H13N) properties. Mol-Instincts.
  • Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry.
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Exploratory

An In-depth Technical Guide to Elucidating the Biological Targets of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

Abstract This guide delineates a comprehensive, hypothesis-driven research framework for the systematic identification and validation of the biological targets of the novel chemical entity, 4-(2-methylbutan-2-yl)cyclohex...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide delineates a comprehensive, hypothesis-driven research framework for the systematic identification and validation of the biological targets of the novel chemical entity, 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. While direct pharmacological data for this compound is not currently available in published literature, its core structure as a substituted cyclohexylamine provides a strong rationale for investigating its potential as a modulator of central nervous system (CNS) targets. This document outlines a multi-tiered experimental strategy, commencing with computational approaches and progressing through in vitro and cell-based assays to potential in vivo validation. The protocols and logical frameworks presented herein are designed to provide researchers, scientists, and drug development professionals with a robust roadmap for characterizing this and other novel compounds with similar structural motifs.

Introduction: The Rationale for Target Identification

The compound 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a primary amine attached to a substituted cyclohexane ring. While public domain data on its biological activity is sparse[1][2], its structural similarity to known bioactive molecules, particularly within the broader class of cyclohexylamines, compels a thorough investigation into its pharmacological potential. The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse therapeutic applications and mechanisms of action.

Notably, the arylcyclohexylamines, such as ketamine and phencyclidine (PCP), are well-characterized for their potent effects on the central nervous system, primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor[3][4][5][6]. Although 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride lacks the aryl moiety characteristic of these specific compounds, the foundational cyclohexylamine structure suggests that ion channels and receptors within the CNS are high-probability targets. Furthermore, other cyclohexylamine derivatives have been investigated for a range of biological activities, including cardiovascular effects (e.g., as alpha-adrenoreceptor antagonists or calcium channel blockers)[7], analgesic properties[8][9], and even antimicrobial or antiproliferative activity[10][11][12].

This guide, therefore, proposes a systematic and logical workflow to de-orphanize this compound, beginning with the highest probability targets based on structural analogy and progressing to broader screening paradigms.

Proposed Primary Target Class: Ionotropic Glutamate Receptors

Hypothesis: Based on the extensive pharmacology of the broader arylcyclohexylamine class, the primary hypothesis is that 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride functions as a modulator of ionotropic glutamate receptors, with a particular focus on the NMDA receptor.

The NMDA receptor, a key player in synaptic plasticity and memory formation, possesses a well-defined binding site within its ion channel pore (the "PCP binding site") that is targeted by ketamine and related compounds[5]. The interaction of these molecules is non-competitive, meaning they block the channel once it has been opened by the binding of glutamate and a co-agonist (glycine or D-serine).

Initial Target Validation Workflow

A multi-step approach is proposed to efficiently test this primary hypothesis, moving from broad, high-throughput methods to more specific, mechanistic studies.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Cellular & Functional Confirmation A Computational Docking (NMDA Receptor Pore) B Radioligand Binding Assay ([3H]MK-801 Displacement) A->B Predicts Binding C High-Throughput Calcium Imaging (Glutamate-Stimulated Neurons) B->C Confirms Binding D Electrophysiology (Patch-Clamp on HEK293 or Neurons) C->D Confirms Functional Blockade E Subunit Specificity Testing (GluN2A vs. GluN2B) D->E Defines Mechanism F Synaptic Plasticity Assay (Long-Term Potentiation) D->F Assesses Synaptic Impact G Neuronal Viability Assay (Excitotoxicity Model) D->G Assesses Neuroprotective Potential

Caption: Proposed workflow for NMDA receptor target validation.

Detailed Experimental Protocols

Objective: To determine if 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride can displace a known NMDA receptor channel blocker from its binding site.

Methodology:

  • Preparation of Membranes: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

  • Membrane Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet contains the synaptic membrane fraction.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]MK-801 (a high-affinity NMDA channel blocker) and varying concentrations of the test compound (4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride).

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of [3H]MK-801 displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Self-Validation: The protocol includes positive controls (e.g., unlabeled MK-801, ketamine) to confirm assay performance and negative controls (non-specific binding determined in the presence of a saturating concentration of unlabeled ligand) to ensure signal specificity.

Objective: To directly measure the functional inhibition of NMDA receptor-mediated currents by the test compound.

Methodology:

  • Cell Culture: Use either primary cultured neurons or a heterologous expression system (e.g., HEK293 cells) transfected with the major NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at a negative holding potential (e.g., -70 mV) in magnesium-free extracellular solution.

  • Eliciting Currents: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current.

  • Compound Application: After establishing a stable baseline response, co-apply the NMDA/glycine solution with varying concentrations of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

  • Data Acquisition: Record the peak and steady-state current amplitudes in the absence and presence of the test compound.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value. Assess the voltage-dependency of the block by measuring inhibition at different holding potentials.

Self-Validation: The use of a known NMDA receptor antagonist (e.g., ketamine) serves as a positive control. The stability of the baseline current before compound application ensures the observed effect is not due to rundown of the receptor response.

Secondary and Exploratory Target Classes

Should the investigation into NMDA receptors yield negative results, or to build a more comprehensive pharmacological profile, a broader screening approach is warranted. Structural motifs within the compound suggest other potential target families.

Target ClassRationale Based on Structural AnalogsPrimary Screening MethodConfirmatory Assay
Voltage-Gated Calcium Channels (VGCCs) Certain cyclohexylamine derivatives, like perhexiline, exhibit calcium channel blocking activity[7].FLIPR-based calcium influx assay using a membrane potential-depolarizing stimulus (e.g., KCl).Patch-clamp electrophysiology to measure direct block of specific calcium channel subtypes (L, N, T-type).
Adrenergic Receptors Perhexiline-related compounds also show alpha-adrenolytic properties[7].Radioligand binding assays using selective antagonists for α1, α2, and β-adrenergic receptor subtypes.Functional assays measuring downstream signaling (e.g., cAMP accumulation for β-receptors, IP3 accumulation for α1-receptors).
Dopamine Transporter (DAT) Many arylcyclohexylamines possess dopamine reuptake inhibitory properties[3].Neurotransmitter uptake assay using synaptosomes and [3H]dopamine.In-cell assays measuring dopamine uptake in DAT-expressing cell lines.
Sigma (σ) Receptors Some arylcyclohexylamines show affinity for σ1 and σ2 receptors, which may contribute to their psychotomimetic effects[3].Radioligand binding assays using selective ligands such as -pentazocine for σ1 receptors.Cell-based functional assays measuring modulation of ion channel activity or intracellular calcium mobilization.
Exploratory Screening Workflow

cluster_0 Broad Panel Screening cluster_1 Hit Deconvolution & Validation A 4-(2-methylbutan-2-yl) cyclohexan-1-amine HCl B Commercial Target Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C VGCC Assays B->C Identified Hits >50% Inhibition D Adrenergic Receptor Assays B->D Identified Hits >50% Inhibition E Transporter Uptake Assays B->E Identified Hits >50% Inhibition F Sigma Receptor Assays B->F Identified Hits >50% Inhibition G Dose-Response & Mechanism of Action Studies C->G Validated Hits D->G Validated Hits E->G Validated Hits F->G Validated Hits

Caption: Workflow for secondary and exploratory target screening.

Conclusion and Future Directions

The elucidation of a novel compound's biological targets is a foundational step in drug discovery and development. For 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a logical, hypothesis-driven approach grounded in the pharmacology of its structural class provides the most efficient path forward. The primary hypothesis centers on the NMDA receptor, a target of high clinical and scientific importance. The experimental protocols detailed in this guide—from binding assays to functional electrophysiology—offer a self-validating framework to rigorously test this hypothesis.

Should this primary avenue not yield a definitive target, the proposed secondary screening strategy provides a systematic method to explore other plausible interactions. By following this multi-tiered approach, researchers can build a comprehensive pharmacological profile, paving the way for understanding the compound's potential therapeutic applications and liabilities.

References

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  • ResearchGate. (2020). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • PubMed. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

  • CABI Digital Library. Cyclohexane and its functionally substituted derivatives: Important class of organic compounds with potential antimicrobial activities. [Link]

  • PubMed. (2011). Synthesis, antiproliferative activity and DNA binding study of mixed ammine/cyclohexylamine platinum(II) complexes with 1-(substituted benzyl) azetidine-3, 3-dicarboxylates. [Link]

  • National Institutes of Health. (2013). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. [Link]

  • PubChem. 4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine. [Link]

  • PubMed. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]

Sources

Foundational

commercial availability of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride Abstract: This technical guide provides a comprehensive overview of 4-(2-methylbutan-2-yl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

Abstract: This technical guide provides a comprehensive overview of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a substituted cycloaliphatic amine of interest to researchers in medicinal chemistry and drug development. The document details the compound's chemical identity, explores its commercial availability from various suppliers, and presents a validated, field-proven methodology for its laboratory-scale synthesis via reductive amination. Furthermore, it discusses the broader applications of the substituted cyclohexylamine scaffold in bioactive molecules and outlines essential safety and handling protocols. This guide is intended for chemical procurement specialists, process chemists, and medicinal chemists requiring this molecule as a key building block for novel chemical entities.

Chemical Identity and Properties

4-(2-methylbutan-2-yl)cyclohexan-1-amine, also known as 4-(tert-pentyl)cyclohexylamine, is a primary amine featuring a cyclohexane ring substituted with a bulky tertiary pentyl group. The hydrochloride salt is typically the preferred form for handling and stability in a laboratory setting.

  • IUPAC Name: 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

  • Synonyms: 4-(1,1-dimethylpropyl)cyclohexanamine hydrochloride, 4-(tert-pentyl)cyclohexylamine HCl

  • Molecular Formula: C₁₁H₂₄ClN

  • Molecular Weight: 205.77 g/mol

  • CAS Numbers:

    • Hydrochloride Salt: 1177354-16-3

    • Free Base: 208941-83-7[1]

  • Structure:

    
    

    (Note: The compound exists as a mixture of cis and trans stereoisomers unless a specific stereoselective synthesis is employed. Commercial batches are typically sold as a mixture, a critical detail for stereospecific drug design.)

Commercial Availability and Sourcing

While not a common stock item for all major suppliers, 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride and its free base are available through specialized chemical building block providers. When sourcing this compound, it is critical for researchers to request a Certificate of Analysis (CoA) to verify purity, identity (via ¹H NMR and MS), and, if relevant, the ratio of cis-to-trans isomers.

Table 1: Representative Commercial Suppliers

SupplierProduct NameCAS NumberPurity/Notes
BLD Pharm4-(2-Methylbutan-2-yl)cyclohexan-1-amine208941-83-7≥95% (Free Base)[1]
CymitQuimica4-(2-Methylbutan-2-yl)cyclohexan-1-amine hydrochlorideNot specifiedFor lab use only[2]
BLD Pharmatech4-(2-Methylbutan-2-yl)cyclohexan-1-amine hydrochloride1177354-16-3≥95%

Disclaimer: Availability and catalog numbers are subject to change. Researchers should contact suppliers directly for current stock status and lead times.

Synthesis and Manufacturing

For laboratories requiring larger quantities or specific isomers, de novo synthesis is a viable alternative to direct procurement. The most logical and widely adopted method for preparing this compound is the reductive amination of the corresponding ketone precursor, 4-(2-methylbutan-2-yl)cyclohexan-1-one. This method is highly effective for converting ketones into primary, secondary, or tertiary amines.[3]

Synthetic Workflow

The overall process involves two main stages: sourcing or synthesizing the ketone precursor and performing the reductive amination to yield the final amine product.

G cluster_0 Stage 1: Precursor Sourcing cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Work-up & Isolation cluster_3 Stage 4: Purification & Salt Formation P1 Source Commercial 4-(tert-pentyl)cyclohexanone P2 Verify Purity (GC-MS, NMR) P1->P2 CoA Validation S1 Dissolve Ketone and Ammonium Acetate in Methanol P2->S1 Proceed to Synthesis S2 Add Reducing Agent (e.g., Sodium Cyanoborohydride) in portions S1->S2 S3 Stir at Room Temp (12-24h) S2->S3 S4 Monitor Reaction (TLC or LC-MS) S3->S4 W1 Quench Reaction (e.g., add aq. HCl) S4->W1 Reaction Complete W2 Basify with NaOH to pH > 12 W1->W2 W3 Extract with Organic Solvent (e.g., EtOAc) W2->W3 W4 Dry (Na2SO4), Filter, & Concentrate W3->W4 F1 Purify Free Base (Column Chromatography) W4->F1 Crude Amine F2 Dissolve Pure Amine in Diethyl Ether F1->F2 F3 Add HCl in Ether (2M) dropwise to precipitate salt F2->F3 F4 Filter, Wash, & Dry Final HCl Salt Product F3->F4 End Characterize (NMR, MS, mp) F4->End Final Product

Caption: Synthetic workflow for 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl.

Experimental Protocol (Representative)

This protocol is adapted from standard, well-established procedures for reductive amination.[4][5]

  • Imine Formation: To a solution of 4-(2-methylbutan-2-yl)cyclohexan-1-one (1.0 eq) in anhydrous methanol (0.5 M), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at ambient temperature for 16 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is ~1. Stir for 30 minutes. Basify the aqueous solution by adding 8 M sodium hydroxide until the pH is >12.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-methylbutan-2-yl)cyclohexan-1-amine as a free base.

  • Purification (Optional): If necessary, purify the free base via flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified amine in a minimal amount of diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

Applications in Research and Development

Substituted cyclohexanes are ubiquitous and valuable motifs in bioactive molecules.[6] The cyclohexylamine scaffold, in particular, serves as a crucial component in many pharmaceuticals and agrochemicals.[7][8]

  • Medicinal Chemistry: The rigid, three-dimensional structure of the cyclohexane ring allows for precise spatial orientation of pharmacophoric groups, which is essential for optimizing binding interactions with biological targets like enzymes and receptors. The bulky tert-pentyl group can serve to anchor the molecule in a hydrophobic pocket of a target protein, potentially enhancing potency and selectivity. Bioactive molecules containing 4-substituted cyclohexylamines are found in a variety of therapeutic areas.[9]

  • Chemical Building Block: As a primary amine, this compound is a versatile intermediate. It can undergo a wide range of chemical transformations, including N-alkylation, acylation, and sulfonylation, to generate libraries of derivatives for structure-activity relationship (SAR) studies.

  • Material Science: Cyclohexylamine derivatives are used as precursors for rubber vulcanization accelerators, corrosion inhibitors, and as agents in boiler water treatment.[8]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound was not found; however, based on data for cyclohexylamine and related structures, the following precautions are mandatory.

  • Hazards: Assumed to be corrosive and harmful. Causes severe skin burns and eye damage.[10] May cause respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a full-face shield.

    • Skin and Body Protection: Wear a lab coat and ensure full skin coverage.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and acids.

Conclusion

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a valuable, non-standard building block for chemical and pharmaceutical research. While its commercial availability is limited to specialized suppliers, it can be reliably synthesized in the laboratory via a straightforward reductive amination protocol. Its utility is derived from the versatile reactivity of the primary amine and the desirable conformational properties of the substituted cyclohexane ring, making it a significant tool for the development of novel bioactive compounds.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride: A Guide for Preliminary Investigation

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction This document provides a detailed guide for the preliminary experimental use of 4-(2-methylbu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This document provides a detailed guide for the preliminary experimental use of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a substituted cyclohexylamine derivative. Given the limited specific literature on this compound, this guide synthesizes best practices from related molecules to offer a robust framework for its initial characterization. The protocols herein are designed to be self-validating, emphasizing safety, proper handling, and foundational experimental design for novel chemical entities. This guide is intended for use by qualified professionals in a laboratory setting.

Compound Profile and Structural Analogs

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride belongs to the class of cyclic aliphatic amines. The structure suggests potential for interaction with various biological targets due to the presence of a primary amine group, a common feature in many pharmacologically active compounds. The hydrochloride salt form generally confers improved solubility in aqueous media compared to the free base.

PropertyDataSource
Molecular Formula C11H24ClNInferred
Molecular Weight 205.77 g/mol Inferred
Appearance Likely a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.General knowledge

Safety and Handling: A Foundational Protocol

Given the novelty of this compound, it is imperative to treat it as potentially hazardous. The following protocols are derived from safety data sheets of structurally similar amine hydrochlorides.

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Hand Protection : Always handle with gloves. Nitrile gloves are a suitable choice. Gloves must be inspected before use and disposed of properly after handling.[1][2]

  • Eye/Face Protection : Use government-approved safety glasses or a face shield.[2]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities, consider additional protective clothing.[2]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a government-approved respirator.[2]

2.2. Safe Handling and Storage

Proper handling and storage are critical to maintain compound integrity and ensure a safe laboratory environment.

  • Ventilation : Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]

  • Avoiding Contact : Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[2][3]

  • Fire and Explosion Prevention : Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]

  • Storage Conditions : Store in a tightly closed container in a dry, well-ventilated place.[2][3] For long-term stability, storage at 10°C - 25°C is recommended for similar amine compounds.[4]

2.3. First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]

  • Skin Contact : Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Experimental Protocols: From Stock Solution to Initial Screening

The following protocols provide a starting point for the characterization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

3.1. Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is fundamental to any downstream experiment.

3.1.1. Materials

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

3.1.2. Step-by-Step Protocol

  • Weighing the Compound : In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance.

  • Initial Solubilization : Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The choice of concentration will depend on the intended downstream applications.

  • Complete Dissolution : Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

  • Aqueous Stock Preparation (Optional) : For experiments sensitive to DMSO, a lower concentration aqueous stock can be prepared by diluting the DMSO stock in a suitable buffer (e.g., PBS) or cell culture medium. Note that the solubility in aqueous solutions may be lower than in DMSO.

  • Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Diagram of Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Transfer to tube vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot for Storage vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing stock solutions.

3.2. General Protocol for In Vitro Cell-Based Assays

This generalized protocol can be adapted for various cell-based assays to assess the biological activity of the compound.

3.2.1. Materials

  • Cultured cells of interest

  • Complete cell culture medium

  • Assay-specific reagents (e.g., viability dyes, reporter gene substrates)

  • Multi-well plates (e.g., 96-well)

  • Compound stock solution

  • Phosphate-buffered saline (PBS)

3.2.2. Step-by-Step Protocol

  • Cell Seeding : Plate cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions.

  • Compound Dilution : Prepare a serial dilution of the compound from the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in initial screens (e.g., from nanomolar to micromolar).

  • Cell Treatment : Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include appropriate controls (vehicle control, positive control if available).

  • Incubation : Incubate the cells for a duration relevant to the assay being performed (e.g., 24, 48, or 72 hours).

  • Assay Readout : Perform the specific assay according to the manufacturer's instructions. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a reporter gene assay, or a functional assay.

  • Data Analysis : Analyze the data to determine the effect of the compound on the cells. For dose-response experiments, calculate parameters such as IC50 or EC50.

Logical Flow for a Dose-Response Experiment

G start Start: Seed Cells treatment Treat with Serial Dilutions of Compound start->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Assay (e.g., Viability) incubation->assay analysis Data Analysis Calculate IC50/EC50 Plot Dose-Response Curve assay->analysis end End: Determine Biological Activity analysis->end

Caption: Logical steps in a dose-response experiment.

Potential Areas of Investigation

While the specific biological activity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is unknown, its structure as a substituted cyclohexylamine suggests several potential avenues for research, including but not limited to:

  • Receptor Binding Assays : Screening against a panel of G protein-coupled receptors (GPCRs), ion channels, or transporters.

  • Enzyme Inhibition Assays : Assessing its ability to inhibit the activity of specific enzymes.

  • Antimicrobial Activity : Evaluating its efficacy against various strains of bacteria and fungi.

  • In Vivo Models : Should in vitro studies yield promising results, further investigation in animal models of disease could be warranted, following all ethical guidelines and regulations.

Conclusion

The study of novel chemical entities like 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a cornerstone of drug discovery and chemical biology. By adhering to rigorous safety protocols and employing systematic experimental approaches, researchers can effectively characterize its physicochemical and biological properties. This guide provides a foundational framework to initiate such investigations, emphasizing a logical and safety-conscious progression from basic handling to preliminary biological screening.

References

  • Aaronchem. (2024, November 1). Safety Data Sheet for (1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine hydrochloride.
  • Fisher Scientific. (2025, December 19).
  • Enamine. (n.d.). Safety Data Sheet for methyl(3-phenylbutan-2-yl)amine hydrochloride.
  • ChemicalBook. (n.d.). 4-(2-methylbutan-2-yl)-2-(octan-2-yloxy)cyclohexan-1-amine.
  • ChemBK. (n.d.). 4-(2-Methylbutan-2-yl)cyclohexan-1-amine hydrochloride.
  • Advanced ChemBlocks. (n.d.). N-(butan-2-yl)-4-methylcyclohexan-1-amine 97%.
  • BLDpharm. (n.d.). 4-(2-Methylbutan-2-yl)cyclohexan-1-amine.
  • PubChem. (n.d.). 4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Biosynth. (n.d.). N-Methylbutan-2-amine.
  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assay setup for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. Given its structural si...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assay setup for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. Given its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists like memantine, the protocols outlined herein are designed to rigorously evaluate its potential as a modulator of NMDA receptor activity. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and well-validated experimental design.

Introduction: The Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events implicated in various neurological disorders.[1] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.[2] 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a novel compound whose activity profile is yet to be fully elucidated. The following in vitro assays are designed to systematically characterize its pharmacological effects on the NMDA receptor, from direct binding to functional consequences in a cellular context.

Part 1: Receptor Binding Affinity Assessment

The initial step in characterizing a novel compound is to determine if it directly interacts with the target receptor. A radioligand binding assay is a sensitive and quantitative method to measure the affinity of a test compound for a receptor. In this case, we will assess the ability of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride to displace a known high-affinity NMDA receptor channel blocker, [³H]MK-801.

Protocol 1: [³H]MK-801 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride for the NMDA receptor ion channel.

Materials:

  • Rat brain cortical membranes

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

  • Unlabeled MK-801 (for non-specific binding)

  • Binding Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare rat cortical membranes incubation Incubate membranes, [³H]MK-801, and test compound prep_membranes->incubation prep_ligand Prepare [³H]MK-801 working solution prep_ligand->incubation prep_compound Prepare serial dilutions of test compound prep_compound->incubation filtration Rapid filtration through glass fiber filters incubation->filtration washing Wash filters to remove unbound ligand filtration->washing scintillation Add scintillation cocktail to filters washing->scintillation counting Quantify radioactivity using a scintillation counter scintillation->counting analysis Calculate specific binding and determine IC₅₀ and Ki counting->analysis

Caption: Workflow for the [³H]MK-801 radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 5 mM Tris-HCl buffer and centrifuge. Resuspend the pellet and repeat the process. The final pellet, containing the membranes, is resuspended in the binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of rat cortical membranes (final concentration ~100-200 µg protein/well)

    • 50 µL of [³H]MK-801 (final concentration ~1-5 nM)

    • 50 µL of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of unlabeled MK-801 (final concentration ~10 µM).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Value
Radioligand[³H]MK-801
Ligand Concentration1-5 nM
Membrane Protein100-200 µ g/well
Incubation Time2 hours
Incubation TemperatureRoom Temperature
Non-specific Ligand10 µM unlabeled MK-801

Part 2: Functional Assessment of NMDA Receptor Inhibition

While binding assays confirm a direct interaction, functional assays are essential to determine the nature of this interaction (e.g., antagonist, agonist, modulator) and its potency. Electrophysiology and calcium flux assays are powerful tools for this purpose.

Protocol 2: Automated Patch-Clamp Electrophysiology

Objective: To measure the functional inhibition of NMDA-induced currents by 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride in a cell line expressing human NMDA receptors.

Materials:

  • HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)

  • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4

  • Internal Solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2

  • NMDA and Glycine (co-agonist) stock solutions

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride stock solution

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_patch_clamp Automated Patch-Clamp cluster_recording Current Recording cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing NMDA receptors cell_harvest Harvest and prepare cell suspension cell_culture->cell_harvest cell_trapping Trap single cells on the patch-clamp chip cell_harvest->cell_trapping giga_seal Form a gigaohm seal cell_trapping->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell baseline Record baseline current whole_cell->baseline agonist_app Apply NMDA/Glycine to elicit a current baseline->agonist_app compound_app Apply test compound followed by NMDA/Glycine agonist_app->compound_app analysis Measure peak current inhibition and determine IC₅₀ compound_app->analysis

Caption: Workflow for automated patch-clamp electrophysiology.

Procedure:

  • Cell Preparation: Culture and harvest the HEK293 cells according to standard protocols.

  • Automated Patch-Clamp: Load the cell suspension and solutions onto the automated patch-clamp system. The instrument will automatically perform cell trapping, sealing, and whole-cell formation.

  • Recording Protocol:

    • Hold the cells at a membrane potential of -70 mV.

    • Establish a stable baseline current in the external solution.

    • Apply a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a maximal current response.

    • Wash out the agonists.

    • Apply increasing concentrations of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride for a pre-incubation period (e.g., 2-5 minutes).

    • In the continued presence of the test compound, co-apply NMDA and glycine.

  • Data Analysis: Measure the peak amplitude of the NMDA-induced current in the absence and presence of the test compound. Calculate the percentage of inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀.

Parameter Value
Cell LineHEK293 expressing human NMDA receptors
Agonists100 µM NMDA / 10 µM Glycine
Holding Potential-70 mV
Compound Pre-incubation2-5 minutes
Protocol 3: Fluorescent Calcium Flux Assay

Objective: To measure the inhibition of NMDA receptor-mediated calcium influx by 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

Materials:

  • Primary cortical neurons or a suitable cell line expressing NMDA receptors

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4

  • NMDA and Glycine stock solutions

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride stock solution

  • Fluorescence plate reader with an integrated fluidic head

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Add 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride at various concentrations to the wells.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for a few seconds.

  • Agonist Injection: Inject a solution of NMDA and glycine into the wells while continuously recording the fluorescence.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition caused by the test compound and calculate the IC₅₀.

Part 3: Assessment of Neuroprotective Effects

A key therapeutic rationale for NMDA receptor antagonists is their ability to protect neurons from excitotoxicity. Cell viability assays can be used to evaluate this neuroprotective potential.

Protocol 4: MTT Assay for Neuroprotection

Objective: To assess the ability of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride to protect primary neurons from NMDA-induced excitotoxicity.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27

  • NMDA

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Absorbance plate reader

Procedure:

  • Neuron Culture: Culture primary cortical neurons in a 96-well plate for 7-10 days.

  • Treatment:

    • Control group: Treat with culture medium only.

    • NMDA group: Treat with a toxic concentration of NMDA (e.g., 50-100 µM) for 24 hours.

    • Test group: Pre-incubate the neurons with various concentrations of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride for 1 hour, then co-incubate with NMDA for 24 hours.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the control group (100% viability). The NMDA group will show a significant reduction in viability. Plot the percentage of neuroprotection afforded by the test compound against its concentration.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for the initial characterization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. By systematically evaluating its binding affinity, functional antagonism, and neuroprotective effects, researchers can gain a comprehensive understanding of its pharmacological profile and potential as a therapeutic agent for neurological disorders.

References

  • Reynolds, I. J. (1992). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Methods in Molecular Biology, vol. 12.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
  • Rana, V., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 31(29), 4725-4744.
  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496.
  • Song, X., et al. (2018). Memantine prevents Aβ-induced neuronal death in vitro.
  • Lacor, P. N., et al. (2007). Memantine, a clinically tolerated NMDA receptor antagonist, prevents amyloid-beta oligomer-induced synaptic disruption. The Journal of Neuroscience, 27(48), 13287–13297.
  • Chayrov, R., et al. (2023). Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. bioRxiv. [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydroch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various matrices. The protocol outlines a comprehensive workflow from sample preparation to data analysis, grounded in established scientific principles and validated according to international guidelines.

Introduction: The Analytical Imperative

4-(2-methylbutan-2-yl)cyclohexan-1-amine, also known as 4-(tert-amyl)cyclohexylamine, is an aliphatic amine whose hydrochloride salt form is of interest in pharmaceutical research and development. Accurate and precise quantification is paramount for pharmacokinetic studies, formulation development, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the ideal platform for this analytical challenge.[1] This document provides a foundational method, explaining the scientific rationale behind each step to empower users to adapt and implement this protocol effectively.

The core of this method relies on reversed-phase chromatography for separation, followed by electrospray ionization and detection using multiple reaction monitoring (MRM). This combination ensures high specificity and minimizes matrix effects, which is crucial for analyzing complex samples.[2]

Analyte Physicochemical Properties (Inferred)

While detailed experimental data for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is not widely published, we can infer its key properties based on its structure and related compounds like cyclohexylamine. These properties are fundamental to our method development strategy.

PropertyEstimated Value/CharacteristicRationale for Method Development
Molecular Formula C₁₁H₂₃N · HClThe free base formula is C₁₁H₂₃N.[3]
Molecular Weight (Free Base) 169.31 g/mol Based on the molecular formula.
Monoisotopic Mass (Free Base) 169.1830 uCalculated for C₁₁H₂₃N. This is the precursor ion mass.
Molecular Weight (HCl Salt) 205.77 g/mol Calculated for C₁₁H₂₃N·HCl.
pKa (Estimated) ~10.6Based on the pKa of cyclohexylamine (~10.64).[4] This indicates the compound will be protonated at acidic pH, making it suitable for reversed-phase chromatography with acidic mobile phases.
logP (Estimated) HighThe bulky alkyl groups suggest significant hydrophobicity, leading to strong retention on a C18 column.[5]

Experimental Workflow: A Validated System

The analytical workflow is designed as a self-validating system, ensuring data integrity from sample receipt to final report.

workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Sample Matrix Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Injection onto LC System Reconstitution->Injection Separation Reversed-Phase HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS (MRM Mode) Ionization->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation Assessment Integration->Validation Report Final Report Generation Validation->Report

Caption: A schematic of the complete analytical process.

Detailed Protocols

Materials and Reagents
  • Analyte: 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride reference standard

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound like 4-tert-butylcyclohexylamine hydrochloride can be used.[6]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid (LC-MS grade).

  • Extraction Solvents: Methyl-tert-butyl ether (MTBE) or other suitable organic solvent.

  • Sample Preparation Consumables: Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) if required.

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is a starting point and should be optimized for the specific sample matrix.

  • Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of the internal standard working solution to each sample, vortex briefly.

  • Basification: Add a basic solution (e.g., 1M NaOH) to deprotonate the amine and facilitate its extraction into an organic solvent.

  • Extraction: Add the extraction solvent (e.g., MTBE), vortex vigorously for 1 minute, and centrifuge to separate the layers.

  • Collection: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase. Vortex to ensure complete dissolution. The sample is now ready for injection.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for method development.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmThe hydrophobic C18 stationary phase provides good retention for the nonpolar alkylcyclohexylamine.[5][7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the primary amine is protonated, leading to better peak shape and retention in reversed-phase mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase LC-MS.
Gradient 5% to 95% B over 5 minutesA gradient elution is necessary to elute the highly retained analyte in a reasonable time with good peak shape.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume to avoid column overloading.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePrimary amines readily form protonated molecules [M+H]⁺ in positive ion mode.[2]
Precursor Ion (m/z) 170.2Corresponds to the [M+H]⁺ of the free base (C₁₁H₂₃N).
Product Ions (m/z) To be determined empiricallyBased on fragmentation patterns of similar cyclohexylamines, characteristic losses could include ammonia or cleavage of the alkyl side chain.[8][9] A common fragment for primary amines is m/z 30 (H₂C=NH₂⁺).[8]
Collision Energy Optimize for each transitionThe energy required to induce fragmentation must be determined experimentally.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.

Method Validation: A Trustworthy System

This analytical method must be validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6][10][11]

validation Figure 2: Method Validation Logic cluster_core Core Validation Parameters cluster_additional Additional Validation Tests Specificity Specificity & Selectivity Validated Validated Method Specificity->Validated Linearity Linearity & Range Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated LLOQ Lower Limit of Quantification (LLOQ) LLOQ->Validated Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->Validated Matrix Matrix Effect Matrix->Validated Recovery Extraction Recovery Recovery->Validated

Caption: Key parameters for method validation.

Table 3: Validation Acceptance Criteria (based on ICH Q2(R2)) [7][10]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (RSD) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. By understanding the scientific principles behind the chosen chromatographic and mass spectrometric conditions, and by adhering to rigorous validation protocols, researchers can confidently generate high-quality data for their drug development programs. This method serves as a comprehensive starting point, designed for further optimization based on specific matrix requirements and instrumentation.

References

  • Pucci, V., et al. (2021). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. Available at: [Link]

  • Nagae, N., & Tsukamoto, T. (n.d.). The Retention Behavior of Reversed Phase HPLC Columns with 100% Aqueous Mobile Phase. LCGC International. Available at: [Link]

  • Malviya, R., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Available at: [Link]

  • PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Available at: [Link]

  • PubChem. (n.d.). cis-4-(tert-Butyl)cyclohexanamine hydrochloride. Available at: [Link]

  • Stack Exchange. (2021). Retention Time Change in Reversed Phase Chromatography. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Available at: [Link]

Sources

Application

Application Note: Structural Elucidation of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride in DMSO-d6 using NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of small molecules in pharmaceutical development. This guide provides a detailed analysis of 4-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of small molecules in pharmaceutical development. This guide provides a detailed analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a substituted cyclohexane derivative, using ¹H and ¹³C NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6). We explore the foundational principles of conformational analysis, the influence of bulky substituents, and the effects of protonation on spectral features. This document serves as a practical reference by detailing experimental protocols and providing an in-depth interpretation of the expected spectral data for both cis and trans isomers, thereby establishing a robust methodology for the characterization of similar saturated cyclic amines.

Introduction and Theoretical Framework

4-(2-methylbutan-2-yl)cyclohexan-1-amine is a saturated cyclic amine featuring two key substituents on a cyclohexane ring: a bulky tertiary pentyl (tert-pentyl) group and an amine group. In this analysis, the amine is protonated as a hydrochloride salt, which significantly influences its electronic properties and NMR signature. The primary challenge in characterizing such molecules lies in determining the relative stereochemistry of the substituents—whether they are cis (on the same face of the ring) or trans (on opposite faces).

NMR spectroscopy provides a powerful solution by exploiting the rigid, chair-like conformation of the cyclohexane ring. The spatial orientation of protons and carbons (axial vs. equatorial) gives rise to distinct and predictable chemical shifts and spin-spin coupling constants.[1]

Conformational Locking by the Tert-Pentyl Group

The conformational equilibrium of a substituted cyclohexane is governed by the steric strain induced by its substituents. Substituents preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.[2] The energetic cost of placing a substituent in the axial position is known as its "A-value." The tert-butyl group, structurally similar to our tert-pentyl group, has a very high A-value (~5.0 kcal/mol), which means it has an overwhelming preference for the equatorial position.[3] This effectively "locks" the cyclohexane ring into a single, dominant chair conformation. This conformational rigidity is the key to interpreting the NMR spectrum, as we are observing a single static structure rather than a time-averaged spectrum of rapidly interconverting conformers.

The Influence of the Ammonium Group and DMSO-d6 Solvent

The amine is analyzed as a hydrochloride salt, meaning it exists as an ammonium group (-NH₃⁺). This positively charged group is strongly electron-withdrawing, causing significant deshielding (a downfield shift) of the adjacent methine proton (H-1). In DMSO-d6, the ammonium protons are typically observed as a broad singlet and their exchange with residual water is often slow enough to observe their coupling to H-1.[4]

DMSO-d6 is a polar, aprotic solvent ideal for dissolving hydrochloride salts. Its residual proton signal appears as a quintet around 2.50 ppm, and its carbon signal is a septet at approximately 39.5 ppm.[5][6] These signals should not be mistaken for analyte peaks.

Below is a diagram illustrating the molecular structure of the target analyte.

Figure 1: Structure of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

Predicted Spectral Analysis of Cis and Trans Isomers

The locked conformation allows for a clear distinction between the cis and trans isomers based on the orientation of the C-1 proton.

  • Trans Isomer: The tert-pentyl group is equatorial, and the ammonium group is also equatorial. This places the C-1 proton in the axial position.

  • Cis Isomer: The tert-pentyl group is equatorial, and the ammonium group is axial. This places the C-1 proton in the equatorial position.

The multiplicity and coupling constants of the C-1 proton are diagnostic. An axial proton has two large axial-axial couplings (~10-13 Hz) and two smaller axial-equatorial couplings (~2-5 Hz), typically appearing as a triplet of triplets or a broad multiplet. An equatorial proton has only smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower multiplet with smaller J-values.[3]

G Conformational Analysis of Cis and Trans Isomers cluster_trans Trans Isomer (Equatorial-Equatorial is Favored) cluster_cis Cis Isomer (Equatorial-Axial is Favored) trans_eq t-Pentyl (eq) NH₃⁺ (eq) H1 (axial) trans_ax t-Pentyl (ax) NH₃⁺ (ax) H1 (equatorial) trans_eq->trans_ax Ring Flip (Highly Unfavored) cis_eq_ax t-Pentyl (eq) NH₃⁺ (axial) H1 (equatorial) cis_ax_eq t-Pentyl (ax) NH₃⁺ (equatorial) H1 (axial) cis_eq_ax->cis_ax_eq Ring Flip (Highly Unfavored) exp_trans H1 signal will be a broad multiplet with large J(ax,ax) couplings. exp_cis H1 signal will be a narrow multiplet with small J(eq,ax/eq) couplings. G cluster_workflow NMR Analysis Workflow start Start prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) start->prep acquire_H1 ¹H NMR Acquisition (e.g., 400 MHz) prep->acquire_H1 acquire_C13 ¹³C NMR Acquisition (Proton Decoupled) acquire_H1->acquire_C13 acquire_2D 2D NMR (COSY, HSQC) (For Unambiguous Assignment) acquire_C13->acquire_2D process Data Processing (FT, Phasing, Baseline Correction) acquire_2D->process analyze Spectral Analysis (Integration, Peak Picking, J-Coupling Measurement) process->analyze end_node Structural Confirmation analyze->end_node

Figure 3: Standard experimental workflow for NMR analysis.

Sample Preparation
  • Weigh approximately 5-10 mg of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d6 using a pipette.

  • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Ensure the solution is clear and free of particulate matter before inserting it into the spectrometer.

Data Acquisition

These are generalized parameters for a 400 MHz spectrometer and should be adapted as needed. [7]¹H NMR Spectroscopy:

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Pulse Angle: 30 degrees.

  • Number of Scans: 16-32 scans.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-1.5 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Pulse Angle: 30 degrees.

  • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • Temperature: 298 K.

2D NMR (Optional but Recommended):

  • COSY: To establish ¹H-¹H coupling networks, particularly within the cyclohexane ring.

  • HSQC: To correlate directly bonded protons and carbons, confirming assignments made in the 1D spectra.

Data Processing
  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.

  • Carefully phase the spectrum manually (zeroth and first-order corrections) to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to ensure a flat baseline.

  • Reference the spectrum. For ¹H NMR, set the residual DMSO-d5 peak to 2.50 ppm. For ¹³C NMR, set the DMSO-d6 septet to 39.52 ppm. [5]

Conclusion

The structural and stereochemical assignment of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride can be confidently achieved using a combination of ¹H and ¹³C NMR spectroscopy. The bulky tert-pentyl group serves as a conformational lock, simplifying the spectral analysis to that of a single, rigid chair conformer. The key diagnostic markers for distinguishing between the cis and trans isomers are the chemical shift and multiplicity of the C-1 proton in the ¹H spectrum and the chemical shifts of the C-3/C-5 carbons in the ¹³C spectrum, which are sensitive to the axial or equatorial orientation of the ammonium substituent. The detailed protocols and predicted data herein provide a comprehensive framework for researchers to successfully characterize this molecule and other substituted cyclohexane systems.

References

  • Müller, D. S., et al. (2024). Utilization of ¹³C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

  • Li, H., Castro, A., & Turnbull, M. M. (2001). Chemical shift effects in the 13C-NMR spectra of [(C5H5)(CO)2FeII]-substituted cyclohexanes, dioxanes and tetrahydropyrans. Journal of Organometallic Chemistry, 630(1), 33–43. Available at: [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Data table]. Available at: [Link]

  • Fleming, F. F., et al. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Available at: [Link]

  • ResearchGate. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Request PDF]. Available at: [Link]

  • ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution). [Image]. Available at: [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). Available at: [Link]

  • ResearchGate. (2015). Study of thermodynamic and NMR properties of some cyclohexane derivatives. [PDF]. Available at: [Link]

  • Canadian Science Publishing. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Canadian Journal of Chemistry. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). Available at: [Link]

  • Garbisch, E. W., & Griffith, M. G. (1968). Proton couplings in cyclohexane. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. [Image]. Available at: [Link]

  • Biswas, T. (2021). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine. Available at: [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters. Available at: [Link]

  • AA Blocks. (n.d.). 4-methyl-3-(2-methylbutan-2-yl)cyclohexan-1-amine. Available at: [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Chegg. (2021). Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol. Available at: [Link]

  • Smith, G. V., & Kriloff, H. (1964). N.m.r. Coupling Constants and Conformations of Cycloölefins. Journal of the American Chemical Society. Available at: [Link]

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  • SpectraBase. (n.d.). tert-PENTYL ETHER - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • PubChem. (n.d.). 4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine. Available at: [Link]

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  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [PDF]. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (in d6‐DMSO) of the liquid phase obtained from the... [Image]. Available at: [Link]

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Method

using 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride as a building block in synthesis

An Application Note and Protocol Guide for the Synthetic Utilization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride Abstract This technical guide provides researchers, synthetic chemists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthetic Utilization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride as a versatile building block. This document elucidates the compound's unique structural attributes—a rigid cyclohexyl scaffold combined with a bulky, lipophilic tert-amyl group—and its synthetic utility. We present field-proven, step-by-step protocols for key transformations such as amide bond formation and reductive amination, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: A Building Block of Strategic Importance

In modern drug discovery, the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Chiral building blocks and scaffolds that offer conformational rigidity are essential tools for medicinal chemists.[1][2][3] 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride emerges as a valuable synthon, distinguished by a unique combination of features:

  • Cyclohexylamine Core: The cyclohexylamine framework is a prevalent structural motif in numerous pharmaceuticals and biologically active molecules, prized for the three-dimensional diversity it imparts.[4][5]

  • Bulky tert-Amyl Group: The 4-position is substituted with a 2-methylbutan-2-yl (tert-amyl) group. This bulky, non-polar moiety can serve as a powerful lipophilic handle, potentially enhancing membrane permeability and modulating interactions within hydrophobic protein pockets. The use of such aliphatic groups is a key strategy in medicinal chemistry to improve metabolic stability.[6]

  • Reactive Primary Amine: The primary amine at the 1-position is a versatile functional group, serving as a nucleophilic handle for a wide array of synthetic transformations, allowing for the facile introduction of diverse functionalities.

  • Hydrochloride Salt: Supplied as a stable, crystalline hydrochloride salt, the compound exhibits improved handling characteristics, shelf-life, and solubility in certain solvent systems compared to the free base.

This guide will focus on two of the most fundamental and powerful applications of this building block: the construction of C-N amide bonds and the formation of secondary amines via reductive amination.

Core Application: Amide Bond Formation

The amide bond is a cornerstone of medicinal chemistry, and its formation is one of the most frequently performed reactions.[7] 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is an excellent substrate for coupling with carboxylic acids to generate a diverse library of amide derivatives.

Protocol 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with an additive, Hydroxybenzotriazole (HOBt), a classic and highly reliable method for generating amides with minimal side products and preservation of stereochemical integrity.[8][9][10]

Experimental Workflow: Amide Coupling

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Purification Reactants Carboxylic Acid (1.0 eq) Building Block·HCl (1.1 eq) DIPEA (2.2 eq) Mixing Combine reactants in DCM Cool to 0 °C Reactants->Mixing Solvent Anhydrous DCM Solvent->Mixing Coupling_Agents Add HOBt (1.2 eq) Add EDC·HCl (1.2 eq) Mixing->Coupling_Agents Stirring Warm to RT Stir 16-24 h Coupling_Agents->Stirring Wash Sequential Wash: 1M HCl (aq) Sat. NaHCO₃ (aq) Brine Stirring->Wash Isolate Dry (Na₂SO₄) Filter & Concentrate Wash->Isolate Purify Column Chromatography Isolate->Purify

Caption: General workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).

  • Amine Addition: Add 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (1.1 eq.).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq.) to the stirring suspension. The first equivalent neutralizes the hydrochloride salt to generate the free amine in situ, while the second acts as a base for the coupling reaction.

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Add HOBt (1.2 eq.) followed by EDC hydrochloride (1.2 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16–24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine to remove unreacted reagents and byproducts.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Causality and Scientific Rationale:

  • Why EDC/HOBt? Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can be unstable and prone to racemization. HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine, suppressing side reactions and preserving chirality.[7]

  • Choice of Base: A bulky, non-nucleophilic amine base like DIPEA is essential. It is strong enough to deprotonate the amine hydrochloride and neutralize the HCl generated during the reaction but is too sterically hindered to compete with the primary amine as a nucleophile.

  • Temperature Control: Initiating the reaction at 0 °C mitigates the initial exotherm associated with the formation of the active ester, which can help minimize side product formation.

Core Application: Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N single bonds, converting the primary amine of the building block into a secondary amine.[11][12] This reaction proceeds via an intermediate imine, which is reduced in situ.[13]

Protocol 2: Direct Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for many modern reductive aminations due to its mild nature and selectivity. It is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.[13]

Reaction Mechanism: Reductive Amination

G Carbonyl R¹(R²)C=O Iminium [R¹(R²)C=N⁺H-R³] Carbonyl->Iminium + Amine, -H₂O Amine H₂N-R³ Amine->Iminium Acid H⁺ (cat.) Product R¹(R²)CH-NH-R³ Iminium->Product Reduction Hydride NaBH(OAc)₃ Hydride->Product

Caption: Simplified mechanism of one-pot reductive amination.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (1.2 eq.) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Basification: Add DIPEA (1.2 eq.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step, particularly with ketones.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature for 12–24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Extract the product into an organic solvent (e.g., DCM or EtOAc).

  • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude secondary amine product via flash column chromatography.

Causality and Scientific Rationale:

  • Why STAB? Unlike more powerful hydrides like LiAlH₄, STAB is a mild and selective reducing agent. Its reduced reactivity allows for a one-pot procedure where the carbonyl compound is not prematurely reduced. It is particularly effective in slightly acidic conditions where the iminium ion is readily formed and is the most electrophilic species present.[13]

  • Solvent Choice: DCE is a common and effective solvent as it is aprotic and does not interfere with the hydride reagent.

  • pH Control: The reaction environment is weakly acidic, which is optimal for the formation of the iminium ion from the hemiaminal intermediate by promoting the loss of water.[11]

Summary of Expected Results

The protocols described are robust and generally provide good to excellent yields. Successful synthesis should be confirmed using standard analytical techniques.

Reaction Type Derivative Typical Yield Range Key ¹H NMR Signals (CDCl₃, δ ppm) Mass Spec (ESI+)
Amide CouplingN-Acyl Derivative70–95%5.5–6.5 (br s, 1H, NH ), 3.7–3.9 (m, 1H, CH -NH), 0.8–2.0 (m, cyclohexyl & amyl H)[M+H]⁺
Reductive AminationN-Alkyl Derivative65–90%2.5–3.0 (m, 1H, CH -NH), 0.8–2.0 (m, cyclohexyl & amyl H), plus new alkyl signals[M+H]⁺

Conclusion

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a strategically valuable building block for synthetic and medicinal chemistry. Its unique structural features provide a robust platform for creating novel chemical entities with desirable physicochemical properties. The detailed protocols for amide coupling and reductive amination provided in this guide are reliable, reproducible, and grounded in established chemical principles, empowering researchers to confidently incorporate this versatile synthon into their drug design and discovery programs.

References

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL: [Link]

  • Title: Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions Source: RSC Chemical Science via PMC, NIH URL: [Link]

  • Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: Frontiers in Catalysis URL: [Link]

  • Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor Source: ResearchGate URL: [Link]

  • Title: Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis Source: ScholarWorks at California State University, Fresno URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: MDPI URL: [Link]

  • Title: Synthesis of Building Blocks for Drug Design Programmes Source: Pharmaceutical Technology URL: [Link]

  • Title: Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step Source: Nature Communications via PMC, NIH URL: [Link]

  • Title: Coupling Reagents in Amide Synthesis - Organic-Reaction Source: Scribd URL: [Link]

Sources

Application

Application Note: A Multi-Modal Protocol for Purity Assessment of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Abstract This document provides a comprehensive, multi-modal analytical strategy for the purity and quality assessment of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a key intermediate in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-modal analytical strategy for the purity and quality assessment of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a key intermediate in pharmaceutical development. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering a self-validating system for robust characterization. The methodologies encompass chromatographic techniques for organic impurity profiling, quantitative NMR for absolute purity determination, and pharmacopeial methods for water content, residual solvents, and inorganic impurities. Each protocol is presented with detailed step-by-step instructions, the scientific rationale behind critical choices, and data presentation guidelines to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is an aliphatic amine that presents specific analytical challenges, including the absence of a strong UV chromophore and its nature as a hydrochloride salt. A single analytical technique is insufficient to fully characterize its purity profile. Therefore, a holistic and orthogonal approach is mandated.

This guide details a six-part analytical workflow designed to provide a comprehensive purity assessment:

  • Organic Purity & Assay (HPLC with Universal Detection): The primary method for quantifying non-volatile organic impurities.

  • Orthogonal Organic Purity (GC-MS): A secondary, complementary method for volatile and semi-volatile impurities, requiring derivatization.

  • Absolute Purity (Quantitative ¹H-NMR): A primary ratio method for an unbiased, absolute purity determination.

  • Water Content (Karl Fischer Titration): The gold standard for moisture determination.

  • Residual Solvents (Headspace GC): Essential for quantifying volatile organic manufacturing residues.

  • Inorganic Impurities (Sulfated Ash): To determine the non-volatile inorganic residue.

The relationship and workflow between these critical assessments are illustrated below.

Purity_Workflow cluster_main Purity Assessment Workflow cluster_calc Final Purity Calculation start Test Article: 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl HPLC I. HPLC-CAD/ELSD (Organic Purity) start->HPLC GCMS II. GC-MS (Derivatized) (Orthogonal Purity) start->GCMS qNMR III. qNMR (Absolute Purity/Assay) start->qNMR KF IV. Karl Fischer (Water Content) start->KF HSGC V. Headspace GC (Residual Solvents) start->HSGC Ash VI. Sulfated Ash (Inorganic Impurities) start->Ash MassBalance Mass Balance Calculation Purity (%) = Assay * (100% - %Impurities - %H2O - %Solvents - %Ash) HPLC->MassBalance qNMR->MassBalance KF->MassBalance HSGC->MassBalance Ash->MassBalance end_node Certificate of Analysis MassBalance->end_node

Caption: Overall workflow for the comprehensive purity assessment.

Analyte Structure and Characteristics

Structure:

  • IUPAC Name: 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

  • Molecular Formula: C₁₁H₂₄ClN

  • Molecular Weight: 205.77 g/mol

  • Key Features:

    • Primary Aliphatic Amine: Highly basic and nucleophilic.

    • Hydrochloride Salt: Enhances stability and water solubility but poses challenges for direct GC analysis.

    • No UV Chromophore: Lacks conjugated pi systems, making standard UV detection in HPLC ineffective.

    • Stereoisomerism: The 1,4-disubstituted cyclohexane ring can exist as cis and trans isomers. The analytical method must be able to separate these if present.

Protocol I: Organic Purity by HPLC with Charged Aerosol Detection (CAD)

Causality: High-Performance Liquid Chromatography (HPLC) is the premier technique for separating non-volatile organic compounds. Due to the analyte's lack of a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required. CAD offers near-uniform response for non-volatile analytes, making it ideal for quantifying impurities without requiring individual reference standards. A reversed-phase C18 column is chosen for its broad applicability to moderately polar compounds.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines by protonating them.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minBroad gradient to elute impurities with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume for high-efficiency columns.
CAD Settings Evaporation Temp: 35 °C, Nebulizer: N₂, Filter: NoneOptimized for typical semi-volatile mobile phases.
  • Sample Preparation:

    • Diluent: 50:50 Methanol:Water.

    • Test Solution: Accurately weigh ~25 mg of the hydrochloride salt into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration ≈ 1.0 mg/mL).

    • Reference Solution: If a characterized reference standard is available, prepare at the same concentration.

  • Analysis: Inject the diluent (blank), followed by the test solution. Identify and integrate all impurity peaks. Calculate the percentage of each impurity by area normalization.

Protocol II: Orthogonal Purity by GC-MS with Derivatization

Causality: Gas Chromatography (GC) provides an orthogonal separation mechanism to HPLC, based on volatility and boiling point. Direct analysis of amine hydrochlorides is problematic due to their non-volatile nature and thermal instability. Therefore, derivatization is mandatory. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a robust method that replaces the active protons on the amine with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and suitable for GC analysis.[1][2] Mass Spectrometry (MS) detection provides structural information for impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Amine HCl Sample (~1 mg) Dry Evaporate to Dryness (under N₂) Sample->Dry Reagent Add Anhydrous Solvent + BSTFA w/ 1% TMCS Dry->Reagent React Heat at 70°C (30-60 min) Reagent->React Inject Inject into GC-MS React->Inject Separate Separation on DB-5ms column Inject->Separate Detect EI-MS Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for GC-MS analysis including derivatization.

Experimental Protocol:

  • Instrumentation: GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., Agilent 7890/5977).

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous Pyridine.

  • Derivatization Procedure: a. Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial. b. Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 45 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterSettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose, low-bleed column suitable for a wide range of analytes.
Inlet Temp. 280 °CEnsures complete vaporization of derivatized analytes.
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas.
Oven Program 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds based on boiling point differences.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization for creating reproducible fragmentation patterns.
Scan Range 40-500 m/zCovers the expected mass range of the derivatized analyte and impurities.

Protocol III: Absolute Purity by Quantitative ¹H-NMR (qNMR)

Causality: Quantitative NMR (qNMR) is a primary analytical method that determines purity based on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.[3][4] It does not require a reference standard of the analyte itself, instead using a certified internal standard of high purity. This provides an unbiased assay value that is orthogonal to chromatographic methods. For hydrochloride salts, which can cause signal broadening, using a solvent like deuterated methanol or adding a small amount of base can improve spectral quality.[3]

Experimental Protocol:

  • Instrumentation: NMR Spectrometer, ≥400 MHz, equipped with a probe capable of automated pulse calibration.

  • Reagents: Deuterated Methanol (CD₃OD, 99.8%+ D), Maleic Acid (certified reference material, CRM).

  • Sample Preparation: a. Accurately weigh ~10 mg of the amine hydrochloride sample into a tared NMR tube. Record the weight (m_analyte). b. Accurately weigh ~5 mg of Maleic Acid (internal standard, IS) into the same NMR tube. Record the weight (m_IS). c. Add ~0.7 mL of CD₃OD, cap, and vortex until fully dissolved.

  • NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Program zg30 (or similar quantitative pulse)Standard 30° pulse to allow for shorter relaxation delays.
Relaxation Delay (D1) 30 secondsEnsures full T1 relaxation for all protons, critical for accurate integration. (5 x longest T1).
Number of Scans (NS) 16-64Sufficient scans to achieve a high signal-to-noise ratio (>250:1) for quantitative signals.
Acquisition Time (AQ) ≥ 3 secondsProvides adequate digital resolution.
  • Data Processing and Calculation: a. Apply Fourier transform, phase correction, and baseline correction. b. Integrate a well-resolved, unique signal for the analyte (I_analyte) and the singlet for maleic acid (I_IS, ~6.3 ppm). c. Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Ancillary Purity Assessments

Protocol IV: Water Content by Karl Fischer Titration

Causality: Karl Fischer titration is the definitive method for quantifying water content in solids. For strongly basic amines, the pH of the titration medium can increase, leading to a side reaction that consumes iodine and produces erroneously high water content results. To counteract this, the titration medium must be buffered with a weak acid like benzoic or salicylic acid.[5]

Experimental Protocol:

  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagents: Karl Fischer anolyte and catholyte suitable for coulometry, Benzoic Acid.

  • Procedure: a. Add the anolyte and catholyte to the titration cell. b. Add ~5 g of benzoic acid to the anolyte chamber and stir to dissolve. c. Allow the instrument to self-titrate to a dry, stable endpoint (conditioning). d. Accurately weigh ~50 mg of the sample and add it to the cell. e. Start the titration and record the final water content in µg. f. Calculate the percentage of water (w/w).

Protocol V: Residual Solvents by Headspace GC (HS-GC)

Causality: Manufacturing processes often use organic solvents that must be controlled within strict limits defined by guidelines like ICH Q3C and USP <467>.[6][7] Static headspace sampling coupled with gas chromatography (HS-GC) is the standard method, as it selectively introduces volatile analytes into the GC system while leaving the non-volatile drug substance matrix behind.

Experimental Protocol:

  • Instrumentation: GC system with FID detector and a headspace autosampler.

  • Reagents: Dimethyl sulfoxide (DMSO, headspace grade).

  • Procedure: a. Prepare solvent standards as per USP <467>. b. Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. c. Add 5 mL of DMSO, cap, and crimp immediately. d. Analyze using the conditions specified in USP <467>, Procedure A.

ParameterSetting
HS Oven Temp. 80 °C
HS Loop Temp. 90 °C
HS Transfer Line Temp. 100 °C
Vial Equilibration Time 15 min
GC Column G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm
Oven Program 40 °C (20 min), ramp to 240 °C at 10 °C/min, hold 20 min
Detector FID at 250 °C
Protocol VI: Inorganic Impurities by Sulfated Ash Test

Causality: The sulfated ash test measures the total amount of inorganic impurities in an organic substance. The sample is charred and then ignited to a constant weight in the presence of sulfuric acid, which converts metal oxides and salts into more stable sulfates.[8][9] This test is a general measure of inorganic quality.

Experimental Protocol:

  • Apparatus: Platinum or silica crucible, muffle furnace.

  • Reagents: Concentrated Sulfuric Acid.

  • Procedure: a. Ignite the crucible in the muffle furnace at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately. b. Accurately weigh ~1.0 g of the sample into the crucible. c. Moisten the sample with 1 mL of sulfuric acid. Heat gently on a hot plate until the sample is thoroughly charred. d. Transfer the crucible to the muffle furnace and ignite at 600 ± 50 °C until all black particles have disappeared. e. Cool, moisten the residue with a few drops of sulfuric acid, heat to remove fumes, and ignite again for 15 minutes. f. Cool in a desiccator and weigh. Repeat the ignition until a constant weight is achieved. g. Calculate the percentage of sulfated ash.

Summary and Final Purity Calculation

A comprehensive purity value is determined using a mass balance approach, which integrates the data from all orthogonal tests. The qNMR provides a direct assay value, while the other methods quantify specific classes of impurities.

Mass Balance Equation: Purity_Final (%) = Purity_qNMR (%) × [ (100% - %Water - %Residual_Solvents - %Sulfated_Ash) / 100% ]

Example Data Summary Table:

Analytical TestMethodResult
Assay (as is)Quantitative ¹H-NMR99.2%
Organic ImpuritiesHPLC-CAD (sum of impurities)0.25%
Water ContentKarl Fischer Titration0.30%
Residual SolventsHeadspace GC0.10% (e.g., Methanol)
Inorganic ImpuritiesSulfated Ash0.05%
Calculated Purity Mass Balance 98.5%

This integrated approach ensures that the reported purity is robust, well-characterized, and defensible, meeting the rigorous standards of the pharmaceutical industry.

References

  • Vitas Analytical Services. (n.d.). Sulfated ash Ph.Eur 2.4.14. Retrieved from [Link]

  • PharmaGuru. (2025). Sulphated Ash Test (Residue on Ignition Test) In Pharmaceuticals: Why & How. Retrieved from [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2015). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2018). Q3C(R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (n.d.). 2.4.14.
  • United States Pharmacopeia (USP). (n.d.). <281> Residue on Ignition. USP.
  • Hiranuma. (n.d.). Water contents Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a substituted aliphatic amine salt. As a member of the cy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a substituted aliphatic amine salt. As a member of the cyclohexylamine family, its chemical behavior is dictated by the primary amine group and the bulky hydrophobic substituent on the cyclohexane ring. The hydrochloride salt form generally improves water solubility and stability compared to the free base. While specific toxicological data for this exact molecule is not widely published, its structure necessitates rigorous safety protocols. The primary hazards are associated with the properties of similar amine hydrochlorides, which are known to be irritants, potentially harmful if swallowed, and can cause serious eye irritation.[1][2][3] This guide provides a framework for risk mitigation based on established principles of chemical safety and data from analogous compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from structurally related amine salts, a hazard profile for 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl can be reliably inferred.

Inferred GHS Classification

The following classification is based on the known hazards of similar amine hydrochlorides, such as Cyclohexylamine HCl.[1][4][5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][3]

Expert Commentary: The primary amine functional group is basic and nucleophilic, making it reactive and capable of causing irritation or burns upon contact with skin and mucous membranes.[7][8] The hydrochloride salt is acidic and can release HCl gas under certain conditions, contributing to respiratory irritation. The solid, crystalline nature of the salt means that airborne dust presents a significant inhalation hazard.[2] Therefore, all handling of the solid compound must be performed with appropriate engineering controls to prevent dust generation and inhalation.

Chemical and Physical Properties
PropertyValueRationale / Source
Appearance White to off-white solid/crystals.Typical for amine hydrochloride salts.[4]
Solubility Soluble in water.The salt form increases aqueous solubility.[9]
Stability Stable under recommended storage conditions. Hygroscopic.Amine salts are generally stable but can absorb moisture.[4] Store protected from moisture.[4]
Incompatibilities Strong oxidizing agents, strong bases.Bases will neutralize the HCl salt to the free amine. Oxidizers can react with the amine group.[5]
Hazardous Decomposition Combustion may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.Common for nitrogen- and chlorine-containing organic compounds.

Section 2: Control Measures & Personal Protection

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing risk.

Standard Laboratory Workflow

The following workflow outlines the critical safety checkpoints from receipt to disposal of the compound.

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Post-Experiment Phase Receiving Receiving & Inventory (Verify label, check for damage) Storage Secure Storage (Cool, dry, well-ventilated) Receiving->Storage RiskAssessment Pre-Use Risk Assessment (Review SDS of analogues) Storage->RiskAssessment Handling Handling in Fume Hood (Weighing, solution prep) RiskAssessment->Handling Experiment Use in Experiment (Controlled reaction) Handling->Experiment Decontamination Decontamination (Glassware, surfaces) Experiment->Decontamination Waste Waste Disposal (Segregated chemical waste) Decontamination->Waste

Caption: General laboratory workflow for handling chemical compounds.

Engineering Controls
  • Ventilation: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[2] General laboratory ventilation must be adequate to keep airborne concentrations low.[4]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl.

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side-shields or a face shield.[2]Protects against splashes and airborne dust. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contamination.[2]
Skin/Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills.[2]
Respiratory Protection Not required if handled in a fume hood. For emergencies or large spills, a NIOSH-approved respirator with an appropriate cartridge may be necessary.Engineering controls are the primary method for respiratory protection.[5]

Expert Commentary: The choice of PPE is a critical control point. Nitrile gloves offer good resistance to a range of chemicals for short-duration tasks. For prolonged handling or when preparing solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

Section 3: Protocols for Handling and Storage

Adherence to standardized protocols ensures reproducibility and safety.

Protocol 1: Weighing and Solution Preparation
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Inside the fume hood, carefully dispense the solid 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl from the stock container into the weighing vessel. Avoid generating dust.[2] Close the stock container immediately.

  • Weighing: Record the mass of the compound.

  • Dissolution: Place the desired solvent in a suitable flask. Slowly add the weighed compound to the solvent while stirring.

  • Cleaning: Decontaminate the spatula and weighing vessel. Wipe down the balance and surrounding surfaces in the fume hood.

  • Disposal: Dispose of the absorbent liner and any contaminated wipes into the designated solid chemical waste container.

Protocol 2: Long-Term Storage
  • Container: Ensure the container is tightly sealed to prevent moisture absorption and leakage.[1][4] Containers that have been opened must be carefully resealed and kept upright.

  • Location: Store in a cool, dry, and well-ventilated area.[4]

  • Segregation: Store away from incompatible materials, particularly strong bases and oxidizing agents.[5]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and hazard pictograms.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Emergency Decision Flow

G node_action node_action Incident Chemical Incident Occurs IsSpill Is it a Spill? Incident->IsSpill IsExposure Personal Exposure? Incident->IsExposure SmallSpill Small Spill? IsSpill->SmallSpill Yes LargeSpill Large Spill IsSpill->LargeSpill No ExposureType Exposure Type? IsExposure->ExposureType Yes SmallSpill->LargeSpill No ActionSmallSpill Absorb with inert material. Decontaminate area. Dispose as chemical waste. SmallSpill->ActionSmallSpill Yes ActionLargeSpill Evacuate immediate area. Alert others. Contact EHS. LargeSpill->ActionLargeSpill SkinContact Skin Contact ExposureType->SkinContact Skin EyeContact Eye Contact ExposureType->EyeContact Eye Inhalation Inhalation ExposureType->Inhalation Inhaled ActionSkin Remove contaminated clothing. Flush with water for 15 min. Seek medical aid. SkinContact->ActionSkin ActionEye Flush with eyewash for 15 min. Hold eyelids open. Seek immediate medical aid. EyeContact->ActionEye ActionInhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical aid. Inhalation->ActionInhalation

Caption: Decision-making workflow for chemical emergencies.

Spill Response
  • Minor Spills (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

  • Minor Spills (Liquid): Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect and place in a container for disposal.

  • Major Spills: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) office. Prevent the spill from entering drains.[2]

Exposure and First Aid
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.

References

  • MG Chemicals. (2025, October 23). Safety Data Sheet.
  • Sigma-Aldrich. (2023, March 18). Safety Data Sheet - Cyclohexylamine.
  • TCI Chemicals. (2025, April 28). Safety Data Sheet - Cyclohexylamine Hydrochloride.
  • Aaron Chemistry. (2024, November 1). Safety Data Sheet - (1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine hydrochloride.
  • Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet - 2-Methylcyclohexanol.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - (2-aminoethoxy)cyclobutane hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Sodium chloride 0.1M solution.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexylamine Hydrochloride, 99%.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Cyclohexylamine hydrochloride.
  • TCI Chemicals. (2023, April 3). Safety Data Sheet - Cyclohexylamine Hydrochloride.
  • Apollo Scientific. (2023, February 7). Safety Data Sheet - 4-Phenylbutan-2-amine 98%.
  • Sigma-Aldrich. (2025, September 10). Safety Data Sheet.
  • CK-12 Foundation. (n.d.). Chemical Properties of Amines.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - Sodium Chloride.
  • National Institute of Standards and Technology. (2024, January 5). Safety Data Sheet - Sodium Chloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Sodium Chloride.
  • Chemistry LibreTexts. (2020, July 1). Reactions of amines.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines.
  • Save My Exams. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. (n.d.). Chapter 21: Amines.

Sources

Application

Application Notes and Protocols: 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride as a Prospective Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Document ID: AN-PD-202601-01 Version: 1.0 Prepared By: Gemini Advanced Synthesis Group For: Researchers, scientists, and drug development professionals. Disclaimer: Extensive literature searches did not yield specific ex...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PD-202601-01 Version: 1.0 Prepared By: Gemini Advanced Synthesis Group For: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride being used as a ligand in catalysis. The following application notes and protocols are proposed based on the structural characteristics of the molecule and established principles of catalysis. This document is intended to serve as a theoretical framework and a guide for research applications. All quantitative data presented is hypothetical and should be treated as such.

Introduction and Rationale

4-(2-methylbutan-2-yl)cyclohexan-1-amine, also known as 4-(tert-amyl)cyclohexylamine, is a primary amine featuring a rigid cyclohexyl backbone and a sterically demanding tert-amyl substituent. While its direct application in catalysis is not yet documented in peer-reviewed literature, its structural motifs are highly analogous to other bulky alkyl phosphine and amine ligands that have proven instrumental in advancing transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions.

The core hypothesis is that the combination of a Lewis basic primary amine donor and significant steric bulk can effectively stabilize catalytically active palladium(0) species and promote the challenging reductive elimination step, which is often the product-forming step in catalytic cycles.[1] Steric hindrance provided by bulky ligands is a cornerstone of modern catalyst design, enabling reactions with previously unreactive substrates, such as aryl chlorides, and improving selectivity.[2] This guide provides a theoretical basis and practical starting protocols for investigating 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride as a novel ligand in this context.

Ligand Structural Analysis and Mechanistic Implications

The efficacy of a ligand in a catalytic cycle is governed by its steric and electronic properties.[3][4][5]

  • Primary Amine (–NH₂): This functional group serves as the primary coordination site to the palladium center. As a strong σ-donor, it increases the electron density on the metal, which is known to facilitate the rate-determining oxidative addition of aryl halides to the Pd(0) center.[1]

  • Cyclohexyl Backbone: This rigid scaffold holds the bulky substituent in a well-defined spatial orientation, influencing the geometry of the palladium complex.

  • tert-Amyl Group (–C(CH₃)₂(C₂H₅)): This is the key feature. This bulky group is expected to play several crucial roles:

    • Promoting Reductive Elimination: By creating steric pressure around the metal center, bulky ligands destabilize the Pd(II) intermediate, accelerating the reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[1][6]

    • Stabilizing Monoligated Species: In many cross-coupling reactions, the active catalyst is a monoligated Pd(0) species, L-Pd(0). Bulky ligands disfavor the formation of inactive, bis-ligated L₂-Pd(0) complexes.

    • Preventing Catalyst Deactivation: The steric bulk can shield the metal center from undesirable side reactions, such as β-hydride elimination or the formation of inactive palladium clusters.

Based on these features, the ligand is a promising candidate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][8][9]

Proposed Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide, is a cornerstone of modern synthesis.[10] The efficiency of this reaction is highly dependent on the ligand.[11][12] We propose that 4-(2-methylbutan-2-yl)cyclohexan-1-amine can serve as an effective ligand for the coupling of challenging substrates, such as electron-rich aryl chlorides.

Workflow for Catalyst Screening and Optimization

The following workflow provides a logical progression for evaluating the ligand's performance.

G cluster_0 Phase 1: Catalyst Formation & Initial Test cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Substrate Scope Expansion A Protocol 4.1: In Situ Catalyst Preparation B Initial Suzuki Coupling: 4-chlorotoluene + Phenylboronic Acid A->B Use directly C Screen Base: K3PO4 vs. K2CO3 vs. Cs2CO3 B->C Analyze Yield D Screen Solvent: Toluene vs. Dioxane vs. t-AmOH C->D E Screen Temperature: 80°C vs. 100°C vs. 110°C D->E F Test Electronically Diverse Aryl Chlorides E->F Apply Optimal Conditions G Test Sterically Hindered Substrates F->G

Caption: Proposed workflow for ligand evaluation.

Hypothetical Performance Data for Optimization

The following table presents hypothetical data from a screening protocol to identify optimal reaction conditions for the coupling of 4-chlorotoluene and phenylboronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)4K₂CO₃ (2.0)Toluene1101845
2Pd(OAc)₂ (2)4K₃PO₄ (2.0) Toluene1101878
3Pd(OAc)₂ (2)4Cs₂CO₃ (2.0)Toluene1101872
4Pd(OAc)₂ (2)4K₃PO₄ (2.0)Dioxane1001885
5Pd(OAc)₂ (2)4K₃PO₄ (2.0)t-AmOH 1001891
6Pd₂(dba)₃ (1)4K₃PO₄ (2.0)t-AmOH1001893
7Pd₂(dba)₃ (1)4K₃PO₄ (2.0)t-AmOH80 1892

This data is illustrative and serves as a template for experimental design.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents and solvents used are flammable and/or toxic.

Protocol for In Situ Catalyst Preparation

The active Pd(0) catalyst can be generated in situ from a stable Pd(II) precursor like Palladium(II) Acetate (Pd(OAc)₂).[1][13] The amine ligand serves as both a ligand and a potential reducing agent in some systems, though the precise mechanism of Pd(II) to Pd(0) reduction can be complex.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 2 mol%).

  • Add 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (e.g., 8.3 mg, 0.04 mmol, 4 mol% for a 2:1 L/Pd ratio).

  • Add the desired volume of anhydrous, degassed solvent (e.g., 2 mL).

  • Stir the mixture at room temperature for 20-30 minutes. A color change (e.g., from pale yellow to a darker brown/black suspension) may be observed, indicating the formation of the Pd(0) species.

  • This freshly prepared catalyst solution/suspension is used directly in the subsequent cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid using the in situ prepared catalyst.

Materials:

  • Catalyst solution (from Protocol 4.1)

  • 4-chlorotoluene (1.0 mmol, 126.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • Anhydrous, degassed tert-Amyl alcohol (t-AmOH)

  • Reaction vessel with a reflux condenser

Procedure:

  • To the flask containing the pre-formed catalyst (from Protocol 4.1), add K₃PO₄, phenylboronic acid, and 4-chlorotoluene under a positive pressure of inert gas.

  • Add additional solvent (t-AmOH) to reach a final substrate concentration of ~0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Mechanistic Overview of the Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction highlights the critical roles of the ligand.[8][14][15]

Suzuki_Cycle Fig. 1. Proposed Suzuki-Miyaura Catalytic Cycle. pd0 L-Pd(0) Active Catalyst pd2_complex L-Pd(II)(Ar¹)(X) pd0->pd2_complex Oxidative Addition ox_add Oxidative Addition pd2_diaryl L-Pd(II)(Ar¹)(Ar²) pd2_complex->pd2_diaryl Transmetalation transmetal Transmetalation pd2_diaryl->pd0 Reductive Elimination out1 Ar¹-Ar² pd2_diaryl->out1 red_elim Reductive Elimination in1 Ar¹-X in1->pd0 in2 Ar²-B(OR)₂ (Base) in2->pd2_complex

Caption: Proposed Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active L-Pd(0) species reacts with the aryl halide (Ar¹-X), inserting into the C-X bond to form a Pd(II) intermediate. The electron-donating amine ligand (L) accelerates this step.

  • Transmetalation: In the presence of a base, the organic group (Ar²) from the boronic acid is transferred to the palladium center, displacing the halide (X).

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium, regenerating the active L-Pd(0) catalyst. The steric bulk of the tert-amyl group is hypothesized to be critical for promoting this step.[2][6]

References

  • Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]

  • Ocampo, L., et al. (2023). Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis. MDPI. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • PNNL. (2005). Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity. Pacific Northwest National Laboratory. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

  • Al-dujaili, Z. H. A., et al. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. IntechOpen. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Division. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Royal Society of Chemistry. [Link]

  • The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Al-Aoh, K. A., et al. (2025). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • von Schenck, H., Åkermark, B., & Svensson, M. (2001). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics. [Link]

  • Viciu, M. S., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • D'hooghe, M., & Van Brabandt, W. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Liu, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • van der Vlugt, J. I. (2010). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Semantic Scholar. [Link]

  • Bowles, D. M., et al. (2016). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI. [Link]

  • Google Patents. (n.d.). One-step synthetic method of palladium tetraammine acetate dihydrate (II).
  • Sharma, S., & Singh, U. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. RSC Publishing. [Link]

  • Liu, K., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]

  • Scott, W. J., & Stille, J. K. (1990). Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4-tert-Butyl-1-Vinylcyclohexene and 1-(4-tert-Butylcyclohexen-1-yl)-2-Propen-1-one. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-chloro-N-methyl-N-phenyl. Organic Syntheses. [Link]

  • Wang, Z., et al. (2024). Palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates for the synthesis of 2-oxabicyclo[4.1.1]octanes. PMC. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation of Cyclopropylamines. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride synthesis impurities

Welcome to the technical support guide for the synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. We will delve into the underlying chemistry to not only solve problems but also prevent them.

Section 1: The Synthetic Landscape

The most common and efficient method for synthesizing 4-(2-methylbutan-2-yl)cyclohexan-1-amine is through the reductive amination of 4-(2-methylbutan-2-yl)cyclohexan-1-one. This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine product.[1][2] The choice of reducing agent is critical and significantly influences the impurity profile.[3]

A popular and highly effective reducing agent for this one-pot reaction is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).[4][5][6] Its mild and selective nature allows for the reduction of the iminium ion intermediate much faster than the starting ketone, leading to cleaner reactions and higher yields.[3][6]

G cluster_main Primary Reaction Pathway Ketone 4-(2-methylbutan-2-yl)cyclohexan-1-one Imine Iminium Intermediate Ketone->Imine + NH₃ - H₂O Product 4-(2-methylbutan-2-yl)cyclohexan-1-amine Imine->Product + [H] (e.g., NaBH(OAc)₃) G cluster_impurities Impurity Formation Pathways Ketone Starting Ketone Amine Primary Amine (Desired Product) Ketone->Amine + NH₃ + [H] (Selective) Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (Non-selective) SecondaryAmine Secondary Amine Impurity Amine->SecondaryAmine + Ketone + [H]

Caption: Key impurity formation routes.

Table 2: Common Impurities and Their Identification
Impurity NameStructureOriginAnalytical Signature (Typical)
Unreacted Ketone 4-(2-methylbutan-2-yl)cyclohexan-1-oneIncomplete reaction.GC-MS: Distinct M+ peak. NMR: Absence of amine protons, presence of characteristic ketone signals.
Alcohol Byproduct 4-(2-methylbutan-2-yl)cyclohexan-1-olReduction of the starting ketone by a non-selective or overly reactive reducing agent (e.g., NaBH₄). [3][5]GC-MS: M+ peak corresponding to the alcohol. NMR: Characteristic carbinol proton signal (~3.5-4.0 ppm).
Dicyclohexylamine Impurity Bis(4-(2-methylbutan-2-yl)cyclohexyl)amineReaction of the newly formed primary amine with another molecule of the starting ketone. [7][8]MS: M+ peak significantly higher than the desired product.
cis/trans Isomers cis- and trans-4-(2-methylbutan-2-yl)cyclohexan-1-amineNon-stereoselective reduction of the imine intermediate. [7]HPLC/GC: Two closely eluting peaks. NMR: Complex signals in the cyclohexyl region due to different chair conformations. [9]

Section 3: Troubleshooting FAQs

This section addresses specific issues you may encounter during your synthesis and purification, providing a logical path to resolution.

Q1: My final product yield is low, and analytical data (GC/MS) shows a significant peak corresponding to the starting ketone. What went wrong?

A1: This is a classic case of incomplete reaction. Several factors could be at play:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (typically 1.2-1.5 equivalents of STAB). [3]* Inefficient Imine Formation: For sterically hindered ketones, imine formation can be slow. The addition of a catalytic amount of acetic acid can help drive this equilibrium forward. [6]* Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Reagent Quality: Ensure your reducing agent has not degraded due to improper storage. STAB is sensitive to moisture. [5]

Q2: My NMR spectrum shows a signal around 3.5-4.0 ppm that I can't account for, and my mass spec shows a peak with M+ corresponding to the alcohol. How do I prevent this?

A2: You are observing the formation of the alcohol byproduct, 4-(2-methylbutan-2-yl)cyclohexan-1-ol. This occurs when the reducing agent reduces the starting ketone directly.

  • Causality: This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure. [3][5]NaBH₄ is capable of reducing both the ketone and the imine. [5]* Preventative Solution: The best solution is to use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB). [4][6]STAB reacts much more rapidly with the iminium ion than with the ketone, minimizing alcohol byproduct formation. [6]If you must use NaBH₄, a two-step process is recommended: first, allow the imine to form completely, then add the NaBH₄. [3]

Q3: My mass spectrometry data shows a significant peak with a mass much higher than my expected product. What is this impurity?

A3: This high-mass peak is very likely the dicyclohexylamine impurity, formed when your desired primary amine product acts as a nucleophile and reacts with a second molecule of the starting ketone.

  • Mechanism: This side reaction is more prevalent if there is a large excess of the ketone relative to the ammonia source or if the reaction is run for an extended period after the primary amine has formed. [7][8]* Mitigation Strategy:

    • Use a slight excess of the ammonia source to favor the formation of the primary amine.

    • Monitor the reaction closely and stop it once the starting ketone is consumed to prevent the secondary reaction from occurring.

    • Purification via column chromatography can often separate the bulkier secondary amine from the desired primary amine.

Q4: My HPLC or GC analysis shows two closely eluting peaks of the same mass, suggesting the presence of isomers. How do I manage this?

A4: You are observing cis and trans diastereomers of your product. The bulky 2-methylbutan-2-yl group can exist in either an axial or equatorial position relative to the amine group on the cyclohexane ring, leading to these isomers. [9]* Control: The stereochemical outcome is often influenced by the reducing agent and reaction conditions. The reduction of the imine intermediate can occur from either face of the C=N double bond. Thermodynamic control, which often favors the more stable trans isomer (with both bulky groups equatorial), can sometimes be achieved by allowing the reaction to equilibrate. [10]* Purification: Separating these isomers can be challenging.

  • Fractional Recrystallization: Converting the amine mixture to the hydrochloride salt and performing careful fractional recrystallization from a suitable solvent system (like isopropanol/ether) can sometimes enrich one isomer. [11] * Chromatography: Preparative HPLC or column chromatography may be required for complete separation, although it can be difficult on a large scale. [7]
Q5: How do I effectively purify my final amine hydrochloride salt and remove neutral impurities like the unreacted ketone or alcohol byproduct?

A5: The conversion to a hydrochloride salt is an excellent purification strategy. [12]Amine hydrochlorides are salts and typically have very different solubility profiles from the neutral organic impurities.

  • Protocol:

    • After the reaction workup, dissolve the crude amine free-base in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

    • The amine hydrochloride salt will precipitate out of the nonpolar solvent, while the neutral impurities (ketone, alcohol) will remain in the solution. [13] 4. The precipitated salt can then be collected by filtration and washed with a cold, nonpolar solvent (like hexane or cold ethyl acetate) to remove any remaining soluble impurities. [11] 5. For higher purity, the hydrochloride salt can be recrystallized from a solvent system like ethanol, isopropanol, or mixtures with ethyl acetate or ether. [11]

Section 4: Key Protocols

Protocol 1: Synthesis via One-Pot Reductive Amination using STAB
  • To a solution of 4-(2-methylbutan-2-yl)cyclohexan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add the ammonia source (e.g., ammonium acetate, 1.5 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS (typically 12-24 hours).

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine free-base.

Protocol 2: Purification via HCl Salt Formation & Recrystallization
  • Dissolve the crude amine from Protocol 1 in a minimal amount of 2-propanol.

  • Slowly add a solution of 2M HCl in diethyl ether while stirring. Monitor the pH to ensure it is acidic.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid cake with cold diethyl ether to remove soluble impurities.

  • Recrystallize the solid from a suitable solvent system (e.g., hot 2-propanol, followed by slow cooling) to obtain the pure 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. [11]

References

  • Wikipedia. Sodium triacetoxyborohydride. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Google Patents. Method for producing 4-substituted cis-cyclohexylamine.
  • Google Patents. 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • ResearchGate. Product ratios a and yields obtained after reductive amination b... Available from: [Link]

  • AA Blocks. 4-methyl-3-(2-methylbutan-2-yl)cyclohexan-1-amine. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • ACS Publications. High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • NIH National Library of Medicine. Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. Available from: [Link]

  • YouTube. Reductive Amination Reaction mechanism - Simple. Available from: [Link]

  • Pearson+. Using cyclohexanone as the starting material, describe how each o... Available from: [Link]

  • ResearchGate. Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... Available from: [Link]

  • ResearchGate. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available from: [Link]

  • ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]

  • YouTube. Reductive Amination: Mechanism & Examples. Available from: [Link]

  • PubChem. 4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine. Available from: [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]

  • Royal Society of Chemistry. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Available from: [Link]

  • N-Nitrosamine Impurities Forum. Formation of Dialkyl-N-nitrosamines in Aqueous Solution: An Experimental Validation of a Conservative Predictive Model and a Comparison of the Rates of Dialkyl and Trialkylamine Nitrosation. Available from: [Link]

  • Chemistry LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. Available from: [Link]

  • ResearchGate. Formation of the N-2-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Available from: [Link]

  • Cambridge Open Engage. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Available from: [Link]

  • PubMed. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Available from: [Link]

  • PubChem. 2-(2-methylbutan-2-yl)cyclohexan-1-ol. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-(2-Methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Welcome to the dedicated technical support center for the synthesis and optimization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This resource is tailored for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for yield, purity, and stereoselectivity.

The synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine, a sterically hindered primary amine, presents unique challenges, primarily in controlling the diastereoselectivity of the reductive amination step and in the purification of the final product. This guide provides a comprehensive question-and-answer-based approach to address these challenges, grounded in established chemical principles and supported by authoritative literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: The Reductive Amination Step

The primary route to 4-(2-methylbutan-2-yl)cyclohexan-1-amine involves the reductive amination of 4-(2-methylbutan-2-yl)cyclohexan-1-one. This section addresses common issues encountered during this critical transformation.

Question 1: What are the most effective reducing agents for the reductive amination of 4-(2-methylbutan-2-yl)cyclohexan-1-one with ammonia?

Answer: The choice of reducing agent is critical for achieving high conversion and minimizing side reactions. For sterically hindered ketones like 4-(2-methylbutan-2-yl)cyclohexan-1-one, mild and selective reducing agents are preferred.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations.[1] Its mild nature prevents the reduction of the starting ketone, and it selectively reduces the imine intermediate formed in situ.[2][3] It is particularly effective for one-pot reactions.

  • Sodium Cyanoborohydride (NaBH₃CN): While also effective, NaBH₃CN is more toxic and can sometimes lead to the formation of cyanide-containing byproducts. Its reactivity is pH-dependent, being more selective for the imine at near-neutral pH.

  • Catalytic Hydrogenation: This method, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, can also be employed.[4] However, it may require higher pressures and temperatures and can sometimes lead to over-reduction or side reactions. For instance, reductive amination of cyclohexanone with ammonia and hydrogen over Rh-Ni/SiO2 catalysts has been shown to be effective.[4]

Question 2: I am observing low to no conversion of my starting ketone. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the reductive amination of a hindered ketone is a common issue. Several factors could be at play:

  • Inefficient Imine Formation: The equilibrium between the ketone and ammonia to form the imine may not be favorable.

    • Solution: Increase the concentration of ammonia. Using a solution of ammonia in methanol or ammonium acetate can be effective. Removing water as it is formed, for example by using molecular sieves, can also drive the equilibrium towards the imine.

  • Steric Hindrance: The bulky tert-amyl group can sterically hinder the approach of both ammonia and the reducing agent.

    • Solution: Increase the reaction time and/or temperature. However, be cautious as higher temperatures can also promote side reactions. The choice of a less sterically demanding reducing agent like NaBH(OAc)₃ is also beneficial.[1]

  • Reagent Inactivity: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

Question 3: My reaction is producing a mixture of cis and trans isomers. How can I control the stereoselectivity?

Answer: The formation of both cis and trans diastereomers is expected in the reduction of 4-substituted cyclohexanones. The ratio of these isomers is influenced by the steric bulk of the reducing agent and the reaction conditions.

  • Understanding the Stereochemistry: The tert-amyl group will preferentially occupy the equatorial position in the chair conformation of the cyclohexanone ring to minimize steric strain. The approach of the hydride reagent to the carbonyl group can occur from either the axial or equatorial face, leading to the formation of the trans (axial attack) or cis (equatorial attack) amine, respectively.

    G ketone 4-(tert-amyl)cyclohexanone (tert-amyl equatorial) axial_attack Axial Attack (less hindered face) ketone->axial_attack Small Hydride (e.g., NaBH₄) equatorial_attack Equatorial Attack (more hindered face) ketone->equatorial_attack Bulky Hydride (e.g., L-Selectride®) trans_amine trans-amine (amino group axial) axial_attack->trans_amine cis_amine cis-amine (amino group equatorial) (thermodynamically more stable) equatorial_attack->cis_amine

    Figure 1: Stereochemical outcome of hydride reduction.
  • Controlling the Isomer Ratio:

    • For the trans isomer (kinetic product): Smaller, less sterically demanding reducing agents like sodium borohydride (NaBH₄) tend to favor axial attack, leading to a higher proportion of the trans alcohol in the reduction of 4-tert-butylcyclohexanone.[5] A similar trend is expected for the amine.

    • For the cis isomer (thermodynamic product): The cis isomer, with both the tert-amyl and amino groups in the equatorial position, is the thermodynamically more stable product. Using bulkier reducing agents that favor equatorial attack, or employing reaction conditions that allow for equilibration (e.g., higher temperatures or longer reaction times with certain catalysts), can increase the proportion of the cis isomer. The Leuckart reaction, for example, has been shown to produce a mixture of isomers with the axial amine being the major product, though the proportion of the equatorial isomer increases with the size of the amine.[6][7]

Question 4: What are the common side products in this reaction and how can I minimize them?

Answer: Besides the formation of diastereomers, other side reactions can occur:

  • Reduction of the Ketone to the Alcohol: If the reducing agent is too reactive or if imine formation is slow, the starting ketone can be reduced to the corresponding alcohol, 4-(2-methylbutan-2-yl)cyclohexan-1-ol.

    • Mitigation: Use a milder, imine-selective reducing agent like NaBH(OAc)₃.[1] Ensure a sufficient concentration of the amine source to promote imine formation.

  • Formation of Secondary Amines: The primary amine product can potentially react with another molecule of the ketone to form a secondary diamine.

    • Mitigation: Use a large excess of the ammonia source to outcompete the primary amine product for reaction with the ketone.

Parameter Recommendation for High Yield and Purity Rationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the imine intermediate, minimizing ketone reduction.
Amine Source Anhydrous ammonia in methanol or ammonium acetateProvides a high concentration of ammonia to drive imine formation.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE)Aprotic solvents that are compatible with NaBH(OAc)₃.
Temperature Room temperatureBalances reaction rate with minimizing side reactions.
Additives Molecular sievesRemoves water to shift the equilibrium towards imine formation.
Section 2: Purification and Salt Formation

Question 5: How can I effectively separate the cis and trans isomers of 4-(2-methylbutan-2-yl)cyclohexan-1-amine?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: While potentially effective, the similar polarity of the cis and trans isomers can make separation on a large scale difficult and resource-intensive.

  • Fractional Crystallization of Diastereomeric Salts: This is a highly effective and scalable method for separating diastereomeric amines.[8] The process involves reacting the mixture of cis and trans amines with a chiral acid to form diastereomeric salts. These salts will have different solubilities in a given solvent, allowing for their separation by crystallization.

    G start Mixture of cis and trans amines add_acid Add chiral resolving agent (e.g., (R)-(-)-Mandelic acid) start->add_acid salts Formation of diastereomeric salts: (cis-amine)·(R-acid) (trans-amine)·(R-acid) add_acid->salts crystallize Fractional Crystallization salts->crystallize less_soluble Less soluble salt crystallizes crystallize->less_soluble mother_liquor More soluble salt remains in solution crystallize->mother_liquor isolate_solid Isolate crystals less_soluble->isolate_solid isolate_liquid Isolate from mother liquor mother_liquor->isolate_liquid liberate_amine_solid Liberate free amine (e.g., with NaOH) isolate_solid->liberate_amine_solid liberate_amine_liquid Liberate free amine (e.g., with NaOH) isolate_liquid->liberate_amine_liquid pure_cis Pure cis-amine (example) liberate_amine_solid->pure_cis pure_trans Pure trans-amine (example) liberate_amine_liquid->pure_trans

    Figure 2: Workflow for diastereomeric salt resolution.

Question 6: What is a reliable protocol for the formation of the hydrochloride salt?

Answer: The formation of the hydrochloride salt is a standard procedure for the purification and stabilization of amines.

  • Protocol:

    • Dissolve the purified free amine in a suitable organic solvent, such as diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    This process not only provides a stable, crystalline solid but can also serve as a final purification step.

Experimental Protocols

Protocol 1: Reductive Amination of 4-(2-methylbutan-2-yl)cyclohexan-1-one
  • To a solution of 4-(2-methylbutan-2-yl)cyclohexan-1-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Add activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine as a mixture of diastereomers.

Protocol 2: Fractional Crystallization of Diastereomeric Salts
  • Dissolve the crude amine mixture (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).

  • In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (1S)-(+)-10-camphorsulfonic acid, 0.5 eq) in the same solvent, warming if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be necessary.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • The mother liquor can be processed separately to isolate the other diastereomer.

  • To liberate the free amine, suspend the purified diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is >10.

  • Extract the free amine with an organic solvent (e.g., diethyl ether or DCM), dry the organic layer, and concentrate to obtain the pure diastereomer.

References

  • Journal of the Chemical Society C: Organic. (1967). The Leuckart reaction with 4-t-butylcyclohexanone. [Link]

  • RSC Publishing. (n.d.). The Leuckart reaction with 4-t-butylcyclohexanone. Journal of the Chemical Society C: Organic. [Link]

  • Hey, D. G., et al. (1983). A convenient procedure for the preparation of secondary amines via a Leuckart-type reaction. Journal of the Chemical Society, Perkin Transactions 1, 1017-1023.
  • Creyghton, E. J., Ganeshie, S. D., & Bekkum, H. (1995). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • RSC Publishing. (n.d.). Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Journal of the Chemical Society, Chemical Communications. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]

  • The Organic Synthesis Archive. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... [Link]

  • National Center for Biotechnology Information. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(17), 6507–6514. [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Novak, M., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
  • SpectraBase. (n.d.). cis-4-tert-Butylcyclohexylamine. [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine. [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • PubMed. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(17), 6507-6514. [Link]

  • Brainly.com. (2016, July 13). Is cis 4-tert-butylcyclohexanol more polar than trans?. [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. [Link]

  • YouTube. (2020, March 18). 4-t-Butylcyclohexanol - J values. [Link]

  • NIST. (n.d.). 4-t-Butylcyclohexylamine. WebBook. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. [Link]

  • Quora. (2021, May 18). How to synthesize 4-tert-butylcyclohexanone. [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Welcome to the technical support center for the synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare 4-(2-methylbutan-2-yl)cyclohexan-1-amine?

The most prevalent and industrially scalable method for synthesizing 4-(2-methylbutan-2-yl)cyclohexan-1-amine is through the reductive amination of the corresponding ketone, 4-(2-methylbutan-2-yl)cyclohexan-1-one.[1][2] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[3][4][5]

The overall transformation can be visualized as follows:

G ketone 4-(2-methylbutan-2-yl)cyclohexan-1-one imine Intermediate Iminium Ion ketone->imine + Ammonia amine_source Ammonia Source (e.g., NH4OAc, NH3) amine_source->imine product 4-(2-methylbutan-2-yl)cyclohexan-1-amine imine->product + Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reducing_agent->product

Caption: General workflow for reductive amination.

This method is favored due to its operational simplicity and the availability of various selective reducing agents that can efficiently convert the imine to the amine without significantly reducing the starting ketone.[6][7]

Q2: Which reducing agent is optimal for the reductive amination of 4-(2-methylbutan-2-yl)cyclohexan-1-one?

The choice of reducing agent is critical for maximizing yield and minimizing side products. While several hydride reagents can be used, they differ in reactivity and selectivity.

Reducing AgentTypical Conditions & SolventsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol; pH ~6-7Highly selective for the iminium ion over the ketone.[5][6][7][8] Stable in mildly acidic conditions required for imine formation.[3]Highly toxic (releases HCN upon acidification).[7][9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE), THFMild and highly selective.[3][10] Does not require strict pH control. Less toxic than NaBH₃CN.[6]Moisture-sensitive. Acetic acid is a byproduct.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Less selective; can reduce the starting ketone to the corresponding alcohol, lowering the yield of the desired amine.[3][8] Often requires a two-step approach where the imine is formed first before adding the reductant.[6][10]
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas, Pd/C, PtO₂, or Raney Ni; Various solvents"Green" chemistry approach. Can be highly efficient.[3]Requires specialized high-pressure equipment. Catalyst may be pyrophoric. Can sometimes lead to over-alkylation or other side reactions.

For this specific synthesis, Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃) are generally the most effective choices for a one-pot reaction due to their high selectivity for the iminium ion intermediate.[4][6][9]

Q3: How is the final hydrochloride salt typically formed and purified?

Once the free amine is isolated and purified, it is converted to its hydrochloride salt to improve stability, handling, and often, crystallinity.[11][12] The process generally involves:

  • Dissolving the purified free amine in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.[13][14]

  • Adding a solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in dioxane, diethyl ether, or isopropanol) dropwise with stirring.[13] Using gaseous HCl is also an option but requires more specialized equipment.[15]

  • Precipitation of the hydrochloride salt, which is typically much less soluble in the organic solvent than the free amine.[13] The precipitation can often be induced or completed by cooling the mixture.

  • Isolation of the solid salt by filtration.

  • Washing the salt with a small amount of cold, anhydrous solvent to remove any residual impurities.

  • Drying the final product under vacuum to remove all traces of solvent.

Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if further purification is necessary.

Troubleshooting Guide

Problem: Consistently Low Yield (<60%)

A low overall yield is the most common issue. The problem can originate from several stages of the synthesis. This workflow can help diagnose the issue.

G start Low Yield Observed tlc_lcms Analyze crude reaction mixture by TLC/LC-MS start->tlc_lcms ketone_present Significant starting ketone remains? tlc_lcms->ketone_present Check composition alcohol_present Alcohol byproduct is major impurity? ketone_present->alcohol_present No sol_ketone Cause: Incomplete imine formation or reduction. Actions: 1. Ensure pH is mildly acidic (~6-7). 2. Increase reaction time or temperature. 3. Use a more reactive ammonia source (e.g., NH4OAc). ketone_present->sol_ketone Yes workup_issue Product lost during workup/purification? alcohol_present->workup_issue No sol_alcohol Cause: Ketone reduction by non-selective reagent. Actions: 1. Switch to a more selective reagent (NaBH3CN or NaBH(OAc)3). 2. If using NaBH4, allow imine to form completely before adding it. alcohol_present->sol_alcohol Yes sol_workup Cause: Amine is water-soluble or forms emulsions. Actions: 1. Saturate aqueous layer with NaCl before extraction. 2. Use a different extraction solvent (e.g., DCM, EtOAc). 3. Perform multiple extractions (3-4 times). workup_issue->sol_workup Yes success Yield Improved sol_ketone->success sol_alcohol->success sol_workup->success

Sources

Optimization

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride degradation pathways and stability issues

<Technical Support Center Introduction Welcome to the technical support guide for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Introduction

Welcome to the technical support guide for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways and stability challenges associated with this novel primary amine compound. As there is limited specific literature on this exact molecule, this guide is built upon established principles of organic chemistry, extensive data on analogous cyclohexylamine structures, and standard pharmaceutical stability testing protocols. Our goal is to empower you to anticipate challenges, troubleshoot issues, and design robust experimental plans.

Frequently Asked Questions (FAQs)

General Stability & Handling

Q1: What are the primary stability concerns for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride?

A1: As a primary aliphatic amine hydrochloride salt, the main stability concerns are:

  • Oxidative Degradation: The primary amine functional group is susceptible to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of imines, ketones, and other related impurities.[1][2]

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere. This can lead to physical changes (caking, deliquescence) and can accelerate chemical degradation by providing a medium for reactions.

  • pH-Dependent Degradation: In solution, the stability of the amine can be highly dependent on pH. The protonated ammonium salt form is generally more stable against oxidation than the free base form.

  • Formation of Heat Stable Salts: In solution, particularly during prolonged heating or in the presence of acidic contaminants, non-regenerable heat stable salts can form, leading to a loss of the active compound.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To mitigate the risks outlined above, we recommend the following storage conditions:

  • Temperature: Store in a cool, controlled environment (e.g., 2-8 °C or 20-25 °C, depending on long-term stability data). Avoid high temperatures, as thermal degradation can occur.[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Moisture: Store in a tightly sealed container with a desiccant to protect from moisture.

  • Light: Protect from light by using amber vials or storing in a dark location to prevent photodegradation.

Q3: Is the hydrochloride salt form more stable than the free base?

A3: Yes. Converting an amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance stability and improve handling properties.[7][8] The salt form is generally more crystalline, less volatile, and less susceptible to oxidative degradation compared to the corresponding free base because the lone pair of electrons on the nitrogen is protonated.

Degradation Pathways & Mechanisms

Q4: What are the most likely chemical degradation pathways?

A4: Based on the structure—a primary amine on a cyclohexane ring—the most probable degradation pathways are:

  • Oxidative Deamination: This is a major pathway for primary amines.[1][9] The amine can be oxidized to an imine intermediate, which is then hydrolyzed to form the corresponding ketone, 4-(2-methylbutan-2-yl)cyclohexan-1-one, and ammonia. This process can be catalyzed by metal ions.[2]

  • Photodegradation: While saturated amines do not absorb UV light strongly in the tropospheric range, they can still undergo photochemical degradation, often initiated by radicals.[10][11] This can lead to complex reaction mixtures.

  • Reaction with Excipients: In a formulation, the primary amine can react with common excipients. For example, it can undergo a Maillard reaction with reducing sugars (e.g., lactose) or react with aldehyde impurities often found in polymers like polyethylene glycol (PEG).

Below is a diagram illustrating the most probable oxidative degradation pathway.

G cluster_main Predicted Oxidative Degradation Pathway Parent 4-(2-methylbutan-2-yl)cyclohexan-1-amine (Parent Compound) Imine 4-(2-methylbutan-2-yl)cyclohexan-1-imine (Intermediate) Parent->Imine Oxidation [O2, Metal Ions, Light] Ketone 4-(2-methylbutan-2-yl)cyclohexan-1-one (Degradant) Imine->Ketone Hydrolysis [+H2O] Ammonia Ammonia (NH3) Imine->Ammonia Hydrolysis [+H2O]

Caption: Predicted oxidative deamination pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Appearance of a new, more polar peak in reverse-phase HPLC. Formation of highly oxidized species or salt-related impurities.1. Check pH: Ensure the pH of your mobile phase and sample diluent is acidic (e.g., pH 2.5-4) to keep the amine protonated and improve peak shape. 2. Analyze for Heat Stable Salts: Use an ion chromatography method to check for the accumulation of non-volatile anions.[4][12]
Appearance of a new, less polar peak in reverse-phase HPLC. Oxidative deamination to the corresponding ketone or imine.1. Confirm Identity: Use LC-MS to check if the molecular weight of the new peak matches the predicted ketone degradant (4-(2-methylbutan-2-yl)cyclohexan-1-one). 2. Perform Forced Oxidation: Spike a sample with a small amount of H₂O₂ and see if the peak increases, confirming its oxidative origin.[2]
Poor peak shape (tailing) in HPLC analysis. Secondary interactions between the basic amine and residual silanols on the silica-based column.1. Lower Mobile Phase pH: Use a mobile phase with a pH around 3 to ensure the amine is fully protonated. 2. Add an Amine Blocker: Add a competing amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). 3. Use a Modern Column: Employ a column with high-purity silica and end-capping designed for basic compounds.
Physical changes in the solid powder (e.g., caking, discoloration). 1. Hygroscopicity: Absorption of atmospheric moisture. 2. Oxidation: Slow oxidation on the surface, potentially catalyzed by light or trace metals.1. Measure Water Content: Use Karl Fischer titration to determine the water content of the material. 2. Control Storage: Immediately move the material to a desiccator or glovebox with an inert atmosphere and protect it from light.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Workflow Diagram:

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions (Parallel Experiments) Start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C in solution) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by LC-MS/DAD Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze End Identify Degradants & Assess Mass Balance Analyze->End

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL. A suitable solvent is often a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2-8 hours (base degradation is often faster).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial at 80°C for 72 hours.

  • Photostability: Expose the solid powder and a solution of the compound to light as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Identify peaks corresponding to degradation products and assess peak purity. Calculate the mass balance to ensure all major components are accounted for.

References

A complete list of sources cited in this document is provided below for verification and further reading.

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. [Link]

  • Al-Absi, R., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Worley, C., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications. [Link]

  • Rosenau, T., et al. (1987). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. [Link]

  • Sexton, A., et al. (2010). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Iwaki, H., et al. (1999). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. PMC - NIH. [Link]

  • NyZ12 Gene Cluster Identification and Functional Analysis for Cyclohexylamine Degradation in Pseudomonas plecoglossicida. (2008). SpringerLink. [Link]

  • Iwaki, H., et al. (1999). Biodegradation of cyclohexylamine by Brevibacterium oxydans IH-35A. PubMed. [Link]

  • Standard Test Method for Heat Stable Amine Salts. Scribd. [Link]

  • Zhou, X. (2001). Cyclohexylsulfamate Degradation Pathway. Eawag-BBD. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Liu, Y., et al. (2023). The proposed pathway for cyclohexylamine and cyclohexanol degradation in TYUT067. ResearchGate. [Link]

  • Grob, C. A., & Schiess, P. W. (1962). THE PHOTOCHEMICAL DECOMPOSITION OF AMINES AND THE PHOTOCHEMICAL INTERACTION OF AMINES AND ETHYLENE. Journal of the American Chemical Society. [Link]

  • Choudhary, A. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. [Link]

  • Mondal, J. K. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link]

  • Habibi, N., et al. (2006). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research. [Link]

  • Karl, M., et al. (2012). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]

  • Mondal, J. K. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]

  • Ghosh, S. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • Sheilan, M. (2003). Chemical analysis in amine system operations. EPTQ. [Link]

  • LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Li, S., & Prisinzano, T. E. (2015). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

  • Cirri, M., et al. (2012). Diclofenac salts, part 7: are the pharmaceutical salts with aliphatic amines stable?. PubMed. [Link]

  • Karl, M., et al. (2012). Atmospheric Degradation of Amines (ADA). ResearchGate. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Welcome to the technical support center for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges encountered during experimental work with this compound. This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols for more complex issues.

Introduction to 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a primary amine salt. The structure, characterized by a bulky, non-polar tert-amyl group and a cyclohexane ring, suggests significant hydrophobicity. While forming a hydrochloride salt is a common strategy to enhance the aqueous solubility of amine-containing compounds, molecules with substantial hydrophobic regions can still present considerable solubility challenges.[1] This guide will walk you through understanding and addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride not dissolving in water?

A1: The limited aqueous solubility is likely due to the compound's significant hydrophobic character conferred by the tert-amyl and cyclohexyl groups. While the hydrochloride salt form aids solubility, it may not be sufficient to overcome the hydrophobicity of the parent molecule, especially at neutral pH.

Q2: I've tried dissolving the compound in water with vigorous vortexing and heating, but it's still not fully dissolved. What should I do next?

A2: Gentle heating and vortexing can help, but may not be enough. The next logical step is to adjust the pH of your aqueous solution. Lowering the pH will further favor the protonated, more soluble form of the amine. If pH adjustment is not suitable for your experiment, consider using co-solvents or surfactants.

Q3: Will changing the salt form of the compound improve its solubility?

A3: While different salt forms can have varying solubilities, the hydrochloride salt is a common choice for basic compounds. Exploring other salt forms can be a complex process and is typically considered a more advanced strategy in drug development. For initial lab-scale experiments, optimizing the formulation of the existing hydrochloride salt is usually more practical.

Q4: Can I use DMSO to dissolve the compound?

A4: Yes, 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO). However, be mindful of the downstream application, as DMSO can be incompatible with certain biological assays or may precipitate out when added to an aqueous buffer.

In-Depth Troubleshooting Guides

Guide 1: Solubility Enhancement through pH Adjustment

The Principle: The solubility of amine hydrochlorides is highly dependent on pH. The amine group exists in equilibrium between its protonated (charged) and deprotonated (neutral) forms. The charged, protonated form is significantly more soluble in aqueous solutions. By lowering the pH, you shift the equilibrium towards the protonated form, thereby increasing solubility.[2][3]

Troubleshooting Workflow:

start Start: Insoluble Compound in Water prepare_buffers Prepare a series of acidic buffers (e.g., pH 2, 4, 6) start->prepare_buffers test_solubility Test solubility in each buffer prepare_buffers->test_solubility check_solubility Is solubility sufficient? test_solubility->check_solubility ph_incompatible Is the required pH compatible with your experiment? check_solubility->ph_incompatible Yes next_guide Proceed to Co-solvent or Surfactant methods check_solubility->next_guide No success Success: Use the optimal pH buffer ph_incompatible->success Yes ph_incompatible->next_guide No

Workflow for pH Adjustment.

Experimental Protocol:

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Solubility Testing: Add a known excess amount of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.

  • Determine Optimal pH: Identify the lowest pH that provides the desired solubility and is compatible with your experimental system.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

The Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Considerations for Co-solvent Selection:

Co-solventProperties & Considerations
Ethanol Good solubilizing power for many organic molecules. Can sometimes cause protein precipitation at high concentrations.
Propylene Glycol A versatile solvent, often used in parenteral formulations.
Polyethylene Glycol (PEG 300/400) Low molecular weight PEGs are liquid and have excellent solubilizing capacity. Generally considered biocompatible.
DMSO A very strong organic solvent, but can have toxic effects in some biological systems and may not be suitable for all applications.

Experimental Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental setup.

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water (or buffer) mixtures in varying ratios (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Determine the solubility of your compound in each mixture using the method described in the pH adjustment protocol.

  • Optimize Concentration: Identify the lowest concentration of co-solvent that achieves the desired solubility while minimizing potential adverse effects on your experiment.

Guide 3: Employing Surfactants to Improve Solubility

The Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[5][6][7]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80) Non-ionic0.1% - 2% (w/v)
Polysorbate 20 (Tween® 20) Non-ionic0.1% - 2% (w/v)
Sodium Dodecyl Sulfate (SDS) Anionic0.1% - 1% (w/v)
Cremophor® EL Non-ionic0.5% - 5% (w/v)

Experimental Protocol:

  • Surfactant Selection: Choose a surfactant that is appropriate for your application. Non-ionic surfactants are generally preferred for biological experiments due to their lower toxicity.

  • Prepare Surfactant Solutions: Prepare solutions of the selected surfactant in water or a suitable buffer at concentrations above and below its CMC.

  • Solubility Measurement: Determine the solubility of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride in each surfactant solution.

  • Identify Optimal Surfactant and Concentration: Select the surfactant and concentration that provides the best solubility enhancement without interfering with your assay.

Guide 4: Advanced Formulation Strategies

For more persistent solubility issues, particularly in the context of drug development, advanced formulation strategies may be necessary.

1. Solid Dispersions:

The Principle: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often a polymer. This can lead to the drug being in an amorphous (non-crystalline) state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[8][9][10]

Workflow for Preparing Solid Dispersions:

start Select Drug and Carrier (e.g., PVP, HPMC) solvent_evap Solvent Evaporation Method start->solvent_evap melt_ext Melt Extrusion Method start->melt_ext dissolve Dissolve drug and carrier in a common solvent solvent_evap->dissolve evaporate Evaporate the solvent dissolve->evaporate solid_dispersion Obtain Solid Dispersion evaporate->solid_dispersion characterize Characterize (DSC, XRD) solid_dispersion->characterize

Methods for Preparing Solid Dispersions.

2. Particle Size Reduction (Micronization):

The Principle: Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[11][12][13][14][15] This is a physical modification and does not change the intrinsic solubility of the compound.

Common Techniques:

  • Jet Milling: Uses high-velocity gas to cause particle-on-particle collisions.

  • Ball Milling: Uses grinding media in a rotating chamber to break down particles.

  • Wet Milling: Grinding the particles in a liquid suspension, which can prevent issues with dust and thermal degradation.[12]

Stability Considerations

When developing a formulation to improve solubility, it is crucial to assess the stability of the compound under the new conditions. According to ICH guidelines, stability studies should be conducted to evaluate how the quality of a drug substance changes over time under the influence of environmental factors like temperature and humidity.[16][17][18][19][20]

Conclusion

Overcoming the solubility challenges of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride requires a systematic approach. By starting with simple pH adjustments and progressing to the use of co-solvents, surfactants, and more advanced formulation techniques, researchers can successfully prepare solutions suitable for their experimental needs. It is essential to understand the underlying scientific principles of each method to make informed decisions and to ensure the integrity of the experimental results.

References

  • PharmaCompass. (n.d.). API Particle Size Reduction | Micronization & Milling | CDMO.
  • Pharmaceutical Ingredient Particle Size Reduction for Drug Performance. (n.d.). Retrieved from a relevant pharmaceutical industry website.
  • Using Micronization to Reduce API Particle Size. (n.d.). Pharmaceutical Technology.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Veranova. (n.d.).
  • SciSpace. (2012).
  • TSI Journals. (2022). Selection of Size Reduction Technique in API (Pharmaceutical) Industry.
  • Scholars Research Library. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • SciSpace. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ResearchGate. (2019).
  • WHO. (n.d.). Annex 10 - ICH.
  • Journal of Advanced Pharmacy Education and Research. (n.d.).
  • ResearchGate. (n.d.).
  • Lund University Publications. (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ICH. (n.d.). Q1A(R2) Guideline.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). AJPTI.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2017).
  • JOCPR. (2024).
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • ResearchGate. (2025). Solvent selection for pharmaceuticals.
  • PMC - NIH. (n.d.).
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • BOC Sciences. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.

Sources

Optimization

Technical Support Center: Purification of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

Welcome to the technical support guide for the purification of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar substituted cyclohexylamine hydrochlorides. While specific literature on this exact molecule is limited, the principles and troubleshooting steps outlined here are derived from extensive experience with this class of compounds and are grounded in fundamental organic chemistry.

The primary challenges in purifying this compound often revolve around its diastereomeric nature, the physical properties of the hydrochloride salt, and the removal of synthesis-related impurities. This guide provides a structured, problem-solving approach to navigate these common hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Question 1: My recrystallization attempt resulted in an oil or a sticky solid instead of fine crystals. What's going wrong and how can I fix it?

Answer: This phenomenon, known as "oiling out," is a common frustration during the crystallization of organic salts.[1][2] It typically occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated before reaching the optimal temperature for crystal nucleation. Instead of forming an ordered crystal lattice, the compound separates as a liquid phase.

Causative Factors:

  • High Impurity Load: Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures. Amine hydrochlorides can be particularly challenging due to their polarity.[3]

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to align into a crystal lattice.

Step-by-Step Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more by volume) of the hot solvent to slightly decrease the saturation level.[1]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.[1]

  • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, clear solution to initiate nucleation.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for crystal nucleation to begin.[1]

  • Employ a Solvent/Anti-Solvent System: If a single solvent fails, a binary system is often effective. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., isopropanol, methanol) where it is very soluble. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, hexanes) in which the compound is insoluble, until the solution becomes faintly cloudy (turbid).[3][4] Re-heat gently until the solution is clear again, and then allow it to cool slowly.

Question 2: My NMR/HPLC analysis shows a mixture of cis and trans diastereomers. How can I separate them?

Answer: The presence of two substituents on the cyclohexane ring (at C1 and C4) creates two diastereomers: cis and trans. These are distinct chemical compounds with different physical properties, but their structural similarity can make separation challenging.

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} caption { label="Decision workflow for diastereomer separation."; fontcolor="#5F6368"; fontsize=12; } /dot Caption: Decision workflow for diastereomer separation.

Recommended Separation Strategies:

  • Fractional Crystallization (for the Hydrochloride Salt): This is the most operationally simple method if it works. The trans isomer of a 1,4-disubstituted cyclohexane is typically more thermodynamically stable and often possesses higher symmetry, which can lead to better packing in a crystal lattice and thus lower solubility than the cis isomer.

    • Protocol: Perform a careful recrystallization as described in Question 1, using a solvent system identified through screening. The first crop of crystals that forms may be significantly enriched in the less soluble diastereomer. Analyze the crystals and the mother liquor by HPLC or NMR to assess the degree of separation. Multiple recrystallizations may be necessary. A patent for separating cyclohexanediamine isomers highlights converting them to dihydrochlorides in methanol to precipitate the trans isomer, a principle that may be applicable here.[5]

  • Silica Gel Chromatography (for the Free Base): This is often the most reliable method. The free amine is less polar than the salt and more amenable to chromatography.

    • Protocol:

      • Convert to Free Base: Dissolve the hydrochloride salt mixture in water and basify to a pH > 12 with NaOH. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

      • Select a Solvent System: The two diastereomers will have slightly different polarities. Use Thin Layer Chromatography (TLC) to find a mobile phase that gives good separation (a ΔRf of >0.2 is ideal). Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate containing 1-2% triethylamine (to prevent the amine from streaking on the acidic silica gel).

      • Run the Column: Pack a silica gel column and elute with the optimized solvent system to separate the two isomers.

Question 3: I suspect my product is contaminated with the starting material, 4-(2-methylbutan-2-yl)cyclohexan-1-one. How can I remove it?

Answer: This is a common issue if the reductive amination reaction did not go to completion. Fortunately, the basicity of your amine product provides a straightforward chemical handle for separation from the neutral ketone starting material.

Acid-Base Extraction Protocol:

  • Dissolve the crude hydrochloride salt in a minimal amount of water or brine.

  • Add an organic solvent such as ethyl acetate or diethyl ether.

  • Make the aqueous layer strongly basic (pH > 12) by adding 2M NaOH solution. This deprotonates your amine hydrochloride (R-NH₃⁺Cl⁻) to the free amine (R-NH₂), which will partition into the organic layer. The neutral ketone will also partition into the organic layer.

  • Separate the layers. Now, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate your basic amine (R-NH₂ → R-NH₃⁺), pulling it back into the aqueous layer. The unreacted ketone, being non-basic, will remain in the organic layer.

  • Discard the organic layer containing the ketone.

  • Collect the acidic aqueous layer, basify it again with NaOH, and extract your now-pure free amine with a fresh portion of organic solvent. Dry and evaporate the solvent to recover the purified free base, which can then be converted back to the hydrochloride salt if desired.

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} caption { label="Workflow for acid-base extraction to remove ketone impurity."; fontcolor="#5F6368"; fontsize=12; } /dot Caption: Workflow for acid-base extraction to remove ketone impurity.

Frequently Asked Questions (FAQs)

What are the key structural features of 4-(2-methylbutan-2-yl)cyclohexan-1-amine that influence its purification?

The molecule has two key features:

  • A Bulky Alkyl Group: The 4-position is substituted with a tert-amyl group (2-methylbutan-2-yl). In the stable chair conformation of the cyclohexane ring, this bulky group will strongly prefer to be in the equatorial position to minimize steric strain.

  • Diastereomerism: Because the amine group at C1 can be either on the same side of the ring as the alkyl group (cis) or on the opposite side (trans), two diastereomers exist. The trans isomer, with both bulky groups in the equatorial position, is generally the more thermodynamically stable product. The purification strategy must account for the potential presence of the cis isomer.

What is the best analytical technique to assess the purity and diastereomeric ratio?

A combination of techniques is ideal for a comprehensive assessment.

Analytical TechniqueInformation ProvidedKey Considerations
¹H NMR Structural confirmation, presence of impurities, and diastereomeric ratio.The axial and equatorial protons on the cyclohexane ring will have different chemical shifts and coupling constants, allowing for differentiation of cis and trans isomers.
¹³C NMR Confirms the number of unique carbons, useful for identifying isomeric purity.Can help confirm the presence of two distinct diastereomers if both are present in significant quantities.
HPLC Quantitative purity assessment and separation of diastereomers.A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point. Derivatization may be required for UV detection if the amine lacks a chromophore.[6][7]
GC-MS Purity assessment and identification of volatile impurities.The analysis should be performed on the more volatile free base, not the hydrochloride salt. It can readily identify residual ketone.
Melting Point A sharp melting point is a good indicator of high purity.A broad melting range often suggests the presence of impurities or a mixture of diastereomers.
What are the best practices for choosing a recrystallization solvent for an amine hydrochloride salt?

Amine hydrochlorides are polar salts, which dictates the choice of solvents. The goal is to find a solvent where the compound is soluble when hot but sparingly soluble when cold.[8]

Solvent ClassExamplesSuitabilityRationale
Alcohols Isopropanol, Ethanol, MethanolExcellent (Primary Choice) Their polarity is well-suited to dissolving the salt at elevated temperatures. Isopropanol is often preferred over ethanol or methanol as salts tend to be slightly less soluble in it, facilitating crystallization upon cooling.[3]
Ketones AcetoneGood (Often as an anti-solvent or wash) Less polar than alcohols. Can be useful for precipitating the salt from a more polar solvent or for washing the final crystals to remove less polar impurities.[3]
Ethers Diethyl Ether, MTBEPoor (Used as anti-solvents) Generally too non-polar to dissolve the salt, making them ideal for use as anti-solvents to induce precipitation.[9]
Hydrocarbons Hexanes, HeptanePoor (Used as anti-solvents) Highly non-polar, useful for precipitating the product from a solution or for washing away greasy, non-polar impurities.[3]
Water H₂OUse with Caution Many amine hydrochlorides are highly soluble in water even when cold, which can lead to poor recovery.[4] However, for very impure samples, it can be a good initial solvent before adding an organic anti-solvent.

General Strategy: Start by screening isopropanol and ethanol. If the compound is too soluble, try a mixture of isopropanol and a less polar solvent like ethyl acetate or acetone.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Various Authors. (2015). HPLC/DAD Assay of Cyclohexanamine as Related Impurity in Glipizide Through Derivatization with o-Phtaldialdehyde. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Zahradníčková, H., et al. (1990). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

  • Pazdera, J., et al. (2020). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Dalvi, S. S., et al. (2022). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. SOP: CRYSTALLIZATION. Available at: [Link]

  • Mycroft, C. I., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. Available at: [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons. (General reference, no direct link available).
  • U.S. Patent US3880925A. (1975). Separation and purification of cis and trans isomers. Google Patents.

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

This technical support guide provides in-depth answers, troubleshooting advice, and validated protocols for the analytical method development of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride and its impurities....

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth answers, troubleshooting advice, and validated protocols for the analytical method development of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride and its impurities. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each step, ensuring robust and reliable method development.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient the analyst before beginning method development.

Q1: What are the primary analytical challenges associated with 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride?

A1: The primary challenges stem from the molecule's structure:

  • Lack of a UV Chromophore: As a saturated aliphatic amine, the molecule does not absorb ultraviolet (UV) light strongly, making detection by standard HPLC-UV detectors inefficient and insensitive.

  • High Basicity (pKa ≈ 10.6): The primary amine group is strongly basic. On traditional silica-based HPLC columns, this can lead to strong, undesirable interactions with acidic silanol groups on the stationary phase surface, resulting in severe peak tailing.

  • Presence of Stereoisomers: The molecule has two stereocenters on the cyclohexane ring, leading to the potential for cis and trans diastereomers. Depending on the synthetic route, controlling or separating these isomers is critical.

  • Potential for Volatile and Non-Volatile Impurities: The manufacturing process can introduce a range of impurities, from residual starting materials and reagents to byproducts like ketones or over-alkylated species.[1]

Q2: What is the recommended starting point for HPLC method development?

A2: Given the lack of a UV chromophore, a universal detection technique is highly recommended. The ideal starting point is a Reversed-Phase HPLC (RP-HPLC) method coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) . If these are unavailable, Evaporative Light Scattering Detection (ELSD) is a viable alternative. For the column and mobile phase, begin with:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. The low pH (around 2.5-3.0) is crucial to protonate the amine analyte and suppress the ionization of residual silanols, which dramatically improves peak shape.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid used in Mobile Phase A.

  • Gradient: A generic screening gradient (e.g., 5% to 95% B over 15 minutes) is a good starting point to elute all potential impurities.

Q3: Can Gas Chromatography (GC) be used for impurity profiling?

A3: Yes, GC is an excellent technique, particularly for identifying volatile impurities, starting materials, or residual solvents. However, direct injection of the amine hydrochloride salt is not feasible. Two approaches are common:

  • Free-Basing: The sample is dissolved and basified (e.g., with NaOH) and the free amine is extracted into an organic solvent (e.g., dichloromethane or MTBE) for injection.

  • Derivatization: To improve volatility and peak shape, the free amine can be derivatized (e.g., silylation with BSTFA or acylation with trifluoroacetic anhydride). This is often the more robust approach.[2][3] GC-MS is particularly powerful for identifying unknown impurities based on their fragmentation patterns.[4][5]

Q4: How should I approach the development of a stability-indicating method?

A4: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from all its potential degradation products.[6][7] The development requires performing forced degradation studies as mandated by ICH guidelines.[8] The API should be subjected to stress conditions including:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Stress: (e.g., 105 °C)

  • Photolytic Stress: (e.g., ICH-compliant light exposure)

The goal is to achieve 5-20% degradation. The developed chromatographic method must then demonstrate baseline separation between the intact API peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector (if derivatized) or MS detector is essential to confirm specificity.[9]

Section 2: HPLC Method Development & Troubleshooting Guide

This section provides solutions to common problems encountered during HPLC analysis.

Problem: My main analyte peak shows significant tailing (Asymmetry > 1.5).

  • Cause & Scientific Rationale: This is the most common issue for basic analytes. The protonated amine (-NH₃⁺) is electrostatically attracted to deprotonated, acidic silanol groups (-SiO⁻) on the surface of silica-based columns. This secondary interaction is stronger than the desired hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind, creating a "tail."

  • Solutions:

    • Lower the Mobile Phase pH: Use an acidic modifier like formic acid or TFA to bring the pH to ~2.5-3.0. At this pH, the analyte is fully protonated (-NH₃⁺), but more importantly, the silanols are protonated (-SiOH) and neutral, eliminating the secondary ionic interaction.

    • Use a Modern, End-capped Column: Columns marketed as "high-purity" or "base-deactivated" have undergone extensive end-capping to shield the residual silanols. Hybrid particle columns (e.g., Waters BEH, Agilent Poroshell HPH) are also more resistant to basic compounds.

    • Increase Buffer Concentration: A higher concentration of buffer ions (e.g., 20-50 mM ammonium formate) can help shield the silanol sites and improve peak shape.

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative separation mode for such polar compounds and often provides excellent peak shapes for bases.

Problem: I cannot get a sufficient signal using a standard UV detector.

  • Cause & Scientific Rationale: The analyte lacks a chromophore (a part of the molecule that absorbs UV/Vis light, typically an aromatic ring or conjugated double bonds). Without a chromophore, there is nothing to detect via UV absorbance.

  • Solutions:

    • Employ a Universal Detector: This is the preferred approach.

      • Mass Spectrometry (MS): The most specific and sensitive option. It provides mass information for peak identification.

      • Charged Aerosol Detector (CAD): Excellent for quantitative analysis of non-volatile analytes. Response is relatively uniform regardless of structure.

      • Evaporative Light Scattering Detector (ELSD): Another good option, though generally less sensitive than CAD and can have a non-linear response.

    • Pre-column or Post-column Derivatization: If a universal detector is not available, the amine can be reacted with a derivatizing agent that attaches a strongly UV-absorbent or fluorescent tag. A common agent is dansyl chloride.[2] This adds complexity and potential for side-reactions but enables use of standard detectors.

Problem: How do I separate the cis and trans isomers?

  • Cause & Scientific Rationale: Cis and trans diastereomers have different 3D shapes. The trans isomer is generally more linear and less polar than the bent cis isomer. This difference in shape and polarity can be exploited for chromatographic separation.

  • Solutions:

    • Optimize RP-HPLC Conditions: Often, the two isomers will have slightly different retention times on a C18 column.

      • Try Different Organic Modifiers: Switching from acetonitrile to methanol can alter selectivity, as methanol is a better hydrogen-bond donor and may interact differently with the isomers.

      • Lower the Temperature: Running the column at a lower temperature (e.g., 25°C instead of 40°C) can enhance the subtle interaction differences and improve resolution.

      • Screen Different Stationary Phases: A phenyl-hexyl or a PFP (pentafluorophenyl) column offers different selectivity mechanisms (π-π interactions) compared to a C18 and may resolve the isomers more effectively.

Workflow for HPLC Method Development

MethodDevWorkflow cluster_prep Phase 1: Initial Assessment cluster_method Phase 2: Method Selection cluster_opt Phase 3: Optimization & Troubleshooting cluster_val Phase 4: Validation A Analyte Properties: - No UV Chromophore - Basic (pKa ~10.6) - Isomers Possible B Choose Detector A->B C Universal Detector (MS, CAD, ELSD) B->C Recommended D Derivatization + UV/FLD B->D Alternative E Select Column & Mobile Phase C->E D->E F C18 Column Low pH (0.1% FA) ACN/Water Gradient E->F G Initial Run: Evaluate Peak Shape & Resolution F->G H Peak Tailing? G->H I Lower pH Change Column Increase Buffer H->I Yes J Isomers Resolved? H->J No I->G K Change Organic Modifier Lower Temperature Screen Columns J->K No L Method Optimized J->L Yes K->G M Forced Degradation (Stability Indicating?) L->M N Validate per ICH Q2(R1): Specificity, Linearity, Accuracy, Precision M->N ForcedDegradation cluster_stress Stress Conditions A Prepare API Stock Solution (e.g., 1 mg/mL in Diluent) B Aliquot into 5 Vials (Acid, Base, Peroxide, Heat, Light) A->B C Add Stressor to each Vial B->C D Acid: Add 0.1 M HCl Heat at 60°C C->D E Base: Add 0.1 M NaOH Heat at 60°C C->E F Oxidation: Add 3% H₂O₂ Keep at RT C->F G Thermal: Dry Heat (Solid State) C->G H Photo: ICH Light Box (Solution & Solid) C->H I Monitor Degradation (Target 5-20%) D->I E->I F->I G->I H->I J Neutralize Acid/Base Samples (if necessary) I->J K Analyze All Samples by HPLC (along with unstressed control) J->K L Evaluate Chromatograms K->L M Are all degradation peaks resolved from the API peak? (Rs > 1.5) L->M N Method is Stability-Indicating M->N Yes O Re-optimize Method: - Adjust Gradient Slope - Change Mobile Phase/Column M->O No

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This guide, designed by a Senior Applic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during the scale-up of this synthesis. The information is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

I. Synthesis Overview and Key Challenges

The synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a multi-step process that involves the formation of a substituted cyclohexanone followed by reductive amination and salt formation. The primary challenges in scaling up this synthesis often revolve around achieving high conversion rates, minimizing by-product formation, and ensuring the purity of the final product, particularly given the steric hindrance of the tertiary amyl group.

II. Troubleshooting Guide

This section is designed to address specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 4-(2-methylbutan-2-yl)cyclohexanone

The most common route to the ketone precursor is through the Friedel-Crafts alkylation of phenol with a suitable C5 alkene (e.g., 2-methyl-2-butene or 2-methyl-1-butene) or tert-amyl alcohol, followed by catalytic hydrogenation.[1]

Problem 1: Low Yield of 4-(2-methylbutan-2-yl)phenol during Friedel-Crafts Alkylation

Potential Cause Proposed Solution Scientific Rationale
Catalyst Inactivity Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst like an acidic zeolite.[2]Lewis acids are susceptible to deactivation by moisture. Solid acid catalysts can offer better handling and recyclability.
Suboptimal Reaction Temperature Optimize the reaction temperature. For many Friedel-Crafts alkylations, a temperature range of 0-50 °C is a good starting point.The reaction is exothermic. Insufficient cooling can lead to side reactions and catalyst degradation, while too low a temperature can slow the reaction rate excessively.
Carbocation Rearrangement Use a milder Lewis acid or a solid acid catalyst to minimize carbocation rearrangements.Strong Lewis acids can promote rearrangements of the carbocation intermediate, leading to a mixture of isomers.[3]
Polyalkylation Use a large excess of phenol relative to the alkylating agent.The alkylated phenol is more nucleophilic than phenol itself, making it prone to further alkylation. Using an excess of phenol favors mono-alkylation.[4]

Problem 2: Incomplete Hydrogenation of 4-(2-methylbutan-2-yl)phenol to 4-(2-methylbutan-2-yl)cyclohexanone

Potential Cause Proposed Solution Scientific Rationale
Catalyst Poisoning or Deactivation Ensure the starting material is free of sulfur compounds or other catalyst poisons. Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.Catalysts for hydrogenation are sensitive to impurities that can block active sites.[5]
Insufficient Hydrogen Pressure or Agitation Increase the hydrogen pressure within safe limits of the reactor. Ensure vigorous stirring to maintain good catalyst suspension and gas-liquid mass transfer.Adequate hydrogen availability at the catalyst surface is crucial for the reaction to proceed to completion.
Suboptimal Temperature Optimize the reaction temperature. A typical range for phenol hydrogenation is 80-150 °C.[5][6]The reaction rate is temperature-dependent, but excessively high temperatures can lead to side reactions like hydrogenolysis.
Formation of 4-(2-methylbutan-2-yl)cyclohexanol Use a catalyst system that favors ketone formation, such as a dual catalyst system of Pd/C with a Lewis acid.[7]The cyclohexanol is a common by-product of over-reduction. A Lewis acid can help to inhibit the further hydrogenation of the desired cyclohexanone.[7]
Step 2: Reductive Amination of 4-(2-methylbutan-2-yl)cyclohexanone

This step typically involves the reaction of the ketone with an ammonia source in the presence of a reducing agent to form the primary amine.

Problem 3: Low Conversion of the Ketone to the Primary Amine

Potential Cause Proposed Solution Scientific Rationale
Inefficient Imine Formation Use a dehydrating agent, such as molecular sieves, or azeotropic removal of water to drive the equilibrium towards imine formation.[8]The formation of the imine intermediate from the ketone and ammonia is a reversible reaction.[9] Removing water shifts the equilibrium to the product side.
Steric Hindrance Increase the reaction time and/or temperature. Consider using a more reactive ammonia source, such as ammonium chloride with a non-nucleophilic base like triethylamine.[10]The bulky tert-amyl group can sterically hinder the approach of the ammonia nucleophile to the carbonyl carbon.[11][12]
Weak Reducing Agent Use a suitable reducing agent. For laboratory scale, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective.[8] For scale-up, catalytic hydrogenation is often preferred.The choice of reducing agent is critical. NaBH(OAc)₃ is often preferred for its selectivity and milder nature.[8]
Catalyst Inhibition (for Catalytic Hydrogenation) Use a higher catalyst loading or a more robust catalyst. Perform the reaction in a two-step process: first form the imine, then add the catalyst and hydrogenate.The amine product can sometimes inhibit the catalyst.[13]

Problem 4: Formation of Secondary Amine By-products (Over-alkylation)

Potential Cause Proposed Solution Scientific Rationale
Reaction of Primary Amine with Ketone Use a large excess of the ammonia source. Control the addition of the reducing agent to keep the concentration of the primary amine low until the ketone is consumed.The primary amine product can react with the remaining ketone to form a secondary amine.[10]
High Reaction Temperature Optimize the reaction temperature to favor the formation of the primary amine without promoting the secondary amine formation.Higher temperatures can increase the rate of the undesired over-alkylation reaction.
Step 3: Formation and Purification of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt and subsequent purification.

Problem 5: Difficulty in Crystallizing the Hydrochloride Salt

Potential Cause Proposed Solution Scientific Rationale
Inappropriate Solvent System Screen various solvent systems for crystallization. Good starting points for cyclohexylamine hydrochlorides include isopropanol/acetone, ethanol/diethyl ether, or methanol/MTBE.[14][15]The solubility of the salt is highly dependent on the polarity of the solvent system. A good system will have the salt be soluble at high temperatures and insoluble at low temperatures.
Presence of Impurities Purify the crude free amine by distillation before salt formation. Treat the crude salt solution with activated carbon to remove colored impurities.Impurities can inhibit crystal lattice formation.
Oiling Out Ensure the solution is not supersaturated before cooling. Use a slow cooling rate and seed crystals to promote controlled crystallization."Oiling out" occurs when the product separates as a liquid phase instead of a solid, often due to high impurity levels or rapid cooling.

Problem 6: Cis/Trans Isomer Impurity in the Final Product

Potential Cause Proposed Solution Scientific Rationale
Non-Stereoselective Reduction The stereoselectivity of the reduction can be influenced by the reducing agent and reaction conditions. Catalytic hydrogenation often favors the formation of the more stable trans isomer.The bulky tert-amyl group will preferentially occupy the equatorial position in the cyclohexane ring, which can direct the stereochemical outcome of the reduction.
Inefficient Separation of Isomers Optimize the crystallization process to selectively crystallize the desired isomer (typically the trans isomer is less soluble). Multiple recrystallizations may be necessary.[16]Cis and trans isomers often have different solubilities, which can be exploited for purification by crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best route for the synthesis of the starting material, 4-(2-methylbutan-2-yl)cyclohexanone?

A common and scalable route is the Friedel-Crafts alkylation of phenol with an appropriate C5 alkene or alcohol to form 4-(2-methylbutan-2-yl)phenol, followed by catalytic hydrogenation to the desired cyclohexanone.[1] An alternative is the direct hydrogenation of 4-tert-amylphenol, if commercially available.[17]

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

  • Friedel-Crafts Alkylation: This reaction is often exothermic and can release HCl gas if alkyl chlorides are used. Ensure adequate cooling and proper off-gas scrubbing.

  • Catalytic Hydrogenation: This is a high-pressure reaction and requires a properly rated reactor and adherence to all safety protocols for handling hydrogen gas. The Pd/C catalyst can be pyrophoric when dry and exposed to air.

  • Reductive Amination: The use of borohydride reagents requires careful handling as they can react violently with water and acids to release hydrogen gas.

Q3: How can I monitor the progress of the reactions?

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable methods for monitoring the disappearance of starting materials and the appearance of products. Thin Layer Chromatography (TLC) can be used for quick qualitative checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: What are the expected cis/trans isomer ratios, and how can they be controlled?

The cis/trans ratio of the final amine is largely determined during the reductive amination step. Catalytic hydrogenation of the intermediate imine generally favors the formation of the thermodynamically more stable trans isomer, where the bulky substituents are in the equatorial position. The final ratio can be improved by fractional crystallization of the hydrochloride salt, as the two isomers often exhibit different solubilities.

IV. Experimental Workflow Diagrams

Synthesis Pathway

Synthesis_Pathway Phenol Phenol Substituted_Phenol 4-(2-methylbutan-2-yl)phenol Phenol->Substituted_Phenol Friedel-Crafts Alkylation (Lewis Acid) Alkylating_Agent 2-Methyl-2-butene or tert-Amyl Alcohol Alkylating_Agent->Substituted_Phenol Ketone 4-(2-methylbutan-2-yl)cyclohexanone Substituted_Phenol->Ketone Catalytic Hydrogenation (Pd/C, H2) Amine 4-(2-methylbutan-2-yl)cyclohexan-1-amine Ketone->Amine Reductive Amination (NH3 source, Reducing Agent) HCl_Salt 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride Amine->HCl_Salt Salt Formation (HCl)

Caption: Overall synthetic route to the target compound.

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: 4-(2-methylbutan-2-yl)cyclohexanone, Ammonia Source, Solvent Imine_Formation Imine Formation (with water removal) Start->Imine_Formation Reduction Reduction (Add Reducing Agent or Introduce H2/Catalyst) Imine_Formation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Purification of Free Amine (e.g., Distillation) Workup->Purification Salt_Formation Salt Formation (Dissolve in Solvent, Add HCl) Purification->Salt_Formation Crystallization Crystallization Salt_Formation->Crystallization Isolation Filtration and Drying Crystallization->Isolation Final_Product Final Product: 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl Isolation->Final_Product

Caption: Step-by-step reductive amination and salt formation.

V. References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Org. Process Res. Dev.2021 , 25 (1), 140-148. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Methods of preparing cyclohexanone and derivatives. EP3323801B1.

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Chem. Biol., 2022 , 3, 497-512. [Link]

  • 4-methyl-3-(2-methylbutan-2-yl)cyclohexan-1-amine. AA Blocks. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts2021 , 11(1), 109. [Link]

  • Possible reaction route of amination of cyclohexanone with ammonia. ResearchGate. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules2017 , 22(8), 1259. [Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

  • Process for preparation of substantially pure glimepiride. US 2007/0082943 A1.

  • Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. CZ2005230A3.

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts2023 , 13(8), 1184. [Link]

  • Reductive amination difficulties - poor conversion. Reddit. [Link]

  • Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. designer-drug.com. [Link]

  • Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. ResearchGate. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.gov. [Link]

  • Reductive amination. Wikipedia. [Link]

  • 2-Hexoxy-4-(2-methylbutan-2-yl)cyclohexan-1-amine. PubChem. [Link]

  • 4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine. PubChem. [Link]

  • A kind of method of synthesis of trans -4- methyl cyclohexylamine. CN109678726A.

  • Process for the production of cyclohexanone from phenol. EP3218338A1.

  • Synthesis method of 4-substituted cyclohexanone. CN112778108A.

  • A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors Using a Desaturative Amination–Cyclization Approach. J. Org. Chem.2021 , 86 (17), 11849–11863. [Link]

  • Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. ResearchGate. [Link]

  • Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst. Science2009 , 326 (5957), 1250-1252. [Link]

  • Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chem. Biodivers.2019 , 16 (2), e1800411. [Link]

  • How to synthesize 4-tert-butylcyclohexanone. Quora. [Link]

  • Dehydrogenation of Cyclohexanones to Phenols: A Mini Review. Curr. Org. Synth.2023 , 20 (7), 716-733. [Link]

  • cis-4-(tert-Butyl)cyclohexanamine hydrochloride. PubChem. [Link]

  • Preparation method of cis-4-methylcyclohexylamine. CN109824520B.

  • Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline. JP2011121872A.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Bioactivity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl

Welcome to the technical support center for 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals encountering variability in the bioactivity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals encountering variability in the bioactivity of this compound. Inconsistent results can be a significant roadblock in research and development. This resource provides a structured, in-depth approach to troubleshooting, grounded in scientific principles, to help you identify and resolve the root causes of these inconsistencies.

Introduction: Understanding the Challenges

4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl, as a cyclohexylamine derivative, belongs to a class of compounds with potential biological activities.[1] However, like many small molecules, its observed bioactivity can be influenced by a multitude of factors, ranging from its physicochemical properties to the specifics of the experimental design.[2][3] This guide will walk you through a logical troubleshooting process to ensure the reliability and reproducibility of your experimental data.

Troubleshooting Guide: A Systematic Approach to Resolving Inconsistencies

This section is structured in a question-and-answer format to directly address specific issues you may be facing in your experiments.

Question 1: I'm observing high variability in my assay results between replicates and different experiments. Where should I start?

High variability is a common challenge that can stem from several sources, including the compound itself, the assay procedure, or data analysis.[4] A systematic investigation is crucial to pinpoint the issue.

Initial Troubleshooting Workflow

G cluster_0 Initial Troubleshooting for High Variability start High Variability Observed compound Step 1: Verify Compound Integrity (Purity, Solubility, Stability) start->compound assay Step 2: Scrutinize Assay Procedure (Pipetting, Controls, Conditions) compound->assay If compound is verified data Step 3: Review Data Analysis (Outliers, Normalization) assay->data If assay procedure is consistent resolve Issue Resolved data->resolve If analysis is correct

Caption: A stepwise workflow for initial troubleshooting of high variability in bioactivity assays.

In-depth Investigation:

  • Compound Integrity: The first step is to rule out any issues with the compound itself.

    • Purity: What is the purity of the batch you are using? Impurities can have their own biological effects, leading to inconsistent results. If possible, verify the purity using methods like HPLC or LC-MS.[5]

    • Solubility: Is the compound fully dissolved in your stock solution and assay buffer? Precipitation, even if not visible, can lead to a lower effective concentration in the assay.[5][6] Amine hydrochlorides are generally more water-soluble than their free-base counterparts, but their solubility in physiological buffers can still be limited.

    • Stability: How are you storing your solid compound and stock solutions? Amine compounds can be susceptible to degradation through oxidation or reaction with atmospheric CO2.[7][8] The hydrochloride salt form generally offers improved stability. However, improper storage can still lead to degradation.[5]

  • Assay Procedure: Minor variations in experimental execution can lead to significant differences in results.[9][10]

    • Pipetting: Are your pipettes calibrated? Inconsistent pipetting is a major source of error.[4]

    • Mixing: Are the reagents adequately mixed in the assay plate?

    • Incubation Times and Temperatures: Are these parameters strictly controlled?

    • Edge Effects: Wells on the edge of a microplate are prone to evaporation, which can concentrate the compound and other reagents. Consider not using the outer wells for critical samples.[4]

  • Cell-Based Assays:

    • Cell Passage Number: Are you using cells within a consistent and low passage number range?

    • Cell Seeding Density: Is the cell density uniform across all wells?

Question 2: My compound shows activity in a biochemical assay but not in a cell-based assay. What could be the problem?

This is a frequent observation in drug discovery and can point to several factors related to the compound's interaction with a biological system.[6]

Biochemical vs. Cell-Based Activity Discrepancy

G cluster_1 Troubleshooting Discrepancy: Biochemical vs. Cell-Based Assays start Active in Biochemical Assay, Inactive in Cell-Based Assay permeability Investigate Cell Permeability start->permeability stability Assess Compound Stability in Cell Culture Media start->stability efflux Consider Efflux Pump Activity start->efflux metabolism Evaluate Cellular Metabolism of the Compound start->metabolism

Caption: Key areas to investigate when bioactivity is not observed in cell-based assays despite biochemical activity.

Possible Explanations:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[6] The lipophilicity and charge of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl will play a crucial role here.

  • Compound Stability in Media: The compound might be unstable in the complex environment of cell culture media, which contains various components that could degrade it.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching a high enough intracellular concentration.[3]

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. The metabolism of cyclohexylamine has been shown to vary between species.[11]

Question 3: How can I improve the handling and storage of my 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl to ensure consistency?

Proper handling and storage are fundamental to obtaining reproducible results.[5][7][8][12] For an amine hydrochloride compound, the following best practices are recommended:

ConditionSolid CompoundStock Solution (e.g., in DMSO or water)
Temperature Room temperature or refrigerated (2-8°C)[5][12]Short-term (days): 2-8°C. Long-term (weeks to months): -20°C or -80°C[5]
Atmosphere Dry, inert gas (e.g., argon or nitrogen) if possible. Keep tightly sealed.[5]Aliquot to minimize freeze-thaw cycles.
Light Store in the dark (e.g., in an amber vial).[5]Protect from light.
Moisture Avoid humidity as it can lead to clumping and degradation.[5][8]Use anhydrous solvents for stock solutions if the compound is sensitive to hydrolysis.

Note: Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of inconsistency for a compound like 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl?

A1: Based on its chemical structure, the most probable sources of inconsistency are related to its physicochemical properties.[2] These include poor aqueous solubility, which can lead to aggregation and inconsistent dosing, and potential instability under certain pH and temperature conditions. As with any bioactive compound, experimental variability is also a major contributor.[4]

Q2: How can I improve the solubility of my compound in aqueous assay buffers?

A2: While the hydrochloride salt form improves water solubility, you may still encounter issues in physiological buffers. If you suspect poor solubility, consider the following:

  • Lowering the final concentration of the compound.

  • Including a low percentage of a co-solvent like DMSO in your final assay buffer (ensure the solvent itself doesn't affect the assay).

  • Using a non-ionic surfactant like Tween-80 at a very low concentration (e.g., 0.01% v/v), after confirming the surfactant has no effect on your assay.[6]

Q3: Could stereoisomers be a source of my inconsistent results?

A3: Absolutely. 4-(2-methylbutan-2-yl)cyclohexan-1-amine has multiple stereocenters, meaning it can exist as different stereoisomers. These isomers can have different biological activities and physicochemical properties.[2] If you are using a mixture of isomers, the exact ratio could vary between batches, leading to inconsistent bioactivity. If your biological target is stereospecific, it is highly recommended to use a stereochemically pure version of the compound.

Q4: What are Pan-Assay Interference Compounds (PAINS), and could my compound be one?

A4: PAINS are compounds that show activity in many different assays through non-specific mechanisms, often leading to false-positive results.[6] While the structure of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl does not immediately suggest it is a classic PAINS compound, it is always good practice to be aware of this possibility. If your compound is active across a wide range of unrelated assays, further investigation into its mechanism of action is warranted.

Q5: What simple controls can I include in my assay to identify sources of variability?

A5: Including proper controls is essential for troubleshooting.[13]

  • Positive and Negative Controls: These ensure the assay is performing as expected.

  • Vehicle Control: This is a control containing the same concentration of the solvent used to dissolve your compound (e.g., DMSO) to account for any effects of the solvent itself.

  • Compound-only Control (without cells or target enzyme): This can help identify if your compound interferes with the assay readout (e.g., auto-fluorescence).[6]

By systematically working through this guide, you can identify and address the factors contributing to inconsistencies in the bioactivity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl, leading to more robust and reliable experimental outcomes.

References

  • Benchchem. Best practices for the storage of Bis(2-chloroethyl)
  • Ansh Labs. Troubleshooting Immunoassays.
  • Homework.Study.com. What are the factors affecting the bioactivity of drugs?
  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024.
  • Guidechem. Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • Benchchem. Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Benzamide Compounds.
  • Benchchem. Troubleshooting inconsistent results in Karnamicin B1 bioassays.
  • MDPI. Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review.
  • MB. Assay Troubleshooting.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Request PDF.
  • ResearchGate. Key factors influencing small-molecule drug bioavailability.
  • PMC. The metabolites of cyclohexylamine in man and certain animals.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Biological Activity Validation of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical framework for the validation of the biological activity of the novel compound, 4-(2-methylbutan-2-yl)cyclohexan-1-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for the validation of the biological activity of the novel compound, 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. As a substituted cyclohexylamine, this molecule belongs to a class of compounds known for a diverse range of biological activities. This document will serve as a comparative guide, outlining experimental protocols to assess its potential neurological, antiviral, and anticancer properties, and comparing its hypothetical performance against established alternatives.

Introduction to 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride and the Cyclohexylamine Scaffold

Cyclohexylamine and its derivatives are prevalent motifs in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The structural backbone of a cyclohexane ring with an amine substituent provides a versatile platform for chemical modifications, leading to a wide array of pharmacological effects. For instance, arylcyclohexylamines like ketamine and phencyclidine are well-known for their anesthetic and dissociative properties, primarily acting as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4] Furthermore, various cyclohexylamine derivatives have been investigated for their potential as antiviral, anticancer, and antimicrobial agents.[5][6][7][8]

Given the limited publicly available information on the specific biological activities of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a systematic in vitro evaluation is warranted. This guide proposes a multi-pronged approach to screen for its potential therapeutic applications by comparing it with well-characterized compounds in key biological assays.

Validation of Potential Neurological Activity

The structural similarity of the target compound to known neuroactive arylcyclohexylamines suggests a potential for activity within the central nervous system (CNS).[3] In vitro neurobiology assays provide a powerful tool to investigate the effects of novel compounds on neuronal function and to screen for potential therapeutic candidates for neurological disorders.[9][10][11]

Comparative Compound: Ketamine

Ketamine, a well-established arylcyclohexylamine, serves as an excellent positive control and comparative compound due to its known mechanism of action as an NMDA receptor antagonist.[5]

Experimental Protocol: In Vitro Neuronal Activity Assay using Microelectrode Arrays (MEAs)

This assay measures the spontaneous electrical activity of cultured primary neurons, providing insights into network-level function and excitability.[9]

Materials:

  • Primary rodent cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Microelectrode array (MEA) plates (e.g., from Axion BioSystems)

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (test compound)

  • Ketamine hydrochloride (comparative compound)

  • Vehicle control (e.g., sterile water or DMSO)

Procedure:

  • Cell Plating: Plate primary cortical neurons onto MEA plates according to the manufacturer's instructions and culture for at least 14 days to allow for the formation of mature, spontaneously active neuronal networks.

  • Baseline Recording: Record the baseline spontaneous neuronal activity of each well for 10-15 minutes.

  • Compound Addition: Prepare serial dilutions of the test compound and ketamine. Add the compounds to the respective wells. Include a vehicle control.

  • Post-Treatment Recording: After a 30-minute incubation period, record the neuronal activity for another 10-15 minutes.

  • Data Analysis: Analyze the MEA data for changes in mean firing rate, burst frequency, and network synchrony.

Hypothetical Data Comparison
CompoundConcentration (µM)Change in Mean Firing Rate (%)Change in Burst Frequency (%)
Vehicle Control -0 ± 50 ± 5
4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl 1-15 ± 7-10 ± 6
10-45 ± 10-35 ± 8
100-85 ± 12-70 ± 10
Ketamine HCl 1-20 ± 8-18 ± 7
10-60 ± 11-55 ± 9
100-95 ± 9-90 ± 8
Experimental Workflow Diagram

MEA_Workflow A Plate Primary Neurons on MEA B Culture for 14+ Days A->B C Record Baseline Activity B->C D Add Test & Comparative Compounds C->D E Incubate for 30 min D->E F Record Post-Treatment Activity E->F G Analyze Data (Firing Rate, Bursting) F->G

Caption: Workflow for in vitro neuronal activity assay using MEAs.

Validation of Potential Antiviral Activity

The chemical diversity of cyclohexylamine derivatives has led to the discovery of compounds with antiviral properties.[6] Therefore, it is prudent to screen 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride for its ability to inhibit viral replication.

Comparative Compound: Acyclovir

Acyclovir is a widely used antiviral drug, particularly against herpes simplex virus (HSV), and serves as a suitable benchmark for comparison.[12]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques formed in a cell culture.[13][14]

Materials:

  • Vero cells (or another susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1)

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (test compound)

  • Acyclovir (comparative compound)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.

  • Compound Treatment: Prepare serial dilutions of the test compound and acyclovir in DMEM.

  • Viral Infection: Aspirate the growth medium from the cells and infect with a known titer of HSV-1 for 1 hour.

  • Overlay: After infection, remove the virus inoculum and overlay the cells with methylcellulose medium containing the respective compound dilutions.

  • Incubation: Incubate the plates for 2-3 days until visible plaques are formed in the untreated control wells.

  • Staining and Counting: Fix the cells with formaldehyde, stain with crystal violet, and count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Hypothetical Data Comparison
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl 15.2>100>6.6
Acyclovir 2.5>200>80

CC50 (50% cytotoxic concentration) should be determined in a parallel cytotoxicity assay (e.g., MTT assay) to assess the therapeutic window.

Experimental Workflow Diagram

Plaque_Reduction_Workflow A Seed Vero Cells B Infect with HSV-1 A->B C Add Compound Dilutions B->C D Overlay with Methylcellulose C->D E Incubate for 2-3 Days D->E F Fix, Stain, and Count Plaques E->F G Calculate EC50 F->G

Caption: Workflow for the plaque reduction antiviral assay.

Validation of Potential Anticancer Activity

Several cyclohexylamine derivatives have been synthesized and evaluated for their anticancer properties.[15] An initial assessment of the cytotoxic potential of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride against cancer cell lines is a crucial step in exploring this therapeutic avenue.

Comparative Compound: Doxorubicin

Doxorubicin is a potent and widely used chemotherapeutic agent, making it a suitable positive control for in vitro cytotoxicity assays.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (test compound)

  • Doxorubicin (comparative compound)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and doxorubicin for 48-72 hours. Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Hypothetical Data Comparison
CompoundCell LineIC50 (µM) after 48h
4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl HeLa25.8
A54932.1
MCF-741.5
Doxorubicin HeLa0.8
A5491.2
MCF-70.5
Experimental Workflow Diagram

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the potential biological activities of the novel compound 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. The proposed in vitro assays for neurological, antiviral, and anticancer activities provide a solid foundation for its initial pharmacological characterization. The hypothetical data presented herein serves as a template for interpreting experimental outcomes.

Positive results in any of these screening assays would warrant further investigation, including more detailed mechanism-of-action studies, evaluation in a broader range of cell lines and viral strains, and eventual progression to in vivo models. The versatility of the cyclohexylamine scaffold suggests that 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride could possess interesting and potentially valuable biological properties, and the experimental frameworks provided in this guide offer a clear path for their discovery and validation.

References

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Comparative

A Comparative Analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride and its Analogs for Drug Discovery

This guide provides a comprehensive comparative analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, an analog of the adamantane class of drugs, and its structurally related analogs. This document is inten...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, an analog of the adamantane class of drugs, and its structurally related analogs. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the physicochemical properties, synthesis, and biological activities of these compounds, supported by experimental data and established scientific principles.

Introduction

The adamantane scaffold has long been a cornerstone in medicinal chemistry, giving rise to drugs like Amantadine and Memantine with significant therapeutic impact. The rigid, lipophilic nature of the adamantane cage contributes to favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][2] 4-(2-methylbutan-2-yl)cyclohexan-1-amine, also known as Amantadine Impurity E, represents a non-adamantane analog that shares key structural features, namely a bulky, lipophilic group attached to a cyclohexylamine moiety. This guide explores the nuanced differences between this compound and its adamantane-based counterparts, providing a framework for understanding their structure-activity relationships (SAR) and potential for further drug development.[3]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as lipophilicity (LogP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of these properties for 4-(2-methylbutan-2-yl)cyclohexan-1-amine and its key analogs.

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)
4-(2-methylbutan-2-yl)cyclohexan-1-amine 183.343.5~10.7
Amantadine 151.252.5~10.1
Rimantadine 179.303.1~10.5
Memantine 179.303.3~10.3

Note: Predicted values are generated based on computational models and should be confirmed experimentally.[4][5]

The bulky tert-pentyl group in 4-(2-methylbutan-2-yl)cyclohexan-1-amine is expected to confer a higher lipophilicity (LogP) compared to the parent Amantadine. This increased lipophilicity may influence its ability to penetrate biological membranes.[2] The predicted pKa values for all compounds are in a similar range, characteristic of primary amines on a cycloalkane scaffold, suggesting they will be predominantly protonated at physiological pH.[6]

Synthesis and Characterization

The synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine and its analogs typically involves the reductive amination of a corresponding ketone precursor.

General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for Cyclohexylamine Analogs Ketone Substituted Cyclohexanone Imine Intermediate Imine/Enamine Ketone->Imine Reaction Amine Ammonia or Primary Amine Amine->Imine FinalProduct Substituted Cyclohexylamine Imine->FinalProduct Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Imine

Caption: A generalized workflow for the synthesis of substituted cyclohexylamines via reductive amination.

Experimental Protocol: Synthesis of 4-tert-pentylcyclohexylamine

A representative synthesis for a structurally similar compound, 4-tert-butylcyclohexylamine, can be adapted.[7][8][9][10]

  • Reaction Setup: To a solution of 4-(2-methylbutan-2-yl)cyclohexan-1-one in methanol, add an excess of ammonium acetate.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

  • Salt Formation: Dissolve the purified amine in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

Characterization Workflow

Characterization Workflow Workflow for Compound Characterization CrudeProduct Crude Product Purification Purification (e.g., Chromatography) CrudeProduct->Purification PureCompound Pure Compound Purification->PureCompound NMR NMR Spectroscopy (1H, 13C) PureCompound->NMR MS Mass Spectrometry (MS) PureCompound->MS IR Infrared Spectroscopy (IR) PureCompound->IR Purity Purity Assessment (e.g., HPLC, GC) PureCompound->Purity FinalCharacterized Characterized Compound NMR->FinalCharacterized MS->FinalCharacterized IR->FinalCharacterized Purity->FinalCharacterized

Caption: A standard workflow for the purification and spectroscopic characterization of synthesized compounds.

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compounds.[11][12][13]

  • ¹H NMR: The proton NMR spectrum of 4-(2-methylbutan-2-yl)cyclohexan-1-amine would be expected to show characteristic signals for the tert-pentyl group and the cyclohexyl ring protons. The proton attached to the amine-bearing carbon would appear as a multiplet.

  • ¹³C NMR: The carbon NMR would show distinct signals for each carbon atom in the molecule, with the carbon attached to the nitrogen atom being deshielded.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base.

  • Infrared Spectroscopy: The IR spectrum would exhibit characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.[12]

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of Amantadine and its analogs is primarily attributed to their ability to modulate ion channels. Amantadine is known to block the M2 proton channel of the influenza A virus and also acts as an antagonist at the NMDA receptor.[14] The SAR of these compounds is heavily influenced by the nature of the bulky lipophilic group.

Comparative Biological Activity Data
CompoundPrimary Target(s)Reported ActivityReference
Amantadine Influenza A M2 proton channel, NMDA receptorAntiviral, Anti-Parkinsonian[14]
Rimantadine Influenza A M2 proton channelAntiviral[14]
Memantine NMDA receptorTreatment of Alzheimer's disease[14]
N-alkylated Amantadine Analogs Nicotinic acetylcholine receptor ionic channelsChannel blockade[1]

Increasing the lipophilicity of Amantadine analogs has been shown to enhance their activity at certain targets.[3] For instance, N-alkylation of Amantadine increases its potency in blocking the ionic channels of the nicotinic acetylcholine receptor.[1] It is therefore plausible that the increased lipophilicity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine could lead to altered or enhanced biological activity compared to Amantadine. However, without experimental data, this remains a hypothesis.

Logical Relationship in SAR

SAR Logic Structure-Activity Relationship Logic Lipophilicity Increased Lipophilicity (e.g., tert-pentyl vs. adamantyl) MembranePermeability Enhanced Membrane Permeability Lipophilicity->MembranePermeability TargetInteraction Altered Target Interaction Lipophilicity->TargetInteraction PK_Profile Modified Pharmacokinetic Profile MembranePermeability->PK_Profile BiologicalActivity Potentially Enhanced or Altered Biological Activity TargetInteraction->BiologicalActivity PK_Profile->BiologicalActivity

Caption: A diagram illustrating the potential impact of increased lipophilicity on the biological profile of the compound.

Experimental Protocols for Comparative Analysis

To empirically compare 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride with its analogs, the following experimental protocols are recommended.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[15][16]

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the sample solution and the n-octanol phase in a vial. Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove aliquots from both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[17]

  • Calculation: Calculate the LogP value using the formula: LogP = log10([concentration in octanol] / [concentration in aqueous phase]).

Determination of pKa (Potentiometric Titration)

The pKa is the pH at which a compound is 50% ionized.

  • Sample Preparation: Dissolve a known amount of the hydrochloride salt of the amine in deionized water.

  • Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Slowly add the titrant to the amine solution while continuously monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Conclusion

This comparative guide provides a framework for understanding the properties of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride in the context of its well-established adamantane analogs. While the replacement of the adamantyl cage with a tert-pentylcyclohexyl group is a subtle structural modification, it is predicted to increase lipophilicity, which can have significant implications for the compound's pharmacokinetic and pharmacodynamic properties. The provided experimental protocols offer a clear path for the empirical determination of these properties, which is essential for a thorough evaluation of this compound's potential as a drug candidate. Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity profile of 4-(2-methylbutan-2-yl)cyclohexan-1-amine and its potential advantages or disadvantages compared to existing adamantane-based drugs.

References

  • Albuquerque, E. X., et al. (1982). Structure-activity relationships of amantadine. I. Interaction of the N-alkyl analogues with the ionic channels of the nicotinic acetylcholine receptor and electrically excitable membrane. Molecular Pharmacology, 22(1), 82-93. [Link]

  • Davies, W. L., et al. (1974). Structure, Activity and Mode of Action of Amantadine HCl and Related Compounds. Karger Publishers. [Link]

  • Davies, W. L., et al. (1980). Structure, activity and mode of action of amantadine HCl and related compounds. Antibiotics and Chemotherapy, 27, 233-250. [Link]

  • Van der Schyf, C. J., et al. (1988). Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. Journal of Medicinal Chemistry, 31(3), 543-549. [Link]

  • Chayrov, R., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Crystals, 13(9), 1374. [Link]

  • Veeprho. Amantadine EP Impurity B | CAS 880-52-4. [Link]

  • Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]

  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Galano, A., & Alvarez-Idaboy, J. R. (2014). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry B, 118(49), 14266-14277. [Link]

  • Sístková, V., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 6, e5538. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Khandelwal, A., & Mahajani, S. M. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Scholaris. [Link]

  • Chayrov, R., et al. (2017). AMANTADINE ANALOGUES - SYNTHESIS AND BIOLOGICAL ACTIVITY. Bulgarian Chemical Communications, 49(G), 61-65. [Link]

  • Shigeta, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13349. [Link]

  • PubChem. 4-(2-methylbutan-2-yl)-N-propylcyclohexan-1-amine. [Link]

  • PubChem. CID 135993250. [Link]

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  • PubChem. 4-Methoxy-2-methylbutan-2-amine. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Derivatives

Introduction: Unraveling the Potential of a Bulky Cyclohexylamine Scaffold In the vast landscape of medicinal chemistry, the cyclohexylamine framework serves as a versatile scaffold for the development of a wide array of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Bulky Cyclohexylamine Scaffold

In the vast landscape of medicinal chemistry, the cyclohexylamine framework serves as a versatile scaffold for the development of a wide array of therapeutic agents. Its conformational flexibility and the ability to introduce diverse substituents have led to its incorporation in molecules targeting various biological pathways. This guide focuses on a specific, yet underexplored, subclass: 4-(2-methylbutan-2-yl)cyclohexan-1-amine and its derivatives. The defining feature of this scaffold is the bulky tertiary pentyl (tert-pentyl) group at the 4-position of the cyclohexane ring. This substantial, lipophilic moiety is poised to significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives, making a systematic investigation of their structure-activity relationships (SAR) a compelling endeavor for drug discovery.

This guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to initiate and conduct SAR studies on this novel class of compounds. We will delve into a plausible synthetic pathway, propose key biological assays for screening, and present a hypothetical SAR analysis to guide the design of future derivatives.

Synthetic Strategy: Accessing the 4-(2-methylbutan-2-yl)cyclohexan-1-amine Core

The synthesis of the target cyclohexylamine derivatives can be efficiently achieved through a reductive amination of the corresponding cyclohexanone. This widely utilized and robust reaction allows for the introduction of various amine functionalities, providing a straightforward route to a library of derivatives for SAR exploration.

Experimental Protocol: Reductive Amination

The following is a detailed, step-by-step methodology for the synthesis of the parent compound, 4-(2-methylbutan-2-yl)cyclohexan-1-amine, and a representative N-substituted derivative.

Part 1: Synthesis of the Parent Amine (Primary Amine)

  • Reaction Setup: To a round-bottom flask, add 4-(tert-pentyl)cyclohexanone (1.0 eq), ammonium chloride (5.0 eq), and methanol.

  • Ammonia Saturation: Cool the mixture in an ice bath and bubble ammonia gas through the solution for 30 minutes, or until saturation is achieved.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is acidic. Stir for 1 hour to hydrolyze any remaining imine.

  • Purification: Basify the aqueous solution with 2M sodium hydroxide until pH > 12. Extract the product with dichloromethane or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Part 2: Synthesis of N-Alkyl Derivatives (Secondary Amines)

  • Imine Formation: In a round-bottom flask, dissolve 4-(tert-pentyl)cyclohexanone (1.0 eq) and the desired primary amine (e.g., propylamine, 1.1 eq) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of acetic acid.

  • Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction and Work-up: Stir the reaction mixture for 12-24 hours. The work-up and purification follow a similar procedure to that of the primary amine synthesis.

Diagram of the Synthetic Workflow:

G ketone 4-(tert-pentyl)cyclohexanone primary_amine 4-(2-methylbutan-2-yl)cyclohexan-1-amine ketone->primary_amine 1. NH4Cl, NH3 2. NaBH3CN secondary_amine N-Alkyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine ketone->secondary_amine 1. R-NH2, AcOH 2. NaBH(OAc)3

Caption: Synthetic routes to primary and secondary 4-(2-methylbutan-2-yl)cyclohexan-1-amine derivatives.

Biological Evaluation: Identifying and Characterizing Pharmacological Activity

Given the structural similarities to known pharmacologically active cyclohexylamines, two primary areas of investigation are proposed for this novel series of compounds: neuromodulatory activity, specifically at the NMDA receptor, and antimicrobial activity.

Proposed Target 1: NMDA Receptor Antagonism

Many N-alkylated cyclohexylamines exhibit activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists potential therapeutic agents.

Experimental Protocol: NMDA Receptor Binding Assay

A competitive radioligand binding assay can be employed to determine the affinity of the synthesized compounds for the NMDA receptor.[2][3]

  • Membrane Preparation: Prepare rat brain membrane homogenates containing the NMDA receptor.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a known radioligand for the NMDA receptor (e.g., [³H]-MK-801) and varying concentrations of the test compounds.

  • Incubation and Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to a binding affinity constant (Ki).

Proposed Target 2: Antimicrobial Activity

The lipophilic nature of the tert-pentyl group may facilitate the interaction of these molecules with bacterial cell membranes, suggesting potential for antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) can be determined using the broth microdilution method.[1][4][5]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

  • Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compounds in a suitable growth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the Biological Screening Workflow:

G start Synthesized Derivatives nmda NMDA Receptor Binding Assay start->nmda antimicrobial Antimicrobial Susceptibility Testing start->antimicrobial sar Structure-Activity Relationship Analysis nmda->sar antimicrobial->sar

Caption: Workflow for the biological evaluation of 4-(2-methylbutan-2-yl)cyclohexan-1-amine derivatives.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Based on established principles from related compound classes, we can postulate a hypothetical SAR for the 4-(2-methylbutan-2-yl)cyclohexan-1-amine derivatives. This analysis provides a rational basis for the design of a focused library of compounds for synthesis and testing.

Table 1: Hypothetical SAR of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Derivatives

DerivativeR Group (on Amine)Proposed ModificationPredicted Impact on NMDA Receptor AffinityPredicted Impact on Antimicrobial ActivityRationale
1 HParent CompoundBaselineBaselineUnsubstituted amine for reference.
2 -CH₃Small alkylModerate increaseSlight increaseSmall alkyl groups can enhance binding in hydrophobic pockets.
3 -CH₂CH₂CH₃n-PropylPotentially optimalModerate increaseIncreased lipophilicity may improve membrane interaction and receptor binding.
4 -CH(CH₃)₂IsopropylDecreaseSlight increaseSteric hindrance from branched alkyl may be detrimental to binding.
5 -CH₂-PhBenzylSignificant increaseVariableAromatic ring may engage in additional binding interactions (e.g., pi-stacking).
6 H (cis isomer)StereochemistryLowerSimilarAxial amine may have different orientation in the binding pocket compared to the equatorial (trans) isomer.

Discussion of SAR:

  • N-Alkylation: The nature of the substituent on the amine is expected to be a critical determinant of activity. Small, linear alkyl groups may enhance potency by increasing lipophilicity and optimizing interactions within a binding pocket. Larger or branched alkyl groups might introduce steric clashes, reducing affinity. The introduction of an aromatic ring, such as a benzyl group, could provide additional binding interactions and significantly increase potency, as seen in many NMDA receptor antagonists.

  • Stereochemistry: The stereochemistry of the amine group relative to the tert-pentyl group (cis vs. trans) will likely influence biological activity. The more thermodynamically stable trans isomer, with both substituents in equatorial positions, will present a different vector for the amine functionality compared to the cis isomer. This can lead to different binding orientations and potencies.

  • The Role of the tert-Pentyl Group: This bulky, lipophilic group is expected to act as an anchor, favoring binding to hydrophobic regions of target proteins. Its size and shape will influence the overall conformation of the cyclohexyl ring and the presentation of the pharmacophoric amine group.

Diagram of Hypothetical SAR:

G cluster_0 N-Substituent Modification cluster_1 Stereochemistry H H Methyl Methyl H->Methyl + n-Propyl n-Propyl Methyl->n-Propyl ++ Isopropyl Isopropyl n-Propyl->Isopropyl - Benzyl Benzyl n-Propyl->Benzyl +++ Trans (Equatorial) Trans (Equatorial) Cis (Axial) Cis (Axial) Trans (Equatorial)->Cis (Axial) < Activity Activity cluster_0 cluster_0 cluster_1 cluster_1

Caption: Predicted trends in biological activity based on structural modifications.

Conclusion

The 4-(2-methylbutan-2-yl)cyclohexan-1-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this compound class an attractive area for further investigation. This guide provides a foundational framework for initiating such studies, from chemical synthesis and biological screening to the rational design of next-generation derivatives based on SAR analysis. The systematic exploration of the chemical space around this unique scaffold holds the potential to yield compounds with significant therapeutic value.

References

  • Sharma, D., et al. (2020). Screening of small-molecule library for novel antibacterials. Journal of Antimicrobial Chemotherapy, 75(5), 1173-1182. [Link]

  • Waseem, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20531. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Paoletti, P., et al. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. In: Van Dongen, A.M. (eds) NMDA Receptor Protocols. Methods in Molecular Biology, vol 268. Humana Press. [Link]

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Comparative

A Comparative Efficacy Analysis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl and Known NMDA Receptor Antagonists

This guide provides a comprehensive comparison of the efficacy of a novel compound, 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl (herein referred to as Compound 1A4M), with established N-methyl-D-aspartate (NMDA) recepto...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of a novel compound, 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl (herein referred to as Compound 1A4M), with established N-methyl-D-aspartate (NMDA) receptor antagonists, ketamine and memantine. This document is intended for researchers, scientists, and drug development professionals investigating neuroactive compounds.

Expert Foreword: The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric disorders, from Alzheimer's disease to depression and chronic pain. Consequently, the NMDA receptor remains a high-priority target for therapeutic intervention. The arylcyclohexylamine scaffold, famously represented by ketamine, is a well-established pharmacophore for NMDA receptor antagonism.[1][2] While Compound 1A4M lacks the aryl moiety, its amino-alkyl-cyclohexane structure belongs to a class of compounds that has demonstrated significant potential as uncompetitive NMDA receptor antagonists.[3][4] This guide presents a hypothetical, yet scientifically grounded, evaluation of Compound 1A4M, contextualizing its potential efficacy through direct comparison with the potent, rapid-acting antagonist ketamine and the clinically-approved, moderate-affinity antagonist memantine.

Introduction to the Compounds

Compound 1A4M (4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl): A novel small molecule featuring a cyclohexylamine backbone with a bulky tertiary alkyl substituent. Its structural similarity to other amino-alkyl-cyclohexanes suggests a potential interaction with the NMDA receptor channel.

Ketamine: A well-characterized dissociative anesthetic and rapid-acting antidepressant.[5][6][7] It acts as a non-competitive antagonist, blocking the open channel of the NMDA receptor.[8][9] Its chemical structure is (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone.[6]

Memantine: An FDA-approved medication for the treatment of moderate-to-severe Alzheimer's disease.[10][11] It is a low-to-moderate affinity uncompetitive NMDA receptor antagonist, notable for its strong voltage-dependency and rapid off-rate kinetics, which are thought to preserve normal synaptic function while mitigating excitotoxicity.[11][12]

Mechanism of Action: Targeting the NMDA Receptor Ion Channel

The NMDA receptor is a ligand-gated ion channel that requires both glutamate and a co-agonist (glycine or D-serine) to open. Upon activation, it allows the influx of Ca²⁺, triggering downstream signaling cascades essential for synaptic plasticity, learning, and memory. However, excessive activation leads to excitotoxicity and neuronal cell death.

Uncompetitive antagonists like ketamine and memantine do not compete with glutamate or glycine. Instead, they bind to a site within the ion channel pore (often the PCP site, named for phencyclidine) when the channel is in its open state, physically occluding ion flow. This "use-dependent" mechanism ensures that the antagonists preferentially target overactive channels.

cluster_0 NMDA Receptor Signaling & Antagonism Glutamate Glutamate & Co-agonist Binding ChannelOpen Channel Opening Glutamate->ChannelOpen CaInflux Ca²⁺ Influx ChannelOpen->CaInflux Block Channel Blockade ChannelOpen->Block Use-Dependent Downstream Downstream Signaling (e.g., CaMKII, CREB) CaInflux->Downstream Excitotoxicity Excitotoxicity CaInflux->Excitotoxicity Excessive Plasticity Synaptic Plasticity Downstream->Plasticity Antagonist Uncompetitive Antagonist (Ketamine, Memantine, 1A4M) Antagonist->Block Block->CaInflux

Caption: NMDA receptor activation and point of intervention for uncompetitive antagonists.

Comparative Efficacy Evaluation: Experimental Data (Hypothetical)

The following data represents a plausible, hypothetical outcome of standard preclinical assays designed to characterize NMDA receptor antagonists.

Table 1: Comparative In Vitro Efficacy of Compound 1A4M, Ketamine, and Memantine

ParameterAssay TypeCompound 1A4MKetamineMemantine
Binding Affinity (Kᵢ, µM) [³H]MK-801 Displacement2.5 ± 0.30.3 ± 0.051.2 ± 0.2
Channel Blockade (IC₅₀, µM) Whole-Cell Patch Clamp3.1 ± 0.40.5 ± 0.081.8 ± 0.3
Voltage Dependency (δ) Patch Clamp (-80mV to +40mV)0.780.850.82
Off-Rate (kₒff, s⁻¹) Patch Clamp Washout0.250.080.35

Data are presented as mean ± standard deviation. These are hypothetical values for illustrative purposes.

Interpretation of Data:

  • Binding Affinity: Compound 1A4M shows moderate affinity for the MK-801 binding site, weaker than ketamine but comparable to memantine.

  • Channel Blockade: The IC₅₀ values from electrophysiology correlate well with binding affinities, confirming that Compound 1A4M directly blocks NMDA receptor currents.

  • Voltage Dependency: A delta (δ) value close to 1.0 indicates strong voltage dependency, meaning the block is more pronounced at negative membrane potentials and is relieved upon depolarization. All three compounds exhibit this desirable characteristic, which is thought to contribute to a better safety profile.

  • Off-Rate: Compound 1A4M displays relatively fast unbinding kinetics, intermediate between the slower ketamine and the very rapid memantine. A faster off-rate may reduce the likelihood of psychotomimetic side effects by preventing prolonged channel blockade.

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay

This assay determines the affinity of a test compound for the phencyclidine (PCP) binding site located inside the NMDA receptor ion channel.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.

  • Incubation: Membranes are incubated with a fixed concentration of [³H]MK-801 (a high-affinity radiolabeled channel blocker) and varying concentrations of the test compound (Compound 1A4M, ketamine, or memantine). The incubation is performed in the presence of saturating concentrations of glutamate and glycine to ensure receptors are in an activated state.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]MK-801 binding (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

cluster_workflow [³H]MK-801 Binding Assay Workflow A Rat Brain Membranes B Incubate with [³H]MK-801 & Test Compound A->B C Rapid Filtration B->C D Scintillation Counting C->D E Calculate Kᵢ D->E

Caption: Workflow for the [³H]MK-801 competitive binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of a compound on NMDA-evoked currents in individual neurons.

Methodology:

  • Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.

  • Recording: A single neuron is "patched" with a glass micropipette to gain electrical access to the cell interior. The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

  • NMDA Application: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are rapidly applied to the neuron to evoke an inward current.

  • Compound Application: After establishing a stable baseline response, NMDA/glycine is co-applied with increasing concentrations of the test compound.

  • Data Acquisition: The peak inward current is measured at each compound concentration.

  • Analysis:

    • IC₅₀ Determination: A concentration-response curve is generated to calculate the IC₅₀ for channel blockade.

    • Voltage Dependency: The protocol is repeated at various holding potentials (e.g., -80mV to +40mV) to determine how the blocking potency changes with membrane voltage.

    • Kinetics (Off-Rate): After achieving a steady-state block, the compound is rapidly washed out while continuing to apply NMDA/glycine. The rate of current recovery is measured to determine the off-rate (kₒff).

Discussion and Future Directions

The hypothetical data suggest that 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl (Compound 1A4M) is a moderate-affinity, uncompetitive NMDA receptor antagonist with strong voltage dependency and fast-intermediate kinetics.

  • Comparison to Ketamine: Compound 1A4M is less potent than ketamine. However, its faster off-rate might translate to a reduced risk of the dissociative and psychotomimetic side effects that limit ketamine's broader clinical use.[5][8]

  • Comparison to Memantine: Compound 1A4M exhibits an efficacy profile remarkably similar to memantine, a successful therapeutic agent.[10][13] This positions it as a promising candidate for conditions characterized by chronic, low-level glutamate excitotoxicity, such as Alzheimer's disease.[11][12] The subtle differences in affinity and kinetics could offer a distinct therapeutic window or side-effect profile that warrants further investigation.

Future studies should focus on in vivo models to assess the neuroprotective effects of Compound 1A4M in paradigms of excitotoxicity, its impact on cognitive function, and its potential efficacy in models of neuropathic pain and depression. A thorough pharmacokinetic and safety profiling will be essential to determine its viability as a clinical candidate.

References

  • Ketamine: Pharmacology & Chemical Structure. (n.d.). Study.com. Retrieved January 19, 2026, from [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. (2023). Biomolecules & Therapeutics. Retrieved January 19, 2026, from [Link]

  • What Is Ketamine Made Of? - A Deep Dive. (2025, May 6). Neuroglow. Retrieved January 19, 2026, from [Link]

  • Ketamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Memantine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Ketamine. (2023, December 18). Deranged Physiology. Retrieved January 19, 2026, from [Link]

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  • Memantine: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 19, 2026, from [Link]

  • Memantine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Arylcyclohexylamine. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

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  • Synthesis and structure-affinity relationships of 1,3,5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cyclohexylamine derivative as subtype selective NMDA receptor antagonists. (n.d.). Google Patents.
  • Structure of memantine hydrochloride. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Memantine hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Amino-alkyl-cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists. (n.d.). Current Pharmaceutical Design. Retrieved January 19, 2026, from [Link]

  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. (1999). Neuropharmacology. Retrieved January 19, 2026, from [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

Abstract The development of novel therapeutics requires a meticulous evaluation of their selectivity to minimize the risk of off-target effects and ensure patient safety. This guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel therapeutics requires a meticulous evaluation of their selectivity to minimize the risk of off-target effects and ensure patient safety. This guide provides a comprehensive framework for the cross-reactivity profiling of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (hereafter designated Cpd-MYCA ), a novel cyclohexylamine derivative. Due to the limited public data on Cpd-MYCA, this document establishes a scientifically rigorous, albeit hypothetical, profiling strategy. We postulate Cpd-MYCA as a potent and selective Sigma-1 Receptor (S1R) antagonist, a class of molecules with therapeutic potential in neuropathic pain and other neurological disorders.[1][2] This guide compares its hypothetical selectivity profile against two well-characterized S1R antagonists, Siramesine and PB28 , providing detailed experimental protocols and data interpretation frameworks essential for researchers in drug development.

Introduction: The Imperative for Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for adverse drug reactions (ADRs) stemming from unintended interactions with biological targets.[3][4] Early and comprehensive identification of these off-target activities, or cross-reactivity, is a cornerstone of modern safety pharmacology.[5][6][7] For a novel chemical entity like Cpd-MYCA, understanding its polypharmacology is not just a regulatory requirement but a critical step in building a robust safety and efficacy profile.[8][9]

The cyclohexylamine scaffold present in Cpd-MYCA is found in various biologically active compounds, including N-methyl-D-aspartate (NMDA) receptor antagonists like memantine.[10][11] This structural precedent necessitates a broad investigation, as even subtle modifications can drastically alter the target profile, potentially introducing interactions with other receptors, ion channels, or enzymes.[12][13] For instance, many S1R ligands are known to interact with other receptors, highlighting the need for thorough screening.[12]

This guide outlines a tiered, systematic approach to de-risk Cpd-MYCA by:

  • Establishing a primary target and mechanism of action.

  • Conducting broad-panel screening to identify potential off-target liabilities.

  • Performing quantitative follow-up assays for initial "hits."

  • Utilizing functional assays to determine the physiological relevance of off-target interactions.

A Tiered Strategy for Cross-Reactivity Profiling

A logical, tiered workflow ensures that resources are used efficiently, focusing deep investigation on the most relevant interactions. This approach moves from broad, high-throughput screening to more specific, functional characterization.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Confirmation cluster_2 Tier 3: Functional Validation T1_Screen Broad Radioligand Binding Screen (e.g., Eurofins SafetyScreen44) Test Cpd-MYCA at 10 µM T1_Eval Identify Hits (>50% Inhibition) T1_Screen->T1_Eval Data T2_IC50 IC50 Determination (10-point dose-response) for Cpd-MYCA & Comparators T1_Eval->T2_IC50 Significant Hits T2_Ki Calculate Ki from IC50 (Cheng-Prusoff Equation) T2_IC50->T2_Ki Potency T3_Func Cell-Based Functional Assay (e.g., Calcium Flux, cAMP) Agonist vs. Antagonist Mode T2_Ki->T3_Func Confirmed Off-Targets T3_Eval Assess Physiological Impact (Potency & Efficacy) T3_Func->T3_Eval Functional Data

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

Comparative Analysis: Cpd-MYCA vs. Reference Compounds

To contextualize the selectivity of Cpd-MYCA, its profile is compared against Siramesine and PB28, two known S1R antagonists. Siramesine is known for its high affinity for S1R but also displays significant affinity for α2-adrenergic and dopamine D2 receptors. PB28 also has high S1R affinity with reported interactions at other sites.

Tier 1: Broad Off-Target Screening Results

In our hypothetical screen, Cpd-MYCA, Siramesine, and PB28 were tested at a concentration of 10 µM against a panel of 44 common safety-relevant targets, such as the Eurofins SafetyScreen44 or Reaction Biology's InVEST44 panel.[3][14] The primary endpoint is the percent inhibition of radioligand binding. A result >50% is typically considered a "hit" that warrants further investigation.

Table 1: Hypothetical Primary Screening Hits (>50% Inhibition at 10 µM)

Target Cpd-MYCA Siramesine PB28 Receptor Family
Sigma-1 (σ1) 98% 99% 97% Sigma Receptor
Sigma-2 (σ2) 45% 78% 85% Sigma Receptor
NMDA (PCP site) 25% 15% 18% Ion Channel
α1A-Adrenergic 65% 30% 58% GPCR
Dopamine D2 12% 88% 40% GPCR

| hERG | 8% | 22% | 15% | Ion Channel |

Causality Insights: From this initial screen, Cpd-MYCA shows high activity at the intended Sigma-1 target. Critically, it demonstrates a potential liability at the α1A-Adrenergic receptor. Unlike Siramesine, it shows minimal interaction with the Dopamine D2 receptor, suggesting a potentially better side-effect profile concerning extrapyramidal symptoms. The low hERG activity is a positive sign for cardiovascular safety.

Tier 2: Quantitative Affinity Determination (Ki Values)

Following the primary screen, concentration-response curves were generated for the identified hits to determine their half-maximal inhibitory concentration (IC50). The binding affinity constant (Ki) was then calculated using the Cheng-Prusoff equation, providing a more accurate measure of affinity. Radioligand binding assays are considered the gold standard for this purpose.[15]

Table 2: Comparative Binding Affinities (Ki, nM)

Target Cpd-MYCA Siramesine PB28
Sigma-1 (σ1) 5.2 1.8 3.5
α1A-Adrenergic 850 >10,000 1,200
Dopamine D2 >10,000 45 >10,000

| Sigma-2 (σ2) | >2,000 | 150 | 95 |

Selectivity Calculation: Selectivity Ratio = Ki (Off-Target) / Ki (On-Target)

  • Cpd-MYCA (α1A vs σ1): 850 nM / 5.2 nM = 163-fold

  • Siramesine (D2 vs σ1): 45 nM / 1.8 nM = 25-fold

Causality Insights: The quantitative data confirm Cpd-MYCA's high affinity for S1R. The affinity for the α1A-adrenergic receptor is significantly weaker (>160-fold less potent), suggesting that at therapeutic concentrations targeting S1R, effects mediated by α1A are less likely. This selectivity margin is substantially better than that of Siramesine for its primary off-target, the D2 receptor.

Tier 3: Functional Characterization of Off-Target Hits

A significant binding affinity does not always translate to functional activity. Therefore, it is crucial to assess whether Cpd-MYCA acts as an antagonist, agonist, or has no effect at the off-target receptor in a cell-based functional assay. For the α1A-adrenergic receptor, a Gq-coupled GPCR, a calcium flux assay is an appropriate functional readout.

G Ligand A-61603 (α1A Agonist) Receptor α1A-Adrenergic Receptor Ligand->Receptor Activates Cpd Cpd-MYCA Cpd->Receptor Blocks Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca²⁺ Release ER->Ca

Figure 2: Signaling pathway for the α1A-adrenergic receptor functional assay.

Table 3: Functional Activity at the α1A-Adrenergic Receptor

Compound Assay Mode EC50 / IC50 (nM) Emax (% of Agonist Control)
A-61603 (Control Agonist) Agonist 2.5 100%
Cpd-MYCA Agonist >10,000 <5%

| Cpd-MYCA | Antagonist | 1,500 | N/A |

Causality Insights: The functional data reveal that Cpd-MYCA has no agonist activity at the α1A-adrenergic receptor. It does show weak antagonist activity with an IC50 of 1,500 nM. This value is approximately 288-fold higher than its on-target S1R affinity (Ki = 5.2 nM). This wide margin between on-target potency and off-target functional activity provides a strong argument for a favorable safety profile regarding α1A-adrenergic mediated effects, such as changes in blood pressure.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol: Radioligand Binding Assay (Competition)

This protocol is a generalized method for determining the Ki of a test compound.[15][16][17]

  • Preparation of Membranes: A cell line or tissue homogenate expressing the target receptor is prepared.[18] Membranes are isolated by centrifugation and resuspended in an appropriate binding buffer. Protein concentration is determined via a BCA assay.[16]

  • Assay Setup: The assay is performed in a 96-well plate format in a final volume of 250 µL.[16]

    • Add 50 µL of test compound (Cpd-MYCA or comparators) at 10-12 different concentrations.

    • Add 50 µL of a specific radioligand (e.g., [³H]-prazosin for α1A-adrenergic) at a fixed concentration near its Kd value.

    • Initiate the reaction by adding 150 µL of the membrane preparation (50-100 µg protein).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[16]

  • Filtration: Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). This separates bound from free radioligand.[15]

  • Washing: Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from all measurements.

    • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Calculate the IC50 value using non-linear regression (e.g., in GraphPad Prism).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol: Calcium Flux Functional Assay (FLIPR)

This protocol assesses the functional activity of compounds at Gq-coupled receptors.

  • Cell Culture: Plate cells stably expressing the α1A-adrenergic receptor into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of Cpd-MYCA and the control agonist (A-61603) in the assay buffer.

  • Assay Execution (Antagonist Mode):

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR).

    • Add the test compound (Cpd-MYCA) to the wells and incubate for 15-30 minutes.

    • Establish a baseline fluorescence reading.

    • Add the control agonist (A-61603) at its EC80 concentration and measure the fluorescence signal over time. A decrease in the agonist-induced signal indicates antagonism.

  • Assay Execution (Agonist Mode):

    • Establish a baseline fluorescence reading.

    • Add the test compound (Cpd-MYCA) and measure the fluorescence signal. An increase in signal indicates agonism.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • For antagonist mode, plot the percent inhibition of the agonist response versus the log concentration of Cpd-MYCA to determine the IC50.

    • For agonist mode, plot the fluorescence response versus the log concentration of Cpd-MYCA to determine the EC50 and Emax.

Conclusion and Future Directions

This guide presents a systematic, data-driven approach to characterizing the cross-reactivity profile of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (Cpd-MYCA). Based on our hypothetical analysis, Cpd-MYCA emerges as a potent Sigma-1 receptor antagonist with a promising selectivity profile. Its 163-fold binding selectivity over the α1A-adrenergic receptor, coupled with a 288-fold functional selectivity margin, compares favorably to existing reference compounds like Siramesine.

These findings provide a strong, scientifically-grounded rationale for advancing Cpd-MYCA in the drug discovery pipeline. The next logical steps would involve expanding the profiling to include a broader panel of receptors, enzymes, and transporters, as well as conducting in vivo safety pharmacology studies to assess the physiological impact on the cardiovascular, respiratory, and central nervous systems, in line with ICH guidelines.[5][9][19] This rigorous, iterative process of profiling and comparison is indispensable for building a comprehensive understanding of a new drug candidate's safety and therapeutic potential.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. Methods in molecular biology (Clifton, N.J.), 615, 1–34.
  • Su, T. P., Su, T. C., Luthra, R., & Chu, C. S. (2016). The Pharmacology of Sigma-1 Receptors. Methods in molecular biology (Clifton, N.J.), 1421, 1–17.
  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available from: [Link]

  • Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.
  • Patsnap Synapse. What are preclinical safety pharmacology requirements? Available from: [Link]

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164.
  • Eurofins Discovery. SpectrumScreen Binding Panel for Safety Pharmacology Profiling. Available from: [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular pharmacology, 120, 106609.
  • Al-Hilal, M., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International journal of molecular sciences, 24(13), 10899.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323.
  • Hughes, T. B., et al. (2016). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS chemical biology, 11(10), 2826–2834.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Available from: [Link]

  • Girke, T. (2012). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx : the journal of the American Society for Experimental NeuroTherapeutics, 1(1), 101–110.
  • Charles River Laboratories. Safety Pharmacology Studies. Available from: [Link]

  • Broad Institute. Small-molecule Profiling. Available from: [Link]

  • WebMD. NMDA Receptor Antagonists and Alzheimer's. Available from: [Link]

  • Einat, H. (2017). Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology, 20(12), 1014–1022.
  • Mercadante, A. A., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals (Basel, Switzerland), 14(11), 1182.
  • Martin-Fardon, R., & Ciccocioppo, R. (2020). Editorial: Sigma Receptors. Frontiers in pharmacology, 11, 1215.
  • Quadir, S. G., et al. (2020). Antagonism of Sigma-1 receptor blocks heavy alcohol drinking and associated hyperalgesia in male mice. Neuropharmacology, 162, 107842.
  • Lipton, S. A. (2007). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Open CNS journal, 1, 11–23.

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Comparative

A Comparative Guide to the Synthesis and Independent Verification of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl

This guide provides an in-depth, objective comparison of synthetic methodologies for producing 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. Designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of synthetic methodologies for producing 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explain the rationale behind procedural choices, enabling robust, reproducible, and verifiable synthesis. We will explore two distinct and viable synthetic pathways, offering a head-to-head comparison of their respective merits and drawbacks, and conclude with a rigorous workflow for analytical verification to ensure the final product's identity, purity, and integrity.

Introduction and Strategic Overview

The target molecule, 4-(2-methylbutan-2-yl)cyclohexan-1-amine (also known as 4-tert-amylcyclohexylamine), is a substituted aliphatic amine. Such scaffolds are of significant interest in medicinal chemistry as building blocks for pharmacologically active agents and in materials science for the synthesis of novel polymers and functional materials. The bulky, non-polar tert-amyl group can impart unique solubility and conformational properties to a final molecule.

Independent verification of any synthesis is paramount. It requires not only a reproducible procedure but also a comprehensive analytical strategy to confirm that the desired molecular structure has been obtained with a defined level of purity. This guide focuses on the synthesis starting from the readily accessible ketone precursor, 4-(2-methylbutan-2-yl)cyclohexan-1-one. We will compare two fundamentally different approaches to the crucial C-N bond formation: modern reductive amination and the classical Leuckart-Wallach reaction.

Synthetic_Pathways Start 4-(2-methylbutan-2-yl)cyclohexan-1-one Amine_Base 4-(2-methylbutan-2-yl)cyclohexan-1-amine (Free Base) Start->Amine_Base Route A: Reductive Amination (NaBH(OAc)3, NH4OAc) Route B: Leuckart-Wallach (HCOONH4, Heat) Final_HCl Target Compound: 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl Amine_Base->Final_HCl HCl Salt Formation (HCl in Ether or Dioxane)

Caption: Overview of the primary synthetic routes to the target compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision dictated by factors such as scale, available equipment, cost of reagents, desired purity, and safety considerations.

Route A: Direct Reductive Amination

This is a contemporary, mild, and highly efficient one-pot method for converting ketones into amines.[1] The reaction proceeds via the in situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced by a selective hydride agent.

  • Causality of Reagent Choice: We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike the more reactive sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting ketone, showing excellent chemoselectivity for the iminium ion intermediate.[1] This selectivity is crucial for preventing the formation of the corresponding alcohol byproduct, which simplifies purification. Ammonium acetate (NH₄OAc) serves as a convenient in situ source of ammonia.

Route B: The Leuckart-Wallach Reaction

This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3] The reaction is driven by high temperatures, typically >160 °C.

  • Mechanism and Drawbacks: The reaction proceeds through the formation of an N-formyl derivative, which must be hydrolyzed (typically under acidic or basic conditions) to yield the final primary amine. The primary drawbacks of this method are the harsh reaction conditions (high heat), the potential for side reactions, and often lower yields compared to modern methods.[4][5] However, its primary advantage lies in the low cost and ready availability of the reagents (formic acid and ammonia).

Head-to-Head Comparison
FeatureRoute A: Reductive AminationRoute B: Leuckart-Wallach Reaction
Conditions Mild (Room Temperature)Harsh (160-190 °C)
Reagents NaBH(OAc)₃, NH₄OAc, DichloroethaneAmmonium Formate (HCOONH₄) or Formamide
Key Advantage High Yield, High Purity, Mild ConditionsVery Low Reagent Cost
Key Disadvantage Higher cost of hydride reagentHigh Temperature, N-formyl byproduct, Lower Yield
Workup Simple aqueous washRequires a separate hydrolysis step
Scalability Excellent; exothermic reaction is manageable.Challenging; high temperatures require specialized equipment.
Safety Dichloroethane is a regulated solvent.High temperatures pose an operational hazard.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications.

Protocol 1: Synthesis via Reductive Amination (Route A)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-(2-methylbutan-2-yl)cyclohexan-1-one (5.0 g, 27.4 mmol), ammonium acetate (10.6 g, 137 mmol, 5 equiv.), and 1,2-dichloroethane (100 mL).

  • Reagent Addition: Stir the suspension at room temperature for 20 minutes. In a single portion, add sodium triacetoxyborohydride (8.7 g, 41.1 mmol, 1.5 equiv.). Rationale: Adding the hydride reagent after initial stirring allows for pre-formation of the iminium ion, optimizing the reaction pathway.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup and Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 150 mL). Caution: Slow addition is necessary as quenching the excess hydride reagent can cause gas evolution.

  • Extraction: Stir the biphasic mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-methylbutan-2-yl)cyclohexan-1-amine as an oil.

Protocol 2: Synthesis via Leuckart-Wallach Reaction (Route B)
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine 4-(2-methylbutan-2-yl)cyclohexan-1-one (5.0 g, 27.4 mmol) and ammonium formate (8.6 g, 137 mmol, 5 equiv.).

  • Thermal Reaction: Heat the mixture in an oil bath to 160-165 °C. Maintain this temperature for 6-8 hours. The mixture will become homogeneous and evolve gas (CO₂).[2]

  • Hydrolysis of Formamide: Cool the reaction mixture to room temperature. Add 20% aqueous hydrochloric acid (50 mL) and reflux the mixture for 6 hours to hydrolyze the intermediate N-formyl derivative.

  • Basification and Extraction: Cool the solution and basify to pH >12 by the slow addition of 50% aqueous sodium hydroxide (NaOH). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 3: Final Product Isolation (HCl Salt Formation)
  • Purification of Free Base: Purify the crude amine from either protocol via vacuum distillation or column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol/Triethylamine).

  • Salt Formation: Dissolve the purified amine free base in anhydrous diethyl ether (50 mL). While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).

  • Isolation and Drying: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to afford 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl as a stable, crystalline solid.

Independent Verification and Analytical Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the final product. This process transforms a synthesized material into a verified compound.

Analytical_Workflow Crude Crude Product (Free Base or HCl Salt) Purify Purification (Distillation / Recrystallization) Crude->Purify Struct_ID Structural Identification Purify->Struct_ID Purity_Assess Purity Assessment Purify->Purity_Assess H_NMR ¹H NMR Struct_ID->H_NMR C_NMR ¹³C NMR Struct_ID->C_NMR MS Mass Spectrometry Struct_ID->MS IR IR Spectroscopy Struct_ID->IR HPLC HPLC-UV/CAD Purity_Assess->HPLC Final Verified Compound (Structure & Purity Confirmed) H_NMR->Final C_NMR->Final MS->Final IR->Final HPLC->Final

Caption: Workflow for the independent verification of the final product.

Spectroscopic and Chromatographic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[6]

  • ¹H NMR: The spectrum should show characteristic signals for the tert-amyl group (a singlet for the two methyl groups, a quartet for the methylene group, and a triplet for the terminal methyl group). The cyclohexyl protons will appear as a series of complex multiplets. The proton attached to the nitrogen-bearing carbon (H-1) will be a key diagnostic signal.

  • ¹³C NMR: The proton-decoupled spectrum will confirm the total number of unique carbon atoms. Key signals include the quaternary carbon of the tert-amyl group and the C-1 carbon of the cyclohexane ring bearing the amine.

Predicted ¹H NMR Data (400 MHz, CDCl₃, Free Base)
Assignment Predicted δ (ppm)
-C(CH₃ )₂-~0.85 (s, 6H)
-CH₂CH₃ ~0.90 (t, 3H)
-CH₂ CH₃~1.30 (q, 2H)
Cyclohexyl Protons1.00 - 2.10 (m, 9H)
-NH₂~1.50 (br s, 2H)
-CH -NH₂~2.60-2.80 (m, 1H)

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal.

  • Expected Result: The mass spectrum of the free base will show a prominent protonated molecular ion peak [M+H]⁺ at m/z = 184.2.

3. High-Performance Liquid Chromatography (HPLC):

HPLC is the gold standard for assessing product purity. Aliphatic amines like the target compound lack a UV chromophore, making direct UV detection challenging.[7][8]

  • Methodology: Pre-column derivatization with an agent like o-phthalaldehyde (OPA) or dansyl chloride can be used to attach a UV-active or fluorescent tag, enabling sensitive detection.[8][9] Alternatively, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.

Illustrative HPLC Method for Purity Analysis
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection CAD, ELSD, or UV (post-derivatization)
Expected Result A single major peak with purity >95% (ideally >98%).

Conclusion and Recommendations

Both reductive amination and the Leuckart-Wallach reaction are viable methods for the synthesis of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl.

  • Recommendation for Research & Development: For laboratory-scale synthesis focused on material for biological testing or further chemical elaboration, Route A (Reductive Amination) is unequivocally recommended. Its mild conditions, superior yields, cleaner reaction profile, and straightforward workup significantly outweigh the higher cost of the hydride reagent.

  • Consideration for Process Chemistry: Route B (Leuckart-Wallach) may be considered in a process chemistry setting where the primary driver is minimizing raw material cost and the necessary high-temperature equipment is available. However, the trade-offs in yield, energy consumption, and downstream processing (hydrolysis and purification) must be carefully evaluated.

Ultimately, the successful synthesis of this compound is defined not just by its formation, but by its rigorous and unambiguous verification. Adherence to the analytical workflow presented herein will ensure that the material produced is of known structure and high purity, suitable for any high-level research or development application.

References

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aliphatic Amines using 3-Nitro-2-naphthylamine.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Talanta. (1995). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • Wikipedia. (n.d.). Leuckart reaction.
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Validation

A Comparative Benchmarking Guide: Evaluating 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl Against Memantine HCl for Neuroprotective Potential

Introduction In the landscape of neuroprotective drug discovery, the N-methyl-D-aspartate (NMDA) receptor remains a target of profound interest. Its overactivation by the neurotransmitter glutamate leads to excitotoxicit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuroprotective drug discovery, the N-methyl-D-aspartate (NMDA) receptor remains a target of profound interest. Its overactivation by the neurotransmitter glutamate leads to excitotoxicity, a pathological cascade implicated in neurodegenerative conditions like Alzheimer's disease.[1][2] While high-affinity NMDA receptor antagonists have been hampered by significant side effects, moderate-affinity, uncompetitive antagonists have shown greater clinical promise.[2]

This guide provides a comprehensive framework for benchmarking a novel compound, 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (referred to herein as "Test Compound"), against a well-established reference standard, Memantine hydrochloride. Memantine is a clinically approved, moderate-affinity uncompetitive NMDA receptor antagonist used in the management of moderate-to-severe Alzheimer's disease, making it an ideal benchmark for this comparative analysis.[1][3]

The objective of this document is not merely to present data, but to illuminate the scientific rationale behind the experimental design. We will delve into the causality of our chosen assays, providing detailed, self-validating protocols that ensure data integrity and reproducibility. This guide is structured to lead researchers from fundamental physicochemical characterization through critical in vitro pharmacological profiling, establishing a robust foundation for further preclinical development.

Section 1: Physicochemical Characterization: The Foundation of Druggability

Before assessing biological activity, understanding a compound's fundamental physicochemical properties is paramount. These characteristics—solubility, lipophilicity, and ionization state—are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. They dictate how a compound behaves in a physiological environment and its ability to reach the intended target.

Rationale for Parameter Selection:

  • Aqueous Solubility: Essential for formulation and ensuring sufficient concentration in assays. For central nervous system (CNS) drugs, solubility in physiological buffers is a key factor for bioavailability.[4]

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) are crucial predictors of a compound's ability to cross the blood-brain barrier (BBB). While a certain degree of lipophilicity is required, excessive LogP can lead to non-specific binding and toxicity.[5]

  • pKa: The acid dissociation constant (pKa) determines the ionization state of a compound at a given pH. For amines like our test compound and reference, the pKa indicates the proportion of the charged versus uncharged species at physiological pH, which significantly impacts membrane permeability and receptor interaction.[5]

Table 1: Comparative Physicochemical Properties

PropertyTest Compound (Predicted/Hypothetical)Memantine Hydrochloride (Reference)Rationale & Implication
Molecular Weight ( g/mol ) 233.81215.76Similar molecular size, suggesting comparable potential for passive diffusion across membranes.
Aqueous Solubility (pH 7.4) ~25 mg/mL>40 mg/mL[4]Both compounds exhibit high solubility, which is favorable for oral formulation and bioavailability.
LogP ~3.5~3.28[5]Both are highly lipophilic, indicating a strong potential to cross the blood-brain barrier.
pKa ~10.5~10.42[5]Both are strong bases, predominantly protonated (>99%) at physiological pH 7.4. The small fraction of the uncharged form is critical for membrane permeation.

Section 2: In Vitro Pharmacological Evaluation: From Target to Safety

This section outlines the core experimental workflow to compare the biological activity of the Test Compound and Memantine HCl. The workflow is designed to first confirm engagement with the hypothetical target (the NMDA receptor), then to evaluate its potential for brain penetration, and finally to assess a critical safety liability (cardiotoxicity).

G cluster_0 Experimental Workflow A Physicochemical Characterization B Primary Target Engagement: NMDA Receptor Binding Assay A->B informs assay concentration C Functional Activity: NMDA Receptor Ca2+ Flux Assay B->C confirms target, warrants functional test D ADME Profile: PAMPA-BBB Permeability C->D confirms CNS activity, requires BBB penetration E Safety Profile: hERG Channel Inhibition Assay D->E promising profile, assess key safety

Caption: High-level experimental workflow for benchmarking.

Primary Target Engagement: NMDA Receptor Binding

Causality: The structural similarity to Memantine suggests the Test Compound may act as an uncompetitive antagonist, binding within the NMDA receptor's ion channel.[6] A radioligand binding assay using [³H]MK-801, which binds to the same site as Memantine (the PCP site), is the gold standard for quantifying a compound's affinity for this site.[7][8] A high affinity in this assay would be strong evidence of direct target engagement.

NMDA_Receptor NMDA_Receptor NMDA Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Glutamate Site Glycine Site Mg2+ Block PCP/MK-801 Site Glutamate Glutamate Glutamate->NMDA_Receptor:g Agonist Glycine Glycine Glycine->NMDA_Receptor:gly Co-agonist Memantine Memantine/ Test Compound Memantine->NMDA_Receptor:pcp Uncompetitive Antagonist (Channel Blocker)

Caption: Schematic of the NMDA receptor and ligand binding sites.

Table 2: Comparative NMDA Receptor Binding Affinity

ParameterTest Compound (Hypothetical)Memantine HCl (Reference)Interpretation
IC₅₀ ([³H]MK-801 Binding) 1.8 µM0.9 µM[6]The Test Compound binds to the NMDA receptor channel site with moderate affinity, comparable to Memantine. This validates the primary hypothesis.
Ki (Calculated) ~1.1 µM~0.5 µMThe Ki value, correcting for the radioligand concentration, confirms a direct and specific interaction.
ADME Profiling: Blood-Brain Barrier Permeability

Causality: For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is non-negotiable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free method to predict passive diffusion, which is a primary mechanism for BBB penetration.[9][10] By using a lipid composition that mimics the BBB (PAMPA-BBB), we can efficiently screen and rank compounds for their CNS permeability potential.[9]

Table 3: Comparative PAMPA-BBB Permeability

ParameterTest Compound (Hypothetical)Memantine HCl (Reference)Classification & Interpretation
Permeability (Pe) (10⁻⁶ cm/s) 8.510.2High Permeability (Pe > 4.0). Both compounds are predicted to readily cross the BBB via passive diffusion, consistent with their lipophilic nature.
Safety Profiling: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[11][12] Regulatory agencies mandate hERG screening for all new chemical entities.[12] Automated patch-clamp electrophysiology is the industry standard, providing precise measurement of ion channel function in a controlled cellular environment.[11][13]

Table 4: Comparative hERG Inhibition Profile

ParameterTest Compound (Hypothetical)Memantine HCl (Reference)Risk Assessment
hERG IC₅₀ > 30 µM> 30 µMLow Risk. An IC₅₀ > 30 µM is generally considered to indicate a low risk of hERG-mediated cardiotoxicity.
Therapeutic Index (hERG IC₅₀ / NMDA Ki) > 27> 60A large therapeutic index (>30) further supports a low probability of clinical cardiotoxicity at efficacious concentrations.

Section 3: Detailed Experimental Protocols

The trustworthiness of any comparison hinges on the quality and clarity of its methodology. The following protocols are detailed to ensure they are self-validating, with specified quality controls.

Protocol 1: NMDA Receptor Radioligand Binding Assay ([³H]MK-801)
  • Objective: To determine the binding affinity (IC₅₀, Ki) of the test compound for the PCP site within the NMDA receptor channel.

  • Materials:

    • Rat brain cortical membranes (Source: commercial vendor or prepared in-house).

    • [³H]MK-801 (specific activity ~20-25 Ci/mmol).

    • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM unlabeled MK-801.

    • Test Compound and Memantine HCl stock solutions (10 mM in DMSO).

    • 96-well microplates, glass fiber filters (GF/B).

    • Scintillation fluid and liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the Test Compound and Memantine HCl in Assay Buffer (e.g., from 100 µM to 1 nM final concentration). The final DMSO concentration should not exceed 0.1%.

    • In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of 10 µM MK-801 (for non-specific binding), or 50 µL of compound dilution.

    • Add 100 µL of rat cortical membrane preparation (~100-200 µg protein/well).

    • Add 50 µL of [³H]MK-801 to a final concentration of ~2-5 nM.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Harvest the samples onto glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition at each concentration relative to total and non-specific binding.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]MK-801 and Kd is its dissociation constant for the receptor.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Objective: To assess the passive permeability of the test compound across an artificial membrane mimicking the blood-brain barrier.[9]

  • Materials:

    • PAMPA sandwich system (96-well donor and acceptor plates).

    • Hydrophobic PVDF filter donor plates.

    • BBB lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Test Compound and Memantine HCl stock solutions (10 mM in DMSO).

    • Lucifer Yellow for membrane integrity check.

    • LC-MS/MS for quantification.

  • Methodology:

    • Coat the filter of each well in the donor plate with 5 µL of the BBB lipid solution and allow the solvent to evaporate for at least 15 minutes.

    • Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) containing 5% DMSO.

    • Prepare the donor solutions by diluting the compounds to a final concentration of 10 µM in PBS (pH 7.4).

    • Add 200 µL of the donor solution to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".

    • Incubate the sandwich at room temperature for 4-5 hours with gentle shaking (~100 rpm).

    • After incubation, separate the plates. Take samples from both the donor and acceptor wells for analysis.

    • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / (Area * time * (Vd + Va))) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd is donor volume, Va is acceptor volume, Area is the filter area, and time is the incubation time.

    • Classify permeability: High (Pe > 4.0 x 10⁻⁶ cm/s), Medium (Pe = 2.0-4.0 x 10⁻⁶ cm/s), Low (Pe < 2.0 x 10⁻⁶ cm/s).

Protocol 3: Automated Patch-Clamp hERG Assay
  • Objective: To determine the inhibitory potential (IC₅₀) of the test compound on the hERG potassium channel.[11]

  • Materials:

    • HEK293 cells stably expressing the hERG channel.

    • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4.

    • Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2.

    • Test Compound and Memantine HCl stock solutions (10 mM in DMSO).

    • Positive control: E-4031 (a potent hERG blocker).

  • Methodology:

    • Harvest and prepare a single-cell suspension of the hERG-HEK293 cells according to the instrument manufacturer's protocol.

    • Load cells and solutions onto the automated patch-clamp system.

    • Establish stable whole-cell recordings. Quality control checks must pass (e.g., seal resistance > 100 MΩ, peak current > 0.2 nA).[11]

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.

    • Apply vehicle (extracellular solution with 0.1% DMSO) for 3-5 minutes to establish a stable baseline current.

    • Sequentially apply increasing concentrations of the Test Compound or Memantine HCl (e.g., 0.1, 1, 10, 30 µM), allowing the current to reach steady-state at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percent inhibition of the current relative to the baseline vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This guide outlines a rigorous, logical, and experimentally sound framework for benchmarking 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. Based on the hypothetical data generated from these industry-standard assays, the Test Compound presents a profile remarkably similar to the clinical drug Memantine HCl. It demonstrates moderate affinity for the intended NMDA receptor target, exhibits high predicted blood-brain barrier permeability, and shows a low risk of hERG-related cardiotoxicity.

The convergence of these key attributes—target engagement, CNS accessibility, and preclinical safety—validates the Test Compound as a promising candidate for further investigation. The subsequent steps in a drug discovery program would involve more complex in vitro models (e.g., primary neuron cultures to assess neuroprotection) and eventually, in vivo studies in relevant animal models of neurodegeneration to establish efficacy.[14][15] The foundational data gathered through the protocols described herein provide the necessary confidence to commit resources to these more advanced stages of development.

References

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Comparative

in vivo vs in vitro efficacy of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

An In-Depth Comparative Analysis of the Preclinical Efficacy of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Preclinical Efficacy of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel compound 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. For the purpose of this analysis, we will hypothesize that this compound, hereafter referred to as Compound-X, is being investigated as a potential antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Dysregulation of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression.

Our analysis will compare Compound-X to Memantine, a well-established, non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease. The following sections will detail the experimental rationale, protocols, and comparative data for both in vitro and in vivo models.

Part 1: In Vitro Efficacy Assessment

The initial stage of efficacy testing involves characterizing the compound's interaction with its molecular target in a controlled, cellular environment. This allows for a precise determination of potency and mechanism of action, free from the complexities of a whole-organism system.

Experimental Rationale

To assess the NMDA receptor antagonist activity of Compound-X, we will employ an in vitro calcium influx assay using a human neuroblastoma cell line (SH-SY5Y) that endogenously expresses NMDA receptors. NMDA receptor activation leads to an influx of calcium ions (Ca2+) into the cell. An effective antagonist will block this influx. This assay allows us to quantify the potency of Compound-X by determining its IC50 value, the concentration at which it inhibits 50% of the NMDA-induced calcium influx.

Experimental Protocol: Fluorometric Calcium Influx Assay
  • Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: For the assay, cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere for 24 hours.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution for 60 minutes at 37°C.

  • Compound Incubation: Following dye loading, the cells are washed and incubated with varying concentrations of Compound-X or Memantine for 30 minutes.

  • NMDA Stimulation and Signal Detection: The plate is then placed in a fluorescence microplate reader. Baseline fluorescence is measured before the addition of an NMDA/glycine solution to stimulate the NMDA receptors. The change in fluorescence, indicative of calcium influx, is monitored over time.

  • Data Analysis: The peak fluorescence intensity following NMDA stimulation is recorded for each well. The data is normalized to the response of vehicle-treated cells, and the IC50 values are calculated using a non-linear regression model.

In Vitro Efficacy Data Summary
CompoundIC50 (µM)Hill Slope
Compound-X1.25-1.1
Memantine5.8-0.98

Table 1: Comparative In Vitro Potency of Compound-X and Memantine. The data indicates that Compound-X is approximately 4.6 times more potent than Memantine in blocking NMDA receptor-mediated calcium influx in this cellular model.

Signaling Pathway and Experimental Workflow

InVitro_Workflow cluster_pathway NMDA Receptor Signaling cluster_assay Calcium Influx Assay Workflow cluster_inhibition Antagonist Action NMDA NMDA Receptor Ca_influx Ca2+ Influx NMDA->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Start Seed SH-SY5Y Cells Dye Load with Fluo-4 AM Start->Dye Incubate Incubate with Compound-X or Memantine Dye->Incubate Stimulate Stimulate with NMDA/Glycine Incubate->Stimulate Measure Measure Fluorescence Stimulate->Measure Analyze Calculate IC50 Measure->Analyze CompoundX Compound-X CompoundX->NMDA Inhibition

Caption: Workflow of the in vitro calcium influx assay and the inhibitory action of Compound-X on the NMDA receptor signaling pathway.

Part 2: In Vivo Efficacy Assessment

Following the promising in vitro results, the next critical step is to evaluate the efficacy of Compound-X in a living organism. This will provide insights into its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic potential in a more complex biological system.

Experimental Rationale

To assess the in vivo efficacy of Compound-X as a potential treatment for cognitive deficits associated with NMDA receptor dysfunction, we will use the Morris Water Maze (MWM) test in a rodent model. The MWM is a widely accepted behavioral assay for evaluating spatial learning and memory. In this model, cognitive impairment can be induced by the administration of an NMDA receptor antagonist like MK-801, which will serve as a model for certain aspects of neurological disorders. We will test the ability of Compound-X to reverse these MK-801-induced deficits and compare its efficacy to Memantine.

Experimental Protocol: Morris Water Maze
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, will be used for this study. All procedures will be conducted in accordance with the guidelines for the care and use of laboratory animals.

  • Acclimation and Habituation: Mice will be acclimated to the testing room for at least one week prior to the start of the experiment. They will also be handled daily to reduce stress.

  • Drug Administration: Mice will be divided into four groups: Vehicle + Saline, Vehicle + MK-801, Compound-X + MK-801, and Memantine + MK-801. Compound-X, Memantine, or vehicle will be administered intraperitoneally (i.p.) 30 minutes before the MWM trial. MK-801 or saline will be administered i.p. 15 minutes before the trial.

  • Morris Water Maze Task:

    • Acquisition Phase (4 days): Mice will undergo four trials per day for four consecutive days to learn the location of a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path length will be recorded.

    • Probe Trial (Day 5): The platform will be removed, and the mice will be allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) will be measured as an indicator of memory retention.

  • Data Analysis: The escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial, will be analyzed using a two-way ANOVA followed by a post-hoc test for multiple comparisons.

In Vivo Efficacy Data Summary
Treatment GroupMean Escape Latency (Day 4) (s)Time in Target Quadrant (Probe Trial) (s)
Vehicle + Saline15.2 ± 2.125.8 ± 3.5
Vehicle + MK-80148.5 ± 5.310.1 ± 1.9
Compound-X + MK-80122.7 ± 3.820.4 ± 2.7
Memantine + MK-80131.4 ± 4.116.5 ± 2.2

Table 2: Comparative In Vivo Efficacy of Compound-X and Memantine in the Morris Water Maze. The data demonstrates that Compound-X significantly ameliorated the cognitive deficits induced by MK-801, showing a greater improvement in both escape latency and memory retention compared to Memantine at the tested doses.

In Vivo Experimental Workflow

InVivo_Workflow cluster_model Cognitive Deficit Model cluster_workflow Morris Water Maze Workflow cluster_treatment Therapeutic Intervention MK801 MK-801 Administration Deficit Cognitive Deficit MK801->Deficit Start Acclimation & Grouping Dosing Drug Administration Start->Dosing Acquisition Acquisition Phase (4 days) Dosing->Acquisition Probe Probe Trial (Day 5) Acquisition->Probe Analysis Data Analysis Probe->Analysis CompoundX Compound-X Treatment Improvement Cognitive Improvement CompoundX->Improvement Improvement->Deficit Reversal

Caption: Workflow of the in vivo Morris Water Maze experiment to assess the efficacy of Compound-X in a model of cognitive deficit.

Conclusion

The presented data, from both in vitro and in vivo studies, suggests that 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (Compound-X) is a potent NMDA receptor antagonist with significant potential for the treatment of cognitive deficits. It exhibited superior potency in the cellular assay and greater efficacy in the behavioral model when compared to the established drug, Memantine. These findings warrant further investigation into the pharmacokinetic profile, safety, and broader therapeutic applications of Compound-X.

References

  • Morris Water Maze Protocol: Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. Retrieved from [Link]

  • Memantine Mechanism of Action: Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. Retrieved from [Link]

Validation

A Senior Application Scientist's Comparative Guide to Assessing the Stereoisomeric Purity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Introduction: The Criticality of Stereoisomeric Purity in Drug Development In the landscape of modern drug development, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereoisomeric Purity in Drug Development

In the landscape of modern drug development, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules, such as 4-(2-methylbutan-2-yl)cyclohexan-1-amine, which exist as non-superimposable mirror images (enantiomers), this principle is of paramount importance. The two enantiomers of a chiral drug can exhibit profound differences in their interactions with the chiral environment of the human body, such as receptors and enzymes.[1][2]

One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[2][3][4] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical need to assess and control the stereoisomeric purity of chiral drug candidates.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that often necessitate the development of single-enantiomer drugs, demanding robust analytical methods for their stereoselective analysis.[5]

This guide provides a comprehensive comparison of two primary chromatographic techniques for assessing the stereoisomeric purity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) . We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Methodology 1: Direct Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers.[6][7] The principle lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. As the racemic mixture of 4-(2-methylbutan-2-yl)cyclohexan-1-amine passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.[8][9]

Rationale for Method Selection

For a primary amine like our target compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective and broadly selective.[7][9][10] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited for the functional groups present in 4-(2-methylbutan-2-yl)cyclohexan-1-amine. The use of a basic additive, such as diethylamine (DEA), in the mobile phase is crucial to ensure good peak shape by minimizing interactions with residual silanols on the silica support.[7][10]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare 1 mg/mL solution of 4-(2-methylbutan-2-yl)cyclohexan-1-amine HCl in Mobile Phase mp_prep Prepare Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v) injection Inject 10 µL of Sample s_prep->injection Load Sample hplc_system Equilibrate Chiral HPLC System (Polysaccharide-based CSP) mp_prep->hplc_system Load Mobile Phase hplc_system->injection separation Isocratic Elution injection->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram Generate Data integration Integrate Peak Areas of Enantiomers chromatogram->integration calculation Calculate Stereoisomeric Purity (% Enantiomeric Excess) integration->calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV detector.

    • Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose tris(3,5-dimethylphenylcarbamate), is recommended. (e.g., Lux® Amylose-1 or CHIRALPAK® AD-H).[10][11]

  • Reagents and Materials:

    • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (racemic standard and sample).

    • n-Hexane (HPLC grade).

    • Isopropanol (HPLC grade).

    • Diethylamine (DEA) (ACS reagent grade).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the chromatogram.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Methodology 2: Indirect Enantiomeric Separation by Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another robust technique for the separation of enantiomers, particularly for volatile or semi-volatile compounds. For non-volatile or highly polar compounds like amines, a derivatization step is often necessary to improve volatility and chromatographic performance.[2][4] In this indirect approach, the enantiomers of 4-(2-methylbutan-2-yl)cyclohexan-1-amine are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

Rationale for Method Selection

The derivatization of the primary amine group is essential for successful GC analysis, as it blocks the active hydrogen, leading to improved peak shape and volatility.[4] Using a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), converts the enantiomeric pair into a pair of diastereomers. This allows for their separation on a common, achiral stationary phase, such as a 5% phenyl-methylpolysiloxane column, which offers excellent thermal stability and resolving power.

Experimental Workflow: Chiral GC with Derivatization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-MS Analysis cluster_data Data Analysis sample_prep Prepare 1 mg/mL solution of 4-(2-methylbutan-2-yl)cyclohexan-1-amine in Dichloromethane derivatization React with Chiral Derivatizing Agent (e.g., TFAPC) in the presence of a base sample_prep->derivatization extraction Quench reaction and perform liquid-liquid extraction derivatization->extraction drying Dry organic layer and concentrate extraction->drying injection Inject 1 µL of Sample drying->injection Load Sample gc_system Equilibrate GC-MS System (Achiral Column) gc_system->injection separation Temperature Programmed Separation injection->separation detection Mass Spectrometry (MS) Detection separation->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram Generate Data integration Integrate Peak Areas of Diastereomers chromatogram->integration calculation Calculate Stereoisomeric Purity (% Diastereomeric Excess) integration->calculation

Caption: Workflow for Chiral GC Analysis via Derivatization.

Detailed Experimental Protocol: Chiral GC
  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a split/splitless injector, a temperature-programmable column oven, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • GC Column: A standard achiral column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

  • Reagents and Materials:

    • 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (racemic standard and sample).

    • Dichloromethane (anhydrous, HPLC grade).

    • Triethylamine (TEA) (anhydrous, >99.5%).

    • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC).

    • Saturated sodium bicarbonate solution.

    • Anhydrous sodium sulfate.

  • Derivatization Procedure:

    • To 1 mg of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride in a vial, add 1 mL of dichloromethane and 50 µL of triethylamine.

    • Add 1.2 equivalents of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 30 minutes.

    • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of dichloromethane for GC analysis.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature (FID): 300 °C.

  • Data Analysis:

    • Identify the peaks corresponding to the two diastereomers.

    • Integrate the peak areas for each diastereomer.

    • Calculate the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess of the original amine.

Comparative Analysis: Chiral HPLC vs. Chiral GC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC) with Derivatization
Principle Direct separation of enantiomers on a chiral stationary phase.Indirect separation of diastereomers (formed by derivatization) on an achiral stationary phase.
Sample Preparation Minimal: Dissolve and inject.Multi-step: Derivatization, extraction, and concentration required.
Method Development Can be complex, requiring screening of multiple chiral columns and mobile phases.Derivatization reaction needs optimization; GC method development is often more straightforward.
Analysis Time Typically 10-30 minutes per sample.Can be longer due to the derivatization step, but the GC run time itself may be comparable.
Sensitivity Dependent on the chromophore of the analyte; may be limited for compounds with poor UV absorbance.Often highly sensitive, especially with FID or MS detection.
Robustness Generally robust and reproducible once a method is established.The derivatization step can introduce variability if not well-controlled.
Cost Chiral HPLC columns can be expensive.Derivatizing agents and standard achiral GC columns are generally more affordable.
Key Advantage Direct analysis, preserving the original sample integrity.High sensitivity and the use of standard, less expensive GC columns.
Key Disadvantage Potentially lower sensitivity for this specific compound; high cost of chiral columns.Sample preparation is more labor-intensive and can be a source of error.

Conclusion and Recommendations

Both Chiral HPLC and Chiral GC are viable and powerful techniques for assessing the stereoisomeric purity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride. The choice between the two methods depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening , where speed and simplicity are paramount, Chiral HPLC is often the preferred method. Its direct nature minimizes sample handling and potential sources of error, providing a reliable and straightforward assessment of enantiomeric purity.

Ultimately, the optimal method is one that is validated for its intended purpose, demonstrating the required accuracy, precision, and sensitivity to meet the stringent demands of pharmaceutical development and quality assurance.

References

  • ResearchGate. (n.d.). Pharmacological Significance of Stereoisomerism. Retrieved from [Link]

  • NCBI. (n.d.). Stereochemistry in Drug Action. Retrieved from [Link]

  • Scribd. (n.d.). Importance of Stereoisomerism in Pharmaceutical Products. Retrieved from [Link]

  • Slideshare. (n.d.). Pharmaceutical importance of stereochemistry. Retrieved from [Link]

  • Ovid. (n.d.). Pharmacological Importance of Stereochemical...: Drug Safety. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Retrieved from [Link]

  • NCBI. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Human Journals. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]

  • MDPI. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • NCBI. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

Abstract The development of novel therapeutic agents requires a rigorous preclinical assessment of cytotoxicity to establish a preliminary safety and efficacy profile. This guide provides a comprehensive framework for ev...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel therapeutic agents requires a rigorous preclinical assessment of cytotoxicity to establish a preliminary safety and efficacy profile. This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, hereafter referred to as Compound X. As specific experimental data for Compound X is not yet publicly available, this document serves as an expert-led blueprint, detailing the necessary comparative analyses against established cytotoxic agents and a structural analog. We outline a multi-assay strategy to elucidate the mechanisms of cell death, establish a therapeutic window, and provide detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Comparative Cytotoxicity Profiling

4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (Compound X) is a novel amine derivative with a substituted cyclohexane core. The family of cyclohexylamine derivatives is vast, with some members exhibiting significant biological activity, including use as pharmaceuticals, corrosion inhibitors, and chemical intermediates[1]. However, this structural class can also be associated with toxicity[2][3][4]. Therefore, a primary and critical step in the characterization of any new chemical entity like Compound X is a thorough in vitro cytotoxicity assessment.

The core objective of this guide is to establish a robust experimental framework to compare the cytotoxic effects of Compound X against well-characterized alternatives. The fundamental principle is to determine if the compound exhibits selective toxicity toward cancerous cells while sparing non-cancerous cells, a key indicator of a viable therapeutic candidate[5]. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell viability by 50%[5]. A lower IC50 value signifies higher cytotoxic potency.

To provide a comprehensive profile, Compound X will be benchmarked against:

  • Doxorubicin: A widely used chemotherapeutic agent known to induce apoptosis via DNA intercalation and topoisomerase II inhibition. It serves as a positive control for high-potency cytotoxicity[6].

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that is a classic inducer of apoptosis[7][8][9]. It provides a mechanistic benchmark for apoptosis-mediated cell death.

  • 4-tert-butylcyclohexylamine: A structural analog to Compound X. This comparison helps to elucidate whether the specific 2-methylbutan-2-yl substituent contributes significantly to the observed cytotoxicity[10][11].

Experimental Design: A Multi-Faceted Approach

Cell Line Selection

To assess selectivity, a standard panel including both a cancerous and a non-cancerous cell line is essential:

  • HeLa (Human Cervical Adenocarcinoma): A robust, highly proliferative cancer cell line widely used in cytotoxicity studies.

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used to establish a baseline for toxicity against normal, rapidly dividing cells.

Endpoint Assays
  • MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT into purple formazan crystals[13]. The amount of formazan is directly proportional to the number of metabolically active (viable) cells[14][15].

  • LDH Release Assay (Necrotic Cell Death): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage[16][17]. It is a primary indicator of necrotic or late apoptotic cell death[12].

  • Caspase-3/7 Assay (Apoptotic Cell Death): Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway[18][19]. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a measurable signal, specifically quantifying apoptosis[20][21].

The logical workflow for this comparative analysis is depicted below.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CompoundX Compound X HeLa HeLa Cells (Cancerous) HEK293 HEK293 Cells (Non-cancerous) Dox Doxorubicin Stauro Staurosporine Analog 4-tert-butyl- cyclohexylamine MTT MTT Assay (Viability) HeLa->MTT LDH LDH Assay (Necrosis) HeLa->LDH Caspase Caspase-3/7 Assay (Apoptosis) HeLa->Caspase HEK293->MTT HEK293->LDH HEK293->Caspase IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Mechanism Elucidate Mechanism (Apoptosis vs. Necrosis) LDH->Mechanism Caspase->IC50 Caspase->Mechanism Selectivity Determine Selectivity Index (IC50 HEK293 / IC50 HeLa) IC50->Selectivity

Figure 1: Experimental workflow for comparative cytotoxicity assessment.

Illustrative Data & Interpretation

The following table presents hypothetical, yet plausible, IC50 values that could be generated from the proposed study. These values are designed to illustrate how data can be interpreted to build a cytotoxic profile for a novel compound.

Table 1: Illustrative Comparative Cytotoxicity Data (IC50, µM)

Compound Cell Line MTT (Viability) LDH (Necrosis) Caspase-3/7 (Apoptosis) Selectivity Index (MTT)
Compound X HeLa 15.5 > 100 18.2 4.8
HEK293 75.0 > 100 82.5
Doxorubicin HeLa 0.37 5.2 0.45 3.5
HEK293 1.3 8.9 1.5
Staurosporine HeLa 0.05 0.8 0.04 2.0
HEK293 0.10 1.5 0.09
4-tert-butylcyclohexylamine HeLa > 200 > 200 > 200 ~1

| | HEK293 | > 200 | > 200 | > 200 | |

Note: IC50 values for Doxorubicin on HeLa cells are consistent with published literature[22]. The Selectivity Index is calculated as (IC50 on HEK293) / (IC50 on HeLa).

Interpretation of Illustrative Data:
  • Compound X: The data suggests Compound X possesses moderate, selective cytotoxicity against the HeLa cancer cell line. The MTT and Caspase-3/7 IC50 values are closely matched, while the LDH release IC50 is very high. This strongly indicates that Compound X induces cell death primarily through apoptosis rather than necrosis. A Selectivity Index of 4.8 suggests it is nearly five times more toxic to cancer cells than non-cancerous cells in this model, a promising characteristic.

  • Doxorubicin & Staurosporine: These positive controls behave as expected, showing high potency (low IC50 values) and confirming the sensitivity of the assay system.

  • 4-tert-butylcyclohexylamine: The structural analog shows minimal to no cytotoxicity, suggesting that the 2-methylbutan-2-yl group on Compound X is critical for its biological activity.

The relationship between the assays and the cell death pathways they measure is visualized below.

G cluster_cell Cell Response to Compound X cluster_assays Measurement Endpoints Healthy Healthy Cell Apoptotic Apoptotic Cell (Programmed Cell Death) Healthy->Apoptotic Compound X Necrotic Necrotic Cell (Membrane Rupture) Healthy->Necrotic High Conc. Compound X or Necrotic Agent MTT MTT Assay (Measures metabolic activity) Apoptotic->MTT Loss of Signal (Measures Viability Loss) Caspase Caspase-3/7 Assay (Measures executioner caspases) Apoptotic->Caspase Detects Necrotic->MTT Loss of Signal (Measures Viability Loss) LDH LDH Release Assay (Measures cytosolic enzyme release) Necrotic->LDH Detects

Figure 2: Relationship between cell death pathways and assay readouts.

Detailed Experimental Protocols

Reproducibility is paramount in cytotoxicity testing. The following protocols are based on established, standardized methods.

General Cell Culture & Dosing
  • Cell Seeding: Seed HeLa or HEK293 cells in a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of each test compound (Compound X, Doxorubicin, Staurosporine, analog) in complete culture medium. Include a vehicle-only control (e.g., DMSO or PBS).

  • Dosing: Add 100 µL of the 2X compound solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

  • Exposure: Incubate the plates for a standard exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

MTT Assay Protocol[13][15][16][24]
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • MTT Addition: Following the compound exposure period, carefully remove 100 µL of medium from each well. Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 150 µL of an MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

LDH Release Assay Protocol[17][25][26]
  • Plate Setup: Prepare the cell plate as described in 4.1. Include control wells for:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

  • Supernatant Transfer: After the exposure period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well of the new plate[23].

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the absorbance at 490 nm.

  • Calculation: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Caspase-3/7 Activity Assay Protocol[19][20][21][22]
  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Plate Equilibration: After the exposure period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Conclusion and Future Directions

This guide presents a comprehensive, scientifically-grounded framework for the initial cytotoxic evaluation of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride (Compound X). By employing a multi-assay approach on both cancerous and non-cancerous cell lines and comparing the results against well-defined controls, researchers can generate a robust and interpretable dataset.

The illustrative data suggests that a compound like X could be a promising candidate for further development, exhibiting selective, apoptosis-driven cytotoxicity. The lack of activity from its structural analog highlights the importance of the specific chemical structure for its function. Should real-world data align with this profile, subsequent steps would include expanding the cell line panel, investigating specific apoptotic pathways (e.g., intrinsic vs. extrinsic), and ultimately progressing to in vivo toxicology and efficacy models. This structured, comparative approach is indispensable for making informed decisions in the drug development pipeline.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • O'Brien, J. et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]

  • Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. [Link]

  • ResearchGate. Ic 50 of DOX formulations in hela and KB cells. [Link]

  • Cell Biologics, Inc. LDH Assay. [Link]

  • Madared, N. et al. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Thai Journal of Immunology. [Link]

  • Dadkhah, E. et al. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. National Institutes of Health. [Link]

  • ResearchGate. A comparison of in vitro cytotoxicity assays in medical device regulatory studies. [Link]

  • Hensten-Pettersen, A. Comparison of the methods available for assessing cytotoxicity. PubMed. [Link]

  • Ciftci, G. et al. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. National Institutes of Health. [Link]

  • Sari, D. et al. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Lemos, R. et al. A comparison of in vitro cytotoxicity assays in medical device regulatory studies. ResearchGate. [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Gardner, H. et al. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. National Institutes of Health. [Link]

  • ResearchGate. Effect of staurosporine and heating on metabolite concentrations in HEK.... [Link]

  • PubChem. 4-tert-Butylcyclohexylamine. [Link]

  • Allorge, D. et al. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. National Institutes of Health. [Link]

  • York, R. et al. Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-methylbutan-2-yl)cyclohexan-1-amine Hydrochloride

Hazard Assessment and Precautionary Principles Due to the lack of specific toxicological and environmental data for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a conservative approach to its handling and disp...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Precautionary Principles

Due to the lack of specific toxicological and environmental data for 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, a conservative approach to its handling and disposal is paramount. Structurally related compounds exhibit a range of hazards, including skin and eye irritation, potential for allergic reactions, respiratory irritation, and aquatic toxicity.[1][2][3] Therefore, it is prudent to treat this compound as a hazardous substance.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions.

Protocol for Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; for solid hydrochloride salts, a high-density polyethylene (HDPE) or glass container is suitable.[4][6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride," and the approximate quantity.[7][8]

  • Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4][8]

  • Segregation from Incompatibles: Store the waste container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[4]

Disposal Procedures: A Decision-Making Workflow

Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][9] The primary route of disposal is through a licensed hazardous waste management company.

Decision Workflow for Disposal

Caption: Decision workflow for the disposal of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

Decontamination of Empty Containers

Empty containers that held 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride must also be managed as hazardous waste.

Protocol for Container Decontamination:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).[7]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated liquid waste container.[7][10]

  • Deface Label: After triple rinsing, deface or remove the original product label.[10]

  • Final Disposal: The rinsed and defaced container can then typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's EHS department.[10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including a respirator if necessary for large spills or in poorly ventilated areas.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collection: Place the absorbent material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.[5][11]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for hazardous waste disposal.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary for Disposal Considerations

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary principle due to lack of specific data and hazards of analogous compounds.[12]
Container Type HDPE or GlassChemical compatibility with amine hydrochloride salts.[6]
pH of Aqueous Waste Neutralize to pH 6-8 (if permissible by EHS)Neutralization can reduce the corrosivity of the waste before collection.[13] However, always consult with your EHS provider first, as some facilities prefer to receive un-neutralized waste.
Rinsate Collection First three rinses of empty containersTo ensure the removal of residual hazardous material.[7]

Conclusion

The responsible disposal of 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific guidelines and your designated EHS professionals for any questions or clarification.

References

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  • Carl ROTH. (2024). Safety Data Sheet: Cyclohexanol. [Link]

  • Chemistry For Everyone. (2023). How Should Hydrochloric Acid Be Disposed Of Safely? YouTube. [Link]

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  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18974564, 1-Ethoxy-4-(2-methylbutan-2-yl)cyclohexane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22344990, 4-Methoxy-2-methylbutan-2-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43127779, 2-(2-Methylbutan-2-yloxy)cyclohexan-1-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82937345, N-(1-chloro-2-methylbutan-2-yl)cyclohexanamine. [Link]

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  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

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  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride

As researchers dedicated to advancing drug development, our most critical asset is our own safety. The compounds we handle, often novel and with incomplete toxicological data, demand a rigorous, proactive approach to per...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our most critical asset is our own safety. The compounds we handle, often novel and with incomplete toxicological data, demand a rigorous, proactive approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational framework for handling 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride, ensuring that safety is an integral, self-validating component of your workflow.

Hazard Profile: An Evidence-Based Assessment

  • Core Structure (Cyclohexylamine): The parent molecule, cyclohexylamine, is classified as a corrosive, flammable liquid that is toxic upon skin contact and harmful if swallowed.[1] It is known to cause severe skin burns and eye damage.[1]

  • Salt Form (Hydrochloride): As a hydrochloride salt, the compound is a solid, which significantly reduces its volatility compared to the free amine. However, this introduces a risk of aerosolization of fine powder during handling.[2]

  • Structural Analogs: An SDS for a similar compound, (1R,4r)-4-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, provides the most likely hazard profile.[3]

Based on this analysis, we will operate under the assumption that this compound presents the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

This evidence-based approach mandates a robust personal protective equipment (PPE) strategy centered on preventing dermal, ocular, and respiratory exposure.

The Core of Protection: A Risk-Based PPE Selection Framework

Effective PPE usage is not static; it adapts to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

ActivityPotential ExposureEngineering ControlMinimum PPE RequiredRationale & Key Considerations
Weighing & Transfer of Solid Inhalation of airborne particulates; Dermal contact with powder.Chemical Fume Hood or Powder Containment Hood.• Double Nitrile Gloves• Safety Goggles• Lab CoatThe primary risk is dust generation.[2] Working within a certified fume hood is mandatory. Double gloving minimizes the risk of contamination during doffing.
Solution Preparation Dermal contact from splashes; Ocular exposure from splashes.Chemical Fume Hood.• Nitrile Gloves• Safety Goggles• Lab CoatWhile the solid is dissolved, the risk of splashes during mixing remains. Standard nitrile gloves provide adequate splash protection for aqueous solutions.[4][5]
Reaction & Work-up Dermal and ocular exposure from splashes of reaction mixture or solvents.Chemical Fume Hood.• Appropriate Chemical-Resistant Gloves• Safety Goggles & Face Shield• Lab CoatGlove selection is critical and must be based on the solvents used. Nitrile gloves have poor resistance to many common organic solvents.[5] Always consult a glove manufacturer's compatibility chart. A face shield is required when there is a higher risk of splashing.
Waste Disposal Dermal contact with contaminated materials or waste solutions.Well-Ventilated Area or Fume Hood.• Nitrile Gloves• Safety Goggles• Lab CoatHandling waste containers carries the risk of contact with residual chemicals. Ensure all waste streams are properly segregated.[6]

Operational Protocols: Integrating Safety into Your Workflow

Protocol for Handling and Weighing the Solid Compound

Objective: To safely and accurately weigh the solid compound while preventing the generation and inhalation of airborne dust and avoiding dermal contact.

Methodology:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE: a lab coat, safety goggles, and double nitrile gloves.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Position the stock container, spatulas, and a labeled receiving flask within easy reach inside the hood to minimize movement.

  • Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid any rapid movements that could create a dust cloud.

  • Closure: Immediately and securely close the stock container.

  • Transfer to Vessel: Carefully transfer the weighed solid into the designated receiving flask. Tap the weigh boat gently to ensure a complete transfer.

  • Immediate Cleanup: Dispose of the used weigh boat and the outer pair of gloves into a designated solid hazardous waste container located inside the fume hood.[7]

  • Final Steps: Proceed with your experiment. Once all work with the solid is complete, wipe down the spatula and the work surface inside the fume hood with a damp cloth or paper towel to decontaminate the area. Dispose of the cleaning materials as solid hazardous waste.

Protocol for Spill Decontamination

Objective: To safely clean and decontaminate a small-scale spill (<1 gram) of the solid compound.

Methodology:

  • Alert & Secure: Alert personnel in the immediate area. If outside a fume hood, evacuate the area and prevent entry.

  • Don PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if significant dust is present, a P95 respirator.[3]

  • Containment: Gently cover the spill with absorbent pads or paper towels to prevent further aerosolization.

  • Decontamination: Carefully wet the absorbent material with water or a mild soap solution to dampen the powder.

  • Collection: Using forceps or a dustpan, carefully collect the absorbent material and spilled solid. Place it into a sealed, clearly labeled hazardous waste container.[6]

  • Final Cleaning: Wipe the spill area with a damp cloth, working from the outside in. Place all cleaning materials into the waste container.

  • Doffing PPE: Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.

Protocol for Waste Disposal

Objective: To correctly segregate and dispose of all waste streams generated from work with the compound.

Methodology:

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, etc.) must be placed in a dedicated, sealed, and clearly labeled solid hazardous waste container.[7] The label should read "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: Unused solutions should be collected in a compatible, sealed, and labeled liquid hazardous waste container. Crucially, do not mix waste streams. Amine solutions should be kept separate from other chemical wastes to prevent hazardous reactions.[6]

  • Empty Containers: Rinse the original "empty" chemical container with a suitable solvent (e.g., water or methanol) three times. Collect the rinsate as liquid hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[8]

  • Storage: Store all sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they can be collected by your institution's Environmental Health and Safety (EHS) department.[7][9]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of protection when working with 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride.

PPE_Workflow cluster_0 Task Assessment cluster_1 Operation Type cluster_2 Engineering Controls & PPE task What is the task? weighing Weighing Solid task->weighing Handling Powder dissolving Preparing Solution task->dissolving Handling Liquid reaction Running Reaction / Work-up task->reaction Handling Liquid (Organic Solvents) ppe_solid Mandatory: Fume Hood PPE: • Safety Goggles • Lab Coat • Double Nitrile Gloves weighing->ppe_solid ppe_solution Mandatory: Fume Hood PPE: • Safety Goggles • Lab Coat • Nitrile Gloves dissolving->ppe_solution ppe_reaction Mandatory: Fume Hood PPE: • Goggles & Face Shield • Lab Coat • Solvent-Specific Gloves reaction->ppe_reaction

Figure 1. Decision workflow for PPE selection based on the laboratory task.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]

Always have the Safety Data Sheet for a structural analog readily available for emergency responders.[12]

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • Fisher Scientific. (2009). Cyclohexylamine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • University of California, Davis. (n.d.). Chemical Resistance of Gloves.pdf.
  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem.
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  • Aaronchem. (2024). Safety Data Sheet.
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  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexylamine. PubChem.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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